molecular formula C4H12N2O2 B1198039 O-(4-aminooxybutyl)hydroxylamine CAS No. 66080-74-8

O-(4-aminooxybutyl)hydroxylamine

Cat. No.: B1198039
CAS No.: 66080-74-8
M. Wt: 120.15 g/mol
InChI Key: UVTPMAJGFRLLKF-UHFFFAOYSA-N
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Description

O-(4-aminooxybutyl)hydroxylamine, also known as this compound, is a useful research compound. Its molecular formula is C4H12N2O2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
The exact mass of the compound O-delta-Aminooxybutylhydroxylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 205114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-(4-aminooxybutyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2/c5-7-3-1-2-4-8-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTPMAJGFRLLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCON)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216277
Record name O-delta-Aminooxybutylhydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66080-74-8
Record name O-delta-Aminooxybutylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066080748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC205114
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-delta-Aminooxybutylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to O-(4-aminooxybutyl)hydroxylamine: Mechanism and Application in High-Stability Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of the Ideal Covalent Linkage

In the landscape of modern drug development and biological research, the covalent attachment of functional moieties to biomolecules—a process known as bioconjugation—is a cornerstone technology. From antibody-drug conjugates (ADCs) to PEGylated proteins and advanced molecular probes, the stability and precision of the chemical linkage dictate the ultimate success of the conjugate. The ideal linker must be formed under mild, biocompatible conditions yet exhibit profound stability in complex biological milieu to ensure the payload remains attached until it reaches its target.

Among the arsenal of "click" and bioorthogonal chemistries, oxime ligation stands out for its exceptional chemoselectivity and the remarkable hydrolytic stability of the resultant bond.[1][2] This guide provides an in-depth examination of O-(4-aminooxybutyl)hydroxylamine, a versatile homobifunctional linker, focusing on its mechanism of action in forming highly stable oxime bonds. We will dissect the underlying chemical principles, explore catalytic strategies to optimize reaction kinetics, and provide field-proven protocols for its successful application.

The Oxime Ligation: A Chemoselective and Stable Conjugation Strategy

The core reaction facilitated by this compound is the oxime ligation—a chemoselective condensation between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or ketone) to form a stable C=N-O linkage.[1][3] This reaction is highly valued in bioconjugation for several key reasons:

  • High Chemoselectivity: The aminooxy and carbonyl functional groups are relatively rare in native biological systems, ensuring that the ligation proceeds with minimal side reactions with other functional groups present in proteins, such as amines or thiols.[1][4]

  • Biocompatible Reaction Conditions: The conjugation can be performed in aqueous buffers under mild pH and temperature conditions, preserving the delicate three-dimensional structure and function of sensitive biomolecules.[1][5]

  • Exceptional Stability: The resulting oxime bond is significantly more stable against hydrolysis under physiological conditions than many other common linkages, such as imines and hydrazones.[6][7][8]

This compound is a symmetrical, homobifunctional linker, meaning it possesses two reactive aminooxy groups separated by a four-carbon butyl spacer.[9] This structure allows it to act as a crosslinker, covalently connecting two different molecules that have been functionalized with carbonyl groups.

The Core Mechanism of Oxime Formation

The formation of an oxime bond is a two-step process involving a nucleophilic addition followed by a dehydration (elimination) step. The overall reaction is reversible and is typically catalyzed by acid.[3][7]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. This forms a transient, unstable tetrahedral intermediate known as a hemiaminal.[7][10]

  • Acid-Catalyzed Dehydration: The hemiaminal intermediate is then dehydrated to form the final oxime product. This step is the rate-limiting step and is significantly accelerated by acid catalysis. A proton source protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N-O double bond of the oxime.[7][10]

The pH of the reaction medium is a critical parameter. A mildly acidic environment (typically pH 4.5-5.5) is optimal for the uncatalyzed reaction.[7] This represents a compromise: a lower pH increases the rate of the dehydration step but also increases the non-nucleophilic protonated form of the aminooxy group, reducing the concentration of the active nucleophile.[7]

Oxime_Formation_Mechanism reactants Carbonyl (Aldehyde/Ketone) + Aminooxy Compound step1 Nucleophilic Attack intermediate Tetrahedral Intermediate (Hemiaminal) step1->intermediate Step 1 step2 Acid-Catalyzed Dehydration (-H₂O) product Stable Oxime Product step2->product Step 2 (Rate-Limiting)

Figure 1: General mechanism of oxime bond formation.

Accelerating the Reaction: The Role of Nucleophilic Catalysis

While the reaction proceeds at a mildly acidic pH, many proteins and other biomolecules are not stable under these conditions. Furthermore, for applications requiring rapid conjugation, such as in radiolabeling with short-lived isotopes like ¹⁸F, the reaction rate at neutral pH is often too slow.[11][12]

To overcome this limitation, nucleophilic catalysts, most notably aniline and its derivatives, are employed to significantly accelerate the reaction rate at or near physiological pH (pH 7.0-7.4).[11][13]

Mechanism of Aniline Catalysis: Aniline catalysis proceeds by forming a more reactive intermediate.[2][13]

  • Schiff Base Formation: Aniline first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack than the original carbonyl group.

  • Nucleophilic Exchange: The aminooxy compound then attacks the highly reactive Schiff base intermediate, displacing the aniline catalyst and forming the hemiaminal.

  • Dehydration and Catalyst Regeneration: The reaction proceeds as before through dehydration to yield the final oxime product and regenerate the aniline catalyst.[13]

Electron-donating substituents on the aniline ring enhance catalytic activity.[11] Consequently, derivatives like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been shown to be even more efficient catalysts than aniline itself, partly due to their greater aqueous solubility, which allows for the use of higher catalyst concentrations.[11][14] The use of pPDA at neutral pH can result in a rate enhancement of over 100-fold compared to the uncatalyzed reaction.[15]

Aniline_Catalysis_Mechanism carbonyl Aldehyde/ Ketone schiff_base Protonated Schiff Base (Highly Reactive) carbonyl->schiff_base + Aniline, -H₂O aniline Aniline (Catalyst) aniline->schiff_base hemiaminal Tetrahedral Intermediate schiff_base->hemiaminal + Aminooxy aminooxy Aminooxy Compound aminooxy->hemiaminal oxime Oxime Product hemiaminal->oxime - Aniline, -H₂O regenerated_aniline Aniline (Regenerated) oxime->regenerated_aniline Catalyst Regeneration

Figure 2: Aniline-catalyzed mechanism for accelerated oxime ligation.

Quantitative Comparison of Linkage Stability

The defining advantage of the oxime linkage is its superior hydrolytic stability. This is crucial for in vivo applications where bioconjugates are exposed to physiological conditions for extended periods. The stability of C=N bonds is directly influenced by the electronegativity of the atom attached to the imine nitrogen.[7] The highly electronegative oxygen atom in the oxime linkage (C=N-O ) reduces the basicity of the imine nitrogen, making it less susceptible to protonation, which is the initiating step of hydrolysis.[7][8]

This contrasts with hydrazones (C=N-N ), which are more prone to hydrolysis, especially under acidic conditions.[7] Thioether bonds formed via maleimide chemistry, another popular bioconjugation method, are susceptible to a retro-Michael reaction in the presence of endogenous thiols like glutathione, leading to premature payload release.[6]

Linkage TypeFormation ReactionKey Stability CharacteristicsRelative Hydrolysis Rate (at pH 7.0)
Oxime Aldehyde/Ketone + AminooxyHighly stable at physiological pH; hydrolysis is acid-catalyzed.[6][8]1 (Reference)[8]
Hydrazone Aldehyde/Ketone + HydrazideLess stable than oximes; reversible under acidic conditions.[5][7]~300-600x faster than oxime[8]
Thioether (from Maleimide) Thiol + MaleimideSusceptible to retro-Michael reaction in the presence of thiols.[6]N/A (Degradation via different mechanism)

Table 1: Comparative stability of common bioconjugation linkages. Data synthesized from multiple sources to illustrate relative stability trends.[6][7][8]

Experimental Protocol: Protein Conjugation using this compound

This protocol describes a general procedure for crosslinking a protein that has been engineered to contain a reactive aldehyde group with a second aldehyde-containing molecule using this compound as the linker.

Prerequisite: Site-specific incorporation of an aldehyde group into the protein of interest (e.g., via enzymatic modification or incorporation of an unnatural amino acid) and functionalization of the second molecule with an aldehyde are required.

Materials:

  • Aldehyde-functionalized Protein (Protein-CHO): 5 mg/mL in 100 mM Phosphate Buffer, pH 7.2

  • Aldehyde-functionalized Molecule (Molecule-CHO): 10 mM stock in DMSO

  • This compound dihydrochloride: 100 mM stock in water

  • Aniline or p-Phenylenediamine (pPDA) catalyst: 200 mM stock in DMSO

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) or dialysis cassettes (10 kDa MWCO)

Workflow Diagram:

Experimental_Workflow prep 1. Reagent Preparation react 2. Conjugation Reaction prep->react Add Linker & Catalyst purify 3. Purification (SEC / Dialysis) react->purify Stop Reaction char 4. Characterization (SDS-PAGE, MS) purify->char Analyze Fractions

Figure 3: High-level experimental workflow for bioconjugation.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reagents in the following order. This example is for a 1 mL final reaction volume.

    • 800 µL of Reaction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)

    • 100 µL of Protein-CHO solution (final concentration 0.5 mg/mL)

    • 10 µL of Molecule-CHO stock (final concentration 100 µM, a 10-fold molar excess over protein assuming a 50 kDa protein)

    • Causality Note: A molar excess of the smaller molecule is used to drive the reaction towards the formation of the initial protein-linker conjugate.

  • Initiate the First Ligation:

    • Add 5 µL of the this compound stock solution (final concentration 0.5 mM, a 50-fold molar excess).

    • Add 10 µL of the pPDA catalyst stock solution (final concentration 2 mM).[15]

    • Causality Note: The catalyst is essential for achieving a reasonable reaction rate at neutral pH. pPDA is chosen for its high efficiency.[11][15]

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing. This step conjugates one end of the linker to the protein.

  • Initiate the Second Ligation (Crosslinking):

    • After the initial incubation, a second aliquot of the Molecule-CHO can be added if dimerization or multimerization is desired, or the second biomolecule to be crosslinked is introduced. For this example, we assume crosslinking to another Protein-CHO molecule.

    • Add another 100 µL of Protein-CHO solution.

    • Incubate for an additional 4-16 hours at room temperature or 4°C. The longer incubation allows the second aminooxy group of the linker (now attached to the first protein) to react with the aldehyde on a second protein molecule.

  • Purification (Self-Validation Step 1):

    • To remove excess linker, catalyst, and unconjugated molecules, purify the reaction mixture.

    • For SEC: Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4). Load the entire reaction mixture and collect fractions corresponding to the high molecular weight protein conjugate, which will elute earlier than the smaller, unconjugated species.

    • For Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS, pH 7.4 at 4°C, with at least three buffer changes over 24-48 hours.

  • Characterization (Self-Validation Step 2):

    • SDS-PAGE: Analyze the purified fractions. Successful crosslinking will show a new band at approximately double the molecular weight of the starting monomeric protein.

    • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): For precise validation, analyze the conjugate to confirm the expected mass increase corresponding to the addition of the linker and the second molecule.

Conclusion and Future Outlook

This compound, and the oxime ligation it facilitates, represents a robust and reliable tool for researchers in drug development and chemical biology. The mechanism, characterized by its chemoselectivity and the formation of a highly stable covalent bond, addresses the critical need for durable bioconjugates. By understanding the core principles of the reaction, including the pivotal role of pH and the significant rate enhancements offered by nucleophilic catalysts, scientists can effectively harness this chemistry to construct sophisticated ADCs, targeted imaging agents, and other functional biomolecular constructs with confidence in their in-vivo stability and performance.

References

  • A Comparative Guide to the Stability of Oxime vs.
  • Oxime and Hydrazone Reactions in Bioconjug
  • Application Notes and Protocols for Oxime Lig
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. PMC - NIH. [Link]

  • Silva, J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. PMC - NIH. [Link]

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). MDPI. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). Request PDF. [Link]

  • Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. (2025). Benchchem.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1345-1347. PMC - NIH. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. The Journal of Organic Chemistry, 78(3), 1184–1189. ACS Publications. [Link]

  • Silva, J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. (2016). Journal of Peptide Science. [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2013). ResearchGate. [Link]

  • This compound. (n.d.). Benchchem.
  • Formation of an Oxime from an Aldehyde. (2015). YouTube. [Link]

  • Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. (2016). Request PDF. [Link]

  • Zhang, Y., et al. (2017). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 56(3), 821-824. ACS Publications. [Link]

Sources

An In-Depth Technical Guide to 1,4-Bis(aminooxy)butane: A Homobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-bis(aminooxy)butane, a homobifunctional crosslinker pivotal in the field of bioconjugation and drug delivery. We will delve into its chemical properties, synthesis, and applications, with a focus on the underlying principles that guide its use in creating advanced therapeutic constructs.

Core Chemical and Physical Properties

1,4-Bis(aminooxy)butane, also known by its systematic IUPAC name O-(4-aminooxybutyl)hydroxylamine, is a versatile chemical linker. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 66080-74-8[1]
Molecular Formula C₄H₁₂N₂O₂[1]
Molecular Weight 120.15 g/mol [1]
Synonyms O,O'-(butane-1,4-diyl)bis(hydroxylamine), O-delta-aminooxybutylhydroxylamine[1]
XLogP3-AA -0.8[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 5[1]
Exact Mass 120.089877630 Da[1]
Topological Polar Surface Area 70.5 Ų[1]

The Power of Oxime Ligation in Bioconjugation

The utility of 1,4-bis(aminooxy)butane in drug development stems from the unique properties of its terminal aminooxy groups. These groups readily react with aldehydes and ketones to form stable oxime bonds. This reaction, known as oxime ligation, is a cornerstone of "click chemistry" and offers several advantages for bioconjugation.[2][3]

Key Advantages of Oxime Ligation:

  • High Stability: Oxime bonds are significantly more stable under physiological conditions (neutral pH) compared to other linkages like imines or hydrazones.[2][4][5] This stability ensures the integrity of the conjugated molecule as it travels to its target in the body.

  • Chemoselectivity and Bioorthogonality: The reaction is highly specific between the aminooxy and carbonyl groups, preventing unwanted side reactions with other functional groups present in complex biomolecules like proteins.[4][6] This "bioorthogonal" nature means the reaction can proceed in a biological environment without interfering with native biochemical processes.[7][8]

  • Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild, aqueous conditions, often at or near physiological pH and temperature.[4][6] This is crucial for preserving the structure and function of sensitive biomolecules.

  • Catalysis for Enhanced Efficiency: The rate of oxime formation can be significantly accelerated, especially at neutral pH, by using catalysts such as aniline and its derivatives.[4][6][8] This allows for efficient conjugation even at low reactant concentrations.

The relationship between these factors is illustrated in the diagram below:

Caption: Factors influencing the formation of a stable oxime bond.

Synthesis of 1,4-Bis(aminooxy)butane

The synthesis of hydroxylamines and their derivatives can be achieved through various methods, including the oxidation of secondary amines. A general approach involves the use of oxidizing agents like dimethyldioxirane.[9] A more specific, scalable synthesis for related O-alkyl hydroxylamines involves a two-step procedure starting from an N-Boc protected hydroxylamine, followed by alkylation and deprotection.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 1,4-bis(aminooxy)butane.

Detailed Experimental Protocol (Hypothetical):

This is a generalized, hypothetical protocol and should be adapted and optimized based on laboratory experiments.

Step 1: Synthesis of 1,4-Bis(phthalimidooxy)butane

  • To a stirred solution of N-hydroxyphthalimide in a suitable polar aprotic solvent like DMF, add a slight molar excess of a non-nucleophilic base (e.g., potassium carbonate).

  • Slowly add 0.5 equivalents of 1,4-dibromobutane to the reaction mixture.

  • Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 1,4-bis(phthalimidooxy)butane.

Step 2: Synthesis of 1,4-Bis(aminooxy)butane

  • Suspend the crude 1,4-bis(phthalimidooxy)butane in ethanol.

  • Add a slight molar excess of hydrazine hydrate to the suspension.

  • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

  • The filtrate, containing the desired product, can be acidified with HCl to precipitate the dihydrochloride salt, which can be further purified by recrystallization. Alternatively, the free base can be obtained by careful neutralization and extraction, followed by distillation under reduced pressure.

Applications in Drug Development

As a homobifunctional linker, 1,4-bis(aminooxy)butane can be used to conjugate two molecules that have been modified to contain an aldehyde or ketone group. This is particularly useful in the construction of various drug delivery systems and therapeutic conjugates.

Key Application Areas:

  • Antibody-Drug Conjugates (ADCs): While many ADCs use heterobifunctional linkers, homobifunctional linkers can be employed in specific strategies, for instance, to dimerize drug molecules before conjugation or to link two antibody fragments. The linker's role is critical for the stability and efficacy of the ADC.[]

  • Peptide-Drug Conjugates (PDCs): PDCs are an emerging class of targeted therapies. 1,4-bis(aminooxy)butane can be used to link targeting peptides to cytotoxic drugs, enhancing their delivery to cancer cells. The stability of the linker is crucial for the conjugate's performance in vivo.[11]

  • PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that induce the degradation of specific proteins. While typically constructed with heterobifunctional linkers, the principles of linker chemistry are central to their design, influencing properties like cell permeability and degradation efficiency.

  • Drug Delivery Systems: This linker can be used to crosslink polymers to form hydrogels for controlled drug release or to attach drugs to nanoparticles, liposomes, or other drug carriers.[5][12]

Experimental Protocol: General Oxime Ligation for Bioconjugation

This protocol outlines a general procedure for conjugating an aminooxy-containing molecule (like 1,4-bis(aminooxy)butane) to a biomolecule that has been engineered to contain a carbonyl group.

Materials:

  • Carbonyl-modified biomolecule (e.g., protein, peptide)

  • 1,4-bis(aminooxy)butane

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4, or a slightly acidic buffer like acetate buffer, pH 4.5)

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve Reactants:

    • Dissolve the carbonyl-modified biomolecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of 1,4-bis(aminooxy)butane in a compatible solvent. A 5 to 20-fold molar excess relative to the carbonyl-containing molecule is typically used.

  • Reaction Setup:

    • Add the 1,4-bis(aminooxy)butane solution to the solution of the carbonyl-containing biomolecule.

    • For catalyzed reactions at neutral pH: If using a neutral buffer is necessary, add aniline to a final concentration of 10-100 mM to accelerate the reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring or rocking. The optimal reaction time depends on the reactivity of the carbonyl group, reactant concentrations, pH, and the presence of a catalyst.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess unreacted linker and catalyst. This can be achieved by size-exclusion chromatography, dialysis, or other suitable chromatographic techniques.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1,4-bis(aminooxy)butane.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Note: A specific Material Safety Data Sheet (MSDS) for 1,4-bis(aminooxy)butane was not found in the search results. The safety information provided is based on general laboratory practices for handling similar chemical compounds.

Conclusion

1,4-Bis(aminooxy)butane is a valuable tool for researchers and scientists in the field of drug development. Its ability to form stable and specific oxime linkages under mild conditions makes it an excellent candidate for constructing a variety of therapeutic conjugates and drug delivery systems. A thorough understanding of the principles of oxime ligation and the role of this bifunctional linker will enable the design and synthesis of more effective and targeted therapies.

References

  • CD Biosynsis. Bifunctional linkers. [Link]

  • National Center for Biotechnology Information. (2015, February 2). Bioorthogonal oxime ligation mediated in vivo cancer targeting. PubMed Central. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Bifunctional Linkers: The Versatile Backbone of Molecular Design. [Link]

  • National Center for Biotechnology Information. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021, July 29). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PubMed Central. [Link]

  • AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions]. [Link]

  • Chemsrc. (2025, August 25). 1,4-Bis(3-aminopropoxy)butane | CAS#:7300-34-7. [Link]

  • MDPI. (2020, June 18). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. [Link]

  • Royal Society of Chemistry. (2016, May 10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. [Link]

  • Matheson. Safety Data Sheet. [Link]

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  • National Center for Biotechnology Information. (2010, May 12). A 1H NMR study of 1,4-bis(N-hexadecyl-N, N-dimethylammonium)butane dibromide/sodium anthranilate system: spherical to rod-shaped transition. PubMed Central. [Link]

  • ResearchGate. 4.1 Schematic representation of (A) oxime ligation reaction between an.... [Link]

  • National Center for Biotechnology Information. (2022, June 17). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. PubMed Central. [Link]

  • ResearchGate. (2007, August). 1,4-Bis(4-aminophenoxy)butane. [Link]

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  • Air Liquide. (2023, January 19). SAFETY DATA SHEET Butane. [Link]

  • National Center for Biotechnology Information. (2015, February 16). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. PubMed Central. [Link]

  • Organic Syntheses. (2020, August 25). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. [Link]

  • Google Patents. US5001233A - Synthesis of hydroxylamines using dioxiranes.
  • National Center for Biotechnology Information. (2017, March 23). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PubMed Central. [Link]

Sources

Navigating the Bifunctional Frontier: A Technical Guide to O-(4-aminooxybutyl)hydroxylamine Dihydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the handling of highly reactive bifunctional linkers is a critical aspect of laboratory safety and experimental success. This guide provides an in-depth technical overview of O-(4-aminooxybutyl)hydroxylamine, with a focus on its dihydrochloride salt (CAS 60302-18-3), a versatile tool in bioconjugation and chemical synthesis. Drawing from established safety data and practical field insights, this document outlines the essential precautions and handling protocols necessary for its safe and effective use.

Chemical Identity and Hazard Profile

This compound, often supplied as its more stable dihydrochloride salt, is a bifunctional molecule featuring two reactive aminooxy groups.[1][2] This dual functionality makes it a valuable crosslinker for various applications, including the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. However, its reactivity also necessitates a thorough understanding of its potential hazards.

While a comprehensive, peer-reviewed toxicological profile for this compound dihydrochloride is not extensively documented in publicly available literature, its structural relationship to hydroxylamine and its derivatives provides a strong basis for hazard assessment. Hydroxylamine and its salts are known to be potent skin and eye irritants, harmful if swallowed or inhaled, and may cause allergic skin reactions.[3][4][5][6][7] Furthermore, there is evidence to suggest that some hydroxylamine derivatives may be suspected of causing cancer and could cause damage to organs through prolonged or repeated exposure.[3][4][5][6]

Key Hazard Considerations:

  • Corrosivity: May be corrosive to metals.[4][6]

  • Toxicity: Toxic if swallowed and may be harmful in contact with skin.[3][4][7]

  • Irritation: Causes skin and serious eye irritation.[3][4][7]

  • Sensitization: May cause an allergic skin reaction.[3][4][6]

  • Long-term Effects: Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3][4][5][6]

  • Aquatic Toxicity: Very toxic to aquatic life.[3][4][5]

A summary of the key chemical and physical properties is provided in the table below.

PropertyValue
Chemical Name O,O'-(butane-1,4-diyl)bis(hydroxylamine) dihydrochloride
CAS Number 60302-18-3
Molecular Formula C₄H₁₄Cl₂N₂O₂
Molecular Weight 193.07 g/mol
Form Solid
Purity Typically ≥98%
Storage 2-8°C, sealed, dry

Data sourced from various suppliers and safety data sheets.[1][8]

Prudent Handling and Engineering Controls: A Multi-layered Approach

Given the potential hazards, a rigorous and multi-layered safety protocol is paramount when working with this compound dihydrochloride. The causality behind these stringent measures lies in the compound's reactivity and potential for harm upon exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source. All manipulations of solid this compound dihydrochloride and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4][5] The fume hood should have adequate airflow and be regularly inspected. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Engineering_Controls_Workflow Engineering Controls for Safe Handling cluster_Workspace Laboratory Workspace cluster_ChemicalHandling Chemical Handling Protocol Start Researcher Enters Lab FumeHood Chemical Fume Hood Start->FumeHood Primary Workspace Eyewash Eyewash Station FumeHood->Eyewash Emergency Access SafetyShower Safety Shower FumeHood->SafetyShower Emergency Access Weighing Weighing Solid Compound Dissolving Preparing Solutions Reaction Performing Reactions Weighing->Dissolving Dissolving->Reaction

Caption: Workflow for handling this compound dihydrochloride within a controlled laboratory environment.

Personal Protective Equipment (PPE): Essential Individual Protection

The selection and consistent use of appropriate PPE are non-negotiable. This is a self-validating system; proper PPE protects the user from unforeseen splashes, spills, and airborne particles.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[3][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[3][6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[3] In cases of potential significant exposure, a full-body suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

Step-by-Step Protocols for Safe Laboratory Use

Adherence to detailed and validated protocols is crucial for both safety and experimental reproducibility.

Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and all necessary PPE is donned.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound dihydrochloride to the vessel, avoiding the creation of dust.

  • Dissolution: Add the desired solvent to the vessel containing the solid. Gently swirl to dissolve. Use of a magnetic stirrer within the fume hood is recommended for larger volumes.

  • Storage of Stock Solutions: Store stock solutions in clearly labeled, tightly sealed containers at the recommended temperature of 2-8°C.[8]

Spill and Waste Management

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and minimize exposure.

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a designated hazardous waste container.[3] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.

  • Major Spills: Evacuate the area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.

  • Waste Disposal: All waste materials contaminated with this compound dihydrochloride, including empty containers, gloves, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4][6] Do not discharge into drains or the environment.[3][4][6]

Spill_Response_Protocol Decision Tree for Spill Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess MinorSpill Minor Spill Protocol Assess->MinorSpill Small MajorSpill Major Spill Protocol Assess->MajorSpill Large Cleanup Clean Up with Appropriate Materials MinorSpill->Cleanup Evacuate Evacuate Area MajorSpill->Evacuate Waste Dispose of as Hazardous Waste Cleanup->Waste Notify Notify Safety Officer Evacuate->Notify

Caption: A decision-making flowchart for responding to spills of this compound dihydrochloride.

Emergency Procedures: Preparedness and Response

Despite all precautions, emergencies can occur. Being prepared with clear and concise emergency procedures is essential.

First Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Fire and Explosion Hazard

While this compound dihydrochloride is not highly flammable, its parent compound, hydroxylamine, can be explosive when heated. Therefore, caution should be exercised.

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[4]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion: A Commitment to Safety and Scientific Integrity

This compound dihydrochloride is a powerful tool for researchers in drug development and the life sciences. Its utility, however, is intrinsically linked to its safe and responsible handling. By understanding its chemical properties and potential hazards, and by rigorously adhering to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

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An In-depth Technical Guide to O,O'-1,4-Butanediylbis(hydroxylamine): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O'-1,4-Butanediylbis(hydroxylamine) is a bifunctional hydroxylamine derivative featuring two aminooxy groups connected by a flexible four-carbon alkyl chain. This unique structure makes it a valuable building block in various chemical and biomedical applications. The presence of two nucleophilic -ONH₂ groups allows for the formation of two oxime bonds, making it an ideal cross-linking agent or a homobifunctional linker for conjugating molecules containing aldehyde or ketone functionalities. This guide provides a comprehensive overview of the historical context of its synthesis, a detailed experimental protocol, expected characterization data, and potential applications in research and drug development.

Historical Context and Discovery

While a singular discovery paper for O,O'-1,4-butanediylbis(hydroxylamine) is not prominent in the literature, its synthesis is deeply rooted in well-established 19th-century organic reactions. The conceptual framework for its preparation lies at the intersection of two classical methods: the Williamson ether synthesis, developed by Alexander Williamson in 1850, and the Gabriel synthesis of primary amines, discovered by Siegmund Gabriel in 1887.[1][2]

The Williamson ether synthesis, originally used to form ethers from an alkoxide and an alkyl halide, provides the fundamental principle for forming the C-O-N linkage in O-alkylhydroxylamines.[1][3] The Gabriel synthesis offers a robust method for preparing primary amines from alkyl halides using potassium phthalimide, which prevents over-alkylation, a common issue with using ammonia.[4][5] An adaptation of this method, using N-hydroxyphthalimide as a hydroxylamine surrogate, allows for the clean synthesis of O-substituted hydroxylamines.

The synthesis of a bifunctional molecule like O,O'-1,4-butanediylbis(hydroxylamine) is a logical extension of these principles, applying the reaction to a bifunctional electrophile, such as a 1,4-dihaloalkane. The final liberation of the free hydroxylamine groups is typically achieved through hydrazinolysis, a technique refined by Ing and Manske.[6]

Synthesis of O,O'-1,4-Butanediylbis(hydroxylamine)

The most common and efficient laboratory-scale synthesis of O,O'-1,4-butanediylbis(hydroxylamine) is a two-step process. The first step involves the dialkylation of N-hydroxyphthalimide with a 1,4-dihaloalkane, followed by the hydrazinolysis of the resulting bis-phthalimide intermediate to release the desired product.

Step 1: Synthesis of 1,4-Bis(phthalimidooxy)butane

This step is a nucleophilic substitution reaction where the nucleophile is the potassium salt of N-hydroxyphthalimide, and the electrophile is 1,4-dibromobutane.

Synthesis_Step1 cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product N-Hydroxyphthalimide N-Hydroxyphthalimide Potassium_Phthalimide Potassium N-hydroxyphthalimide N-Hydroxyphthalimide->Potassium_Phthalimide Base (KOH) KOH KOH 1,4-Dibromobutane 1,4-Dibromobutane Bis-Phthalimide 1,4-Bis(phthalimidooxy)butane 1,4-Dibromobutane->Bis-Phthalimide Potassium_Phthalimide->Bis-Phthalimide 1,4-Dibromobutane (SN2 reaction)

Step 2: Hydrazinolysis to O,O'-1,4-Butanediylbis(hydroxylamine)

The bis-phthalimide intermediate is treated with hydrazine hydrate, which cleaves the phthalimide groups, releasing the free hydroxylamines and forming a stable phthalhydrazide precipitate.[7][8]

Synthesis_Step2 cluster_reactants Reactant cluster_products Products Bis-Phthalimide 1,4-Bis(phthalimidooxy)butane Product O,O'-1,4-Butanediylbis(hydroxylamine) Bis-Phthalimide->Product Hydrazinolysis Byproduct Phthalhydrazide Bis-Phthalimide->Byproduct Hydrazine Hydrazine Hydrate Hydrazine->Product Hydrazine->Byproduct

Experimental Protocol

This protocol is based on analogous preparations of bis(aminooxy)alkanes.[9]

Materials and Reagents
  • N-Hydroxyphthalimide

  • Potassium hydroxide (KOH)

  • 1,4-Dibromobutane

  • Dimethylformamide (DMF), anhydrous

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure

Part 1: Synthesis of 1,4-Bis(phthalimidooxy)butane

  • In a round-bottom flask, dissolve N-hydroxyphthalimide (2.2 equivalents) in anhydrous DMF.

  • Add powdered potassium hydroxide (2.2 equivalents) portion-wise while stirring at room temperature. The solution should turn into a thick slurry.

  • Add 1,4-dibromobutane (1.0 equivalent) to the slurry.

  • Heat the reaction mixture to 70-80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water and then with cold ethanol to remove unreacted starting materials.

  • Dry the white solid product, 1,4-bis(phthalimidooxy)butane, under vacuum.

Part 2: Synthesis of O,O'-1,4-Butanediylbis(hydroxylamine)

  • Suspend the 1,4-bis(phthalimidooxy)butane (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (2.5 equivalents) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and stir for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 1-2.

  • Wash the acidic aqueous solution with dichloromethane to remove any organic impurities.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield O,O'-1,4-butanediylbis(hydroxylamine) as an oil or a low-melting solid.

Characterization Data

The following table summarizes the expected characterization data for O,O'-1,4-butanediylbis(hydroxylamine) based on the analysis of similar compounds.[10]

Analytical Technique Expected Observations
¹H NMR (in CDCl₃)δ ~ 3.9-4.1 ppm (triplet, 4H, -O-CH₂ -), δ ~ 1.7-1.9 ppm (multiplet, 4H, -CH₂-CH₂ -CH₂-), δ ~ 5.0-5.5 ppm (broad singlet, 4H, -NH₂ )
¹³C NMR (in CDCl₃)δ ~ 75-77 ppm (-C H₂-O-), δ ~ 25-27 ppm (-CH₂-C H₂-CH₂-)
FT-IR (thin film)3300-3400 cm⁻¹ (N-H stretching), 2850-2950 cm⁻¹ (C-H stretching), 1050-1150 cm⁻¹ (C-O stretching)
Mass Spectrometry (ESI+) Expected m/z for [M+H]⁺: 121.10

Applications in Research and Drug Development

The bifunctional nature of O,O'-1,4-butanediylbis(hydroxylamine) makes it a versatile tool in several scientific domains.

  • Bioconjugation and Linker Technology: This molecule can act as a homobifunctional linker to conjugate two molecules that possess aldehyde or ketone groups, such as proteins, peptides, or carbohydrates.[11][12] Oxime ligation is a bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes.[13]

  • Drug Delivery Systems: In the development of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems, bifunctional linkers are crucial for attaching the therapeutic payload to the targeting moiety.[14][15] The stability of the oxime bond can be tuned, potentially allowing for the controlled release of a drug at the target site.

  • Polymer Chemistry: The ability to form two cross-links makes this compound a candidate for the synthesis of hydrogels and other cross-linked polymers. These materials have applications in tissue engineering, drug delivery, and diagnostics.

  • Synthesis of Heterocycles: Bifunctional hydroxylamines can serve as key precursors in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.[16]

Conclusion

O,O'-1,4-Butanediylbis(hydroxylamine) is a valuable bifunctional molecule with a synthetic history rooted in classical organic reactions. Its preparation is straightforward, and its dual reactivity offers significant potential in the fields of bioconjugation, drug development, and materials science. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to synthesize, characterize, and utilize this versatile chemical tool.

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An In-Depth Technical Guide to Oxime Ligation with O-(4-aminooxybutyl)hydroxylamine: From Core Principles to Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the theoretical and practical aspects of oxime ligation, with a specific focus on the versatile, bifunctional reagent O-(4-aminooxybutyl)hydroxylamine. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental reaction mechanism, the critical influence of reaction parameters, and the strategic application of this linker in bioconjugation and crosslinking. Detailed, field-proven protocols are provided to empower users to design and execute robust and efficient conjugation strategies.

Introduction: The Power and Precision of Oxime Ligation

In the landscape of bioconjugation, the ability to form stable, covalent linkages between biomolecules and probes, drugs, or surfaces is paramount.[1] Among the arsenal of chemoselective reactions, oxime ligation stands out for its exceptional specificity, mild reaction conditions, and the formation of a highly stable oxime bond.[2][3] This reaction, proceeding between an aminooxy group and a carbonyl (aldehyde or ketone), offers a bioorthogonal handle for the precise modification of complex biological macromolecules.[2]

This guide will focus on a particularly valuable tool in the oxime ligation toolbox: this compound. Its bifunctional nature, presenting two reactive aminooxy groups separated by a flexible butyl spacer, opens up possibilities for not only labeling but also for intramolecular and intermolecular crosslinking, providing a means to probe and stabilize protein-protein interactions or construct complex biomolecular architectures.

The Theoretical Core: Understanding the Oxime Ligation Mechanism

The formation of an oxime is a condensation reaction between a hydroxylamine derivative and an aldehyde or ketone, yielding an oxime and water as the sole byproduct.[2] The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the aminooxy group, a potent nucleophile, attacks the electrophilic carbonyl carbon. This step is often the rate-determining step and is highly dependent on the pH of the reaction medium.[4]

  • Dehydration: The resulting tetrahedral intermediate undergoes acid-catalyzed dehydration to form the stable C=N double bond of the oxime.

The overall reaction is reversible, though the equilibrium generally favors the formation of the stable oxime product.[2]

G cluster_0 Reaction Components cluster_1 Reaction Steps Carbonyl Aldehyde or Ketone (R-C(=O)-R') Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Nucleophilic Attack Aminooxy This compound (H₂N-O-(CH₂)₄-O-NH₂) Aminooxy->Intermediate Oxime Stable Oxime Product (R-C(=N-O-(CH₂)₄-O-N=)-R') Intermediate->Oxime Dehydration (-H₂O)

Caption: General mechanism of oxime ligation.

The Critical Role of pH

The rate of oxime ligation is exquisitely sensitive to pH. The reaction is typically fastest in a slightly acidic environment (pH 4-5).[4] This is a consequence of two opposing effects:

  • At low pH: The carbonyl group is protonated, increasing its electrophilicity and accelerating the nucleophilic attack. However, the aminooxy group also becomes protonated, rendering it non-nucleophilic and slowing the reaction.

  • At high pH: The aminooxy group is deprotonated and highly nucleophilic, but the carbonyl group is less electrophilic.

Therefore, an optimal pH must be empirically determined to balance these factors for a given set of reactants. For many biological applications where acidic conditions can be detrimental to the biomolecule of interest, catalysis at neutral pH becomes essential.

Accelerating the Reaction: The Power of Catalysis

At neutral pH, the uncatalyzed oxime ligation can be slow. To overcome this limitation, nucleophilic catalysts, most notably aniline and its derivatives, are employed to significantly enhance the reaction rate.[5][6] The catalytic mechanism involves the formation of a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile.[4]

Recent studies have identified substituted anilines, such as m-phenylenediamine and p-phenylenediamine, as being even more efficient catalysts than aniline, allowing for rapid ligations at neutral pH and low micromolar concentrations.[5]

G Carbonyl Carbonyl Compound SchiffBase Reactive Schiff Base Intermediate Carbonyl->SchiffBase + Catalyst Catalyst Aniline Catalyst Oxime Oxime Product SchiffBase->Oxime + Aminooxy Aminooxy Aminooxy Compound Catalyst_regen Regenerated Catalyst Oxime->Catalyst_regen - Catalyst

Caption: Catalytic cycle of aniline in oxime ligation.

This compound: A Versatile Bifunctional Crosslinker

This compound is a homobifunctional crosslinking reagent, meaning it possesses two identical reactive groups.[7] This structure allows for the covalent linkage of two carbonyl-containing molecules. The butyl spacer provides flexibility and sufficient length to bridge distances between reactive sites on biomolecules.

Key Properties:

PropertyDescription
Molecular Formula C₄H₁₂N₂O₂
Molecular Weight 120.15 g/mol
Reactivity Reacts with aldehydes and ketones to form stable oxime bonds.
Solubility Soluble in aqueous buffers.
Applications Bioconjugation, protein crosslinking, surface immobilization, drug delivery.

The presence of two aminooxy groups allows for several strategic applications:

  • Intramolecular Crosslinking: Stabilizing the tertiary or quaternary structure of a single protein or protein complex.

  • Intermolecular Crosslinking: Linking two separate proteins or biomolecules to study their interactions.

  • Surface Immobilization: Attaching biomolecules to aldehyde- or ketone-functionalized surfaces.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, with clear steps and considerations for optimization.

General Considerations for Oxime Ligation
  • Buffer Selection: For uncatalyzed reactions, use a buffer with a pH between 4.0 and 5.0 (e.g., sodium acetate). For catalyzed reactions at neutral pH, phosphate-buffered saline (PBS) or HEPES buffer at pH 7.0-7.4 is recommended. Avoid buffers containing primary amines (e.g., Tris), as they can compete with the aminooxy reagent.[1]

  • Reactant Concentrations: The rate of ligation is dependent on the concentration of both the carbonyl and the aminooxy reagent. For efficient conjugation, it is often necessary to use a molar excess of the aminooxy reagent.

  • Catalyst Concentration: When using an aniline-based catalyst, a final concentration of 10-100 mM is typically effective.[8]

  • Reaction Time and Temperature: Reactions are typically carried out at room temperature or 37°C for 1 to 24 hours. The progress of the reaction should be monitored to determine the optimal time.

  • Quenching: Unreacted aldehydes or ketones can be quenched by the addition of an excess of a small molecule containing an aminooxy or hydrazine group.

Protocol for Protein Labeling with a Mono-functional Carbonyl

This protocol describes the labeling of a protein containing a single accessible aldehyde or ketone with this compound, where one of the aminooxy groups will react.

Materials:

  • Protein solution (containing an aldehyde or ketone) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound stock solution (e.g., 100 mM in water or buffer).

  • Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO or a freshly prepared aqueous solution).

Procedure:

  • To your protein solution, add the this compound stock solution to achieve a final molar excess (e.g., 10 to 50-fold) over the protein.

  • Add the catalyst stock solution to a final concentration of 10-100 mM. The final concentration of any organic solvent (like DMSO) should be kept low (typically <5% v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C with gentle mixing.

  • Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE (which will show a shift in molecular weight upon conjugation), mass spectrometry, or HPLC.

  • Once the desired level of conjugation is achieved, the reaction can be stopped by removing the excess reagents and catalyst through size-exclusion chromatography (desalting column) or dialysis.

Protocol for Intermolecular Protein Crosslinking

This protocol outlines a general procedure for crosslinking two different proteins, one containing an aldehyde or ketone and the other to be modified with this compound.

Step 1: Functionalization of Protein A with a Carbonyl Group

Introduce an aldehyde or ketone group onto Protein A using established methods, such as:

  • Periodate oxidation of N-terminal serine or threonine residues.

  • Incorporation of an unnatural amino acid with a ketone side chain.

Step 2: Crosslinking Reaction

  • Combine the carbonyl-functionalized Protein A and the target Protein B in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Add this compound to the protein mixture. The optimal molar ratio of the crosslinker to the proteins should be determined empirically, but a starting point of a 10- to 100-fold molar excess over the limiting protein is recommended.

  • Add an aniline-based catalyst to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation.

  • Analyze the crosslinking products by SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein A-Protein B conjugate will indicate a successful reaction.

  • Purify the crosslinked conjugate using size-exclusion chromatography or affinity chromatography to separate it from unreacted proteins and reagents.

G cluster_0 Protein A Modification cluster_1 Crosslinking Reaction ProteinA Protein A CarbonylProteinA Carbonyl-functionalized Protein A ProteinA->CarbonylProteinA Introduce Aldehyde/Ketone ReactionMix Reaction Mixture CarbonylProteinA->ReactionMix Crosslinker This compound Crosslinker->ReactionMix ProteinB Protein B ProteinB->ReactionMix CrosslinkedProduct Crosslinked Protein A - Protein B ReactionMix->CrosslinkedProduct Oxime Ligation

Caption: Workflow for intermolecular protein crosslinking.

Data Presentation and Analysis

The success of an oxime ligation experiment should be validated through appropriate analytical techniques.

Analytical TechniqueInformation Provided
SDS-PAGE Shift in the molecular weight of the protein upon conjugation or crosslinking.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirmation of the exact mass of the conjugate, allowing for the determination of the degree of labeling.
HPLC (Reversed-Phase or Size-Exclusion) Separation and quantification of the conjugated product from unreacted starting materials.
UV-Vis Spectroscopy If the attached molecule has a chromophore, the degree of labeling can be estimated.

Conclusion: A Robust Tool for Modern Biosciences

Oxime ligation with this compound represents a powerful and versatile strategy for the covalent modification and crosslinking of biomolecules. A thorough understanding of the underlying chemical principles, particularly the influence of pH and the judicious use of catalysts, is crucial for designing and executing successful experiments. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to harness the full potential of this valuable bioconjugation tool, enabling advancements in areas from fundamental protein science to the development of novel therapeutics and diagnostics.

References

  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2006). N-Terminal Protein Modification through a Biomimetic Transamination Reaction.
  • Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. Scientific Reports, 8(1), 2493. (2018).
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Organic & Biomolecular Chemistry, 9(21), 7397–7402. (2011).
  • A Comparative Guide to Bifunctional Crosslinkers: Evaluating the Conjugation Efficiency of Bis-aminooxy-PEG2. Benchchem.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(30), 8827–8834. (2022).
  • A Comparative Guide to Amine-Reactive BCN Linkers for Bioconjug
  • A Comparative Guide to the Conjugation Efficiency of Aminooxy-PEG2-bis-PEG3-BCN. Benchchem.
  • Protocol for Chemical Cross-Linking.
  • Crosslinking Protein Interaction Analysis. Thermo Fisher Scientific.
  • Stability Showdown: A Comparative Guide to Bis-aminooxy-PEG4 and Other Bioconjug
  • Aminooxy PEG, Aminooxy linker, Aldehyde reactive. BroadPharm.
  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
  • N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(7), 1850–1853. (2012).
  • Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5034. (2022).
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
  • Protein-protein crosslinking - an overview with emphasis on structural biology uses. The Bumbling Biochemist.
  • Chemical Cross-Linking for Protein–Protein Interaction Studies.
  • Bioconjugation Techniques to construct Spontaneously assembling DNA-Enzyme Macromolecules. Purdue e-Pubs.
  • Homobifunctional Crosslinkers. Santa Cruz Biotechnology.
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 27(19), 6296. (2022).

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An In-Depth Technical Guide to the Reactivity of O-(4-aminooxybutyl)hydroxylamine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

O-(4-aminooxybutyl)hydroxylamine is a symmetrical, bifunctional linker that has emerged as a valuable tool in chemical biology and drug development. Its two terminal aminooxy groups provide reactive handles for covalent conjugation to molecules containing aldehyde or ketone functionalities through the formation of stable oxime bonds. This guide provides a comprehensive technical overview of the core principles governing the reactivity of this compound, detailing the reaction mechanism, kinetics, and optimal conditions. We present field-proven experimental protocols for its use in bioconjugation, including strategies for both mono-conjugation and cross-linking applications. Furthermore, this document explores its utility in advanced applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and surface immobilization, while also addressing potential challenges and troubleshooting strategies.

Introduction: The Strategic Advantage of a Bifunctional Aminooxy Linker

In the landscape of bioconjugation, the ability to covalently link molecular components with precision and stability is paramount. This compound, often supplied as its dihydrochloride salt (C₄H₁₄Cl₂N₂O₂), offers a distinct advantage due to its homobifunctional nature. The molecule consists of a flexible four-carbon butyl chain capped at both ends by highly nucleophilic aminooxy (-ONH₂) groups.[1]

This symmetrical design allows for two primary modes of application:

  • Cross-linking: The linker can bridge two separate molecules that each bear a carbonyl group (aldehyde or ketone), effectively tethering them together.

  • Controlled Mono-conjugation: One aminooxy group can be reacted with a carbonyl-containing molecule, leaving the second aminooxy group available for subsequent conjugation to another molecule or surface.

The reaction between an aminooxy group and a carbonyl is a highly chemoselective ligation that forms a stable oxime bond, a key feature for creating robust bioconjugates for in vitro and in vivo applications.[2] This guide will delve into the technical nuances of leveraging this reactivity for advanced scientific research and therapeutic development.

The Chemistry of Oxime Ligation: Mechanism and Kinetics

The formation of an oxime is a condensation reaction between a hydroxylamine derivative and an aldehyde or ketone, with water as the sole byproduct.[3] The reaction proceeds through a two-step mechanism involving a tetrahedral intermediate.

Reaction Mechanism

The overall reaction can be visualized as a nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

Caption: General mechanism of oxime formation.

pH Dependence

The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic. However, at very low pH (typically below 3), the aminooxy nucleophile becomes protonated and non-reactive.[3] Consequently, uncatalyzed oxime ligations proceed optimally in a slightly acidic environment, typically between pH 4 and 5.[4] For many biological applications where physiological pH (~7.4) is required, the uncatalyzed reaction can be impractically slow.[4]

Nucleophilic Catalysis at Neutral pH

To overcome the slow reaction rates at neutral pH, nucleophilic catalysts, most notably aniline and its derivatives, are employed.[4][5] These catalysts function by first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more reactive towards the aminooxy nucleophile than the original carbonyl.

More recently, substituted anilines like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been identified as superior catalysts.[5][6][7] They offer significantly faster kinetics compared to aniline, even at low millimolar concentrations, which is attributed to their higher aqueous solubility and catalytic efficiency.[4][5][7]

Catalysis_Workflow Start Carbonyl (R₂C=O) + Aminooxy (H₂N-OR') Catalyst Aniline or Phenylenediamine Catalyst Intermediate Protonated Schiff Base Intermediate (R₂C=N⁺HR'') Start->Intermediate Reacts with Catalyst->Intermediate Forms reactive intermediate Product Stable Oxime (R₂C=N-OR') + Regenerated Catalyst Intermediate->Product Rapidly attacked by Aminooxy

Caption: Workflow of aniline-catalyzed oxime ligation.

Reaction Kinetics

Oxime ligation follows second-order kinetics, being first-order in both the carbonyl and the aminooxy reactant.[8] The second-order rate constants (k₂) are a crucial metric for comparing reaction efficiencies.

Reactants (Model System)Catalyst (Concentration)pHApprox. k₂ (M⁻¹s⁻¹)Fold Acceleration (vs. Uncatalyzed)
Aminooxy-PEG + AldehydeNone7.0~0.01 - 0.11x
Aminooxy-PEG + AldehydeAniline (100 mM)7.0~1 - 10~40x
Aminooxy-PEG + Aldehydep-Phenylenediamine (10 mM)7.0~10 - 30~120x
Aminooxy-PEG + Ketonem-Phenylenediamine (100 mM)7.3~0.08-

Note: These are approximate values derived from literature on similar systems and are intended for comparative purposes.[4][8][9][10] Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[6][8]

Experimental Protocols

The following protocols provide a starting point for utilizing this compound dihydrochloride in conjugation reactions. Optimization may be required based on the specific properties of the substrates.

Materials and Reagents
  • This compound dihydrochloride (FW: 193.07 g/mol )

  • Carbonyl-containing molecule (Molecule A)

  • Phosphate buffer (100 mM, pH 7.2-7.4) or Acetate buffer (100 mM, pH 4.5-5.0)

  • p-Phenylenediamine (pPDA) or Aniline (for catalyzed reactions)

  • Anhydrous DMSO or DMF (for dissolving reagents if necessary)

  • Purification system (e.g., HPLC, FPLC, dialysis)

Protocol 1: Catalyzed Mono-Conjugation at Neutral pH

This protocol is designed to react one of the aminooxy groups, leaving the other available for subsequent steps. This is achieved by using the carbonyl-containing molecule as the limiting reagent.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound dihydrochloride in reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2).

    • Prepare a 10 mM stock solution of the carbonyl-containing molecule (Molecule A) in a compatible solvent (e.g., reaction buffer or DMSO).

    • Prepare a 100 mM stock solution of p-phenylenediamine in the reaction buffer. Note: pPDA can darken upon exposure to air and light; prepare fresh or store protected from light.

  • Reaction Setup:

    • In a reaction vessel, add the solution of Molecule A to the desired final concentration (e.g., 100 µM).

    • Add a 5- to 10-fold molar excess of the this compound stock solution (e.g., 500 µM to 1 mM final concentration). A large excess helps drive the reaction to completion and favors mono-conjugation.

    • Initiate the reaction by adding the p-phenylenediamine stock solution to a final concentration of 2-10 mM.[4]

  • Incubation:

    • Incubate the reaction at room temperature (20-25°C) or 37°C for 1-4 hours. Reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, remove the excess bifunctional linker and catalyst. For protein conjugates, size-exclusion chromatography or dialysis is effective. For small molecule conjugates, reverse-phase HPLC is typically used.[11] The purified mono-conjugate now possesses a free aminooxy group for further reactions.

Protocol 2: Cross-Linking Application

This protocol is designed to link two different (or identical) carbonyl-containing molecules.

  • Reaction Setup:

    • Combine equimolar amounts of Molecule A and Molecule B in the reaction buffer.

    • Add this compound to a final concentration that is 0.5 times the concentration of the total carbonyl molecules (e.g., if [A] = 100 µM and [B] = 100 µM, use 100 µM of the linker). This stoichiometry favors the formation of the A-linker-B product.

    • Add the catalyst (p-phenylenediamine to 2-10 mM) and incubate as described above.

  • Monitoring and Purification:

    • The reaction will produce a mixture of A-linker-A, B-linker-B, and the desired A-linker-B. The product distribution can be analyzed and purified by HPLC or other appropriate chromatographic techniques.[12]

Advanced Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several cutting-edge applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, site-specific conjugation is crucial for producing homogeneous conjugates with a defined drug-to-antibody ratio (DAR).[13][14] this compound can be used with antibodies that have been engineered to contain a carbonyl group, either through the incorporation of an unnatural keto-amino acid (like p-acetylphenylalanine) or by enzymatic modification of the antibody's glycans to generate aldehyde functionalities.[2] The linker can first be attached to a cytotoxic payload that contains a carbonyl group, and the resulting mono-adduct can then be conjugated to the engineered antibody.

ADC_Synthesis cluster_0 Step 1: Payload Activation cluster_1 Step 2: Antibody Conjugation Payload Cytotoxic Payload (with Aldehyde/Ketone) Linker This compound (Excess) ActivatedPayload Payload-Linker (Mono-adduct with free -ONH₂) Linker->ActivatedPayload Mono-conjugation Antibody Engineered Antibody (with Aldehyde/Ketone) ActivatedPayload->Antibody Site-specific Oxime Ligation ADC Homogeneous ADC Antibody->ADC

Caption: Workflow for ADC synthesis using the bifunctional linker.

Surface Immobilization and Biomaterials

The bifunctional nature of the linker is ideal for immobilizing biomolecules onto surfaces for applications in biosensors, diagnostic arrays, and cell culture. A surface (e.g., glass slide, nanoparticle) can be functionalized with aldehyde or ketone groups. This compound is then used to first react with a carbonyl-containing biomolecule (e.g., a protein or peptide), and the resulting mono-adduct is subsequently immobilized onto the activated surface.

Troubleshooting and Technical Considerations

  • Low Reaction Yield:

    • pH: Ensure the pH is optimal for the chosen method (4.5-5.0 for uncatalyzed, ~7.2 for catalyzed).

    • Catalyst: For neutral pH reactions, ensure the catalyst is fresh and used at an appropriate concentration (2-10 mM for pPDA).[4]

    • Reactivity: Ketones react significantly slower than aldehydes.[8] For ketone substrates, longer reaction times or higher catalyst concentrations may be necessary.[6]

  • Unwanted Cross-linking in Mono-conjugation:

    • Stoichiometry: Use a significant molar excess (5-10 fold) of the bifunctional linker relative to the limiting carbonyl substrate to favor mono-substitution.

    • Purification: Immediately purify the mono-adduct after the reaction to prevent subsequent dimerization or reaction with other components.

  • Linker Stability:

    • The oxime bond is generally stable over a broad pH range (pH 2-9).[15] However, prolonged exposure to very harsh acidic or basic conditions can lead to hydrolysis.

    • Store the this compound dihydrochloride salt in a cool, dry place, as it is hygroscopic.[15]

  • Characterization:

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is an excellent tool for confirming the formation of oxime conjugates. The mass of the conjugate will be the sum of the masses of the reactants minus the mass of water (18.02 Da).[16][17]

    • HPLC: Reverse-phase HPLC can be used to monitor reaction progress and purify products. The conjugate will typically have a different retention time than the starting materials.[12]

Conclusion

This compound is a powerful and versatile bifunctional linker that enables robust and chemoselective conjugation of carbonyl-containing molecules. By understanding the underlying principles of oxime ligation, including the critical roles of pH and catalysis, researchers can effectively harness its reactivity for a wide array of applications, from constructing complex ADCs to developing novel biomaterials. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this valuable chemical tool in advanced research and development.

References

  • BenchChem. (2025). A Comparative Kinetic Analysis of Heterobifunctional Linkers: The Case of Aminooxy-PEG-BCN Reactions.
  • Crisalli, P., & Kool, E. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Rashidian, M., et al. (2013).
  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.
  • Rashidian, M., et al. (2013).
  • ResearchGate. (n.d.).
  • Wanner, K. T., et al. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. PubMed.
  • Nazarpack-Kandlousy, N., et al. (2001). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry.
  • Kalia, J., & Raines, R. T. (2011).
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • MDPI. (2021). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview.
  • BroadPharm. (n.d.). Aminooxy PEG, Aminooxy linker, Aldehyde reactive.
  • Jin, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
  • BenchChem. (2025).
  • BOC Sciences. (n.d.). O-(3,6,9,12-Tetraoxapentadec-14-yn-1-yl)hydroxylamine - (CAS 1835759-78-8) | ADC Linker.
  • Creative Biolabs. (n.d.).
  • Selch, P., et al. (2024).
  • Görög, S., et al. (2001). Determination of Circular Dichroism and Ultraviolet Spectral Parameters of Norgestimate- And Other Delta(4)-3-ketosteroid Oxime Isomers via Normal Phase HPLC Method. PubMed.
  • AxisPharm. (2024).
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  • ResearchGate. (n.d.). (a)
  • BenchChem. (n.d.). This compound | 66080-74-8.
  • Sharma, A., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. NIH.
  • ResearchGate. (n.d.).
  • MedchemExpress.com. (n.d.). Aminooxy-PEG4-alcohol | ADC linker.
  • ResearchGate. (2024).
  • Org. Lett. (2022). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters.
  • Kiningham, K. K., et al. (2007). A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. PubMed.
  • Lu, Y., et al. (2015).
  • KNIME. (2021).
  • Giese, S. H., et al. (2019). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. PubMed.
  • PubChem. (n.d.). Hydroxyamine hydrochloride | ClH.H3NO | CID 443297.
  • Sciencemadness Wiki. (2023). Hydroxylamine.
  • D'Amelia, V., et al. (2023). Potential Nutraceutical Properties of Vicia faba L: LC-ESI-HR-MS/MS-Based Profiling of Ancient Faba Bean Varieties and Their Biological Activity. MDPI.

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Methodological & Application

Application Notes and Protocols for Protein Crosslinking using O-(4-aminooxybutyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Oxime Ligation in Protein Chemistry

In the landscape of bioconjugation, the ability to covalently link biomolecules with high specificity and stability under physiological conditions is paramount. Oxime ligation, a bioorthogonal "click" chemistry reaction, has emerged as a robust and versatile tool for achieving this.[1][2] This reaction occurs between a carbonyl group (an aldehyde or ketone) and an aminooxy moiety to form a stable oxime bond.[1][2] Unlike many other conjugation chemistries, oxime ligation proceeds under mild aqueous conditions and does not require metal catalysts that can be problematic for sensitive proteins.[3]

O-(4-aminooxybutyl)hydroxylamine is a bifunctional crosslinker that contains two aminooxy groups separated by a 4-carbon spacer. This symmetrical design allows for the efficient crosslinking of two protein molecules that have been modified to display carbonyl groups. The resulting crosslinked product is highly stable, making this reagent particularly valuable for studying protein-protein interactions, creating protein oligomers, and developing novel biotherapeutics.[4]

This guide provides a comprehensive overview of the principles and a detailed protocol for using this compound to crosslink proteins, with a focus on glycoproteins.

The Chemistry of Oxime-Based Crosslinking

The fundamental reaction involves the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form the stable oxime linkage. The reaction is most efficient at a slightly acidic to neutral pH.[5] To enhance the reaction rate, especially at neutral pH where many biological samples are handled, a catalyst such as aniline or its derivatives is often employed.[5][6][7]

Diagram of the Oxime Ligation Reaction

G cluster_reactants Reactants cluster_product Product Protein_Aldehyde Protein with Aldehyde Group (R'-CHO) Crosslinked_Protein Crosslinked Protein Dimer (R'-CH=N-O-(CH2)4-O-N=CH-R') Protein_Aldehyde->Crosslinked_Protein + Crosslinker This compound (H2N-O-(CH2)4-O-NH2) Crosslinker->Crosslinked_Protein +

Caption: General scheme of protein crosslinking using this compound.

Key Advantages of this compound in Protein Crosslinking

  • High Stability: The oxime bond is significantly more stable than other linkages like hydrazones, especially under physiological conditions.[2]

  • Bioorthogonality: The aminooxy and carbonyl functional groups are generally absent in native biological systems, ensuring high specificity and minimizing off-target reactions.[1]

  • Mild Reaction Conditions: The crosslinking reaction can be performed in aqueous buffers at or near neutral pH, preserving the structure and function of sensitive proteins.

  • Catalyst-Enhanced Kinetics: The use of aniline or its derivatives can significantly accelerate the reaction rate, allowing for efficient crosslinking even at low protein concentrations.[5][6][7]

Experimental Protocols

This section provides a step-by-step guide for crosslinking glycoproteins using this compound. The protocol is divided into three main stages: generation of aldehyde groups on the glycoprotein, the crosslinking reaction itself, and the analysis of the crosslinked product.

Part 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation

For glycoproteins, aldehyde groups can be readily introduced by the mild oxidation of cis-diol-containing sugar residues using sodium periodate (NaIO₄).[1] The concentration of periodate can be adjusted to control the extent of oxidation.

Materials:

  • Glycoprotein of interest

  • Sodium Periodate (NaIO₄)

  • Oxidation Buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Quenching Solution (e.g., 1 M ethylene glycol)

  • Desalting column or dialysis cassette

Protocol:

  • Protein Preparation: Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of 1-10 mg/mL.

  • Periodate Oxidation:

    • Prepare a fresh 100 mM stock solution of sodium periodate in deionized water.

    • Add the sodium periodate stock solution to the glycoprotein solution to achieve the desired final concentration.

      • For selective oxidation of sialic acids, use a final concentration of 1-2 mM NaIO₄.

      • For broader oxidation of other sugar residues, use a final concentration of 10-20 mM NaIO₄.

    • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted periodate.

    • Incubate for 10-15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Immediately remove the excess periodate and quenching reagent by buffer exchange into a suitable buffer for the subsequent crosslinking reaction (e.g., 100 mM phosphate buffer, pH 7.0) using a desalting column or dialysis.

Part 2: Protein Crosslinking with this compound

Materials:

  • Aldehyde-modified glycoprotein from Part 1

  • This compound dihydrochloride

  • Crosslinking Buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Catalyst Solution (e.g., 100 mM p-phenylenediamine in DMSO or water)

  • Quenching Solution (e.g., 1 M hydroxylamine or acetone)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound dihydrochloride in the Crosslinking Buffer.

    • Prepare the Catalyst Solution. Note: p-phenylenediamine is a more efficient catalyst than aniline at neutral pH.[5][7]

  • Crosslinking Reaction:

    • In a reaction tube, combine the aldehyde-modified glycoprotein with this compound. A molar excess of the crosslinker over the protein is typically used.

    • Add the Catalyst Solution to a final concentration of 2-10 mM.

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The optimal reaction time should be determined empirically.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the Quenching Solution to consume any unreacted aldehyde groups or crosslinker. Incubate for 15-30 minutes.

  • Removal of Excess Reagents:

    • Purify the crosslinked protein from excess crosslinker and catalyst using a desalting column, dialysis, or size-exclusion chromatography.

Experimental Workflow Diagram

G cluster_prep Protein Preparation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis Glycoprotein Start with Glycoprotein Oxidation Periodate Oxidation (NaIO4, pH 5.5) Glycoprotein->Oxidation Quench_Oxidation Quench with Ethylene Glycol Oxidation->Quench_Oxidation Purify_Oxidized Buffer Exchange Quench_Oxidation->Purify_Oxidized Aldehyde_Protein Aldehyde-Modified Protein Purify_Oxidized->Aldehyde_Protein Add_Crosslinker Add this compound + Catalyst (p-phenylenediamine) Aldehyde_Protein->Add_Crosslinker Incubate Incubate (2-4h RT or O/N 4°C) Add_Crosslinker->Incubate Quench_Crosslinking Quench Reaction (Optional) Incubate->Quench_Crosslinking Purify_Crosslinked Purify Crosslinked Product Quench_Crosslinking->Purify_Crosslinked SDS_PAGE SDS-PAGE Analysis Purify_Crosslinked->SDS_PAGE Mass_Spec Mass Spectrometry Purify_Crosslinked->Mass_Spec

Sources

Application Notes & Protocols: Surface Immobilization of Peptides Using O-(4-aminooxybutyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent immobilization of peptides onto surfaces is a cornerstone technique in fields ranging from biosensor development and immunoassays to materials science and drug discovery. A critical aspect of this process is the choice of conjugation chemistry, which must be efficient, specific, and maintain the peptide's biological activity. Oxime ligation, a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone, offers a robust and highly selective method for surface immobilization under mild, aqueous conditions.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing O-(4-aminooxybutyl)hydroxylamine as a bifunctional linker to create aminooxy-functionalized surfaces for the subsequent stable immobilization of carbonyl-containing peptides.

Introduction: The Power of Oxime Ligation

Traditional methods for peptide immobilization often rely on reactions targeting common functional groups like primary amines (e.g., NHS-ester chemistry) or thiols (e.g., maleimide chemistry).[3] However, these approaches can suffer from a lack of site-specificity, especially for peptides with multiple reactive residues, potentially leading to heterogeneous orientations and compromised functionality.[4]

Oxime ligation emerges as a superior alternative by leveraging the chemoselective reaction between a hydroxylamine derivative (specifically, an aminooxy group) and a carbonyl group (an aldehyde or ketone) to form a highly stable oxime bond.[1][2][5]

Key Advantages of Oxime Ligation:

  • High Chemoselectivity: The aminooxy and carbonyl groups are largely unreactive with other functional groups found in biomolecules, ensuring a specific conjugation reaction.[1]

  • Bioorthogonality: The reactants are generally absent in biological systems, preventing unwanted side reactions.[6][7]

  • Stable Linkage: The resulting oxime bond is significantly more stable against hydrolysis compared to other linkages like hydrazones, making it ideal for long-term applications.[5][6]

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at or near neutral pH, preserving the delicate structure and function of the peptide.[1][6]

  • Catalyst-Enhanced Kinetics: The reaction rate can be significantly accelerated by the addition of a nucleophilic catalyst, most commonly aniline or its derivatives.[1][6][8]

This compound is a particularly useful reagent for this strategy. As a bifunctional linker, one of its aminooxy groups can be used to functionalize a surface, leaving the other available for subsequent peptide conjugation.

Principle of the Method

The overall strategy involves a two-stage process. First, a suitable surface is functionalized with this compound. This creates a high-density "aminooxy surface" ready for conjugation. In the second stage, a peptide containing a unique aldehyde or ketone group is introduced and covalently immobilized via oxime bond formation.

This approach offers excellent control over the immobilization process. The peptide must be pre-functionalized with a carbonyl group, which can be achieved through various methods:

  • Site-specific oxidation: N-terminal serine or threonine residues can be oxidized with sodium periodate to generate a glyoxyl aldehyde.[6]

  • Unnatural Amino Acid Incorporation: Peptides can be synthesized to include unnatural amino acids that contain a ketone or aldehyde moiety, such as p-acetylphenylalanine.[9]

  • Post-synthetic modification: Lysine side chains can be modified with reagents that introduce a carbonyl group.

The choice of method will depend on the peptide sequence and the desired point of attachment.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Grade/SupplierNotes
This compound dihydrochlorideHigh Purity (>95%)Store desiccated at 4°C.
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Molecular Biology GradeSingle-use aliquots recommended.
N-Hydroxysuccinimide (NHS)Molecular Biology GradeStore desiccated.
Carboxylic acid-terminated surfaces(e.g., SAM-coated gold, glass slides, magnetic beads)Choose a substrate appropriate for the intended application.
Carbonyl-functionalized peptideCustom synthesis or in-house modificationEnsure high purity.
AnilineReagent GradePrepare fresh solutions. Caution: Aniline is toxic.
Buffers (MES, PBS, Acetate)Molecular Biology GradePrepare fresh and filter-sterilize.
Organic Solvents (DMSO, DMF)AnhydrousFor dissolving reagents.
Quenching Reagents (e.g., Tris, Hydroxylamine)Reagent Grade
Analytical Equipment(e.g., SPR, QCM, XPS, AFM, Fluorescence Scanner)For surface characterization.[10][11]
Workflow Overview

G cluster_0 Part 1: Surface Functionalization cluster_1 Part 2: Peptide Immobilization A Start with Carboxylic Acid Surface B Activate with EDC/NHS in MES Buffer A->B C React with this compound B->C D Wash and Quench Unreacted Sites C->D E Result: Aminooxy- Functionalized Surface D->E F Prepare Carbonyl-Peptide Solution in Reaction Buffer E->F Proceed to Immobilization G Incubate Peptide Solution on Aminooxy Surface F->G H Add Aniline Catalyst (Optional but Recommended) G->H Accelerates Reaction I Wash to Remove Unbound Peptide G->I Without Catalyst H->I J Characterize Immobilized Peptide Surface I->J

Detailed Protocol: Surface Functionalization with Aminooxy Groups

This protocol describes the functionalization of a surface presenting carboxylic acid groups.

  • Surface Preparation:

    • Thoroughly clean the substrate according to the manufacturer's instructions to ensure a pristine carboxylic acid surface.

    • Equilibrate the surface with MES buffer (e.g., 100 mM MES, 500 mM NaCl, pH 6.0).

  • Activation of Carboxylic Acids:

    • Prepare a fresh activation solution in MES buffer containing 50 mM EDC and 20 mM NHS.

    • Immerse the surface in the activation solution and incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts the carboxylic acids to reactive NHS esters.

    • Causality: EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. NHS stabilizes this intermediate by converting it into a more stable, yet still highly reactive, NHS ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate.

  • Ligation of the Aminooxy Linker:

    • Prepare a solution of 50 mM this compound dihydrochloride in a suitable buffer (e.g., PBS, pH 7.4).

    • After the activation step, quickly rinse the surface with the reaction buffer (PBS, pH 7.4) to remove excess EDC/NHS.

    • Immediately immerse the activated surface in the this compound solution. Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Causality: The primary amine of the linker attacks the NHS ester, forming a stable amide bond and covalently attaching the aminooxy moiety to the surface.

  • Quenching and Washing:

    • After incubation, wash the surface extensively with the reaction buffer to remove any non-covalently bound linker.

    • To quench any remaining active NHS esters, incubate the surface in a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5) for 30 minutes.

    • Perform final washes with high-purity water and dry the surface under a stream of nitrogen. The aminooxy-functionalized surface is now ready for peptide immobilization or can be stored under desiccated conditions.

Detailed Protocol: Peptide Immobilization
  • Peptide Preparation:

    • Dissolve the carbonyl-functionalized peptide in the chosen reaction buffer (e.g., 100 mM Sodium Acetate, pH 4.5-5.5). The optimal pH for oxime ligation is typically slightly acidic to facilitate the dehydration step of the reaction mechanism.[6]

    • The peptide concentration can range from 10 µM to 1 mM, depending on the desired surface density.

  • Catalyst Preparation (Recommended):

    • Prepare a 100-200 mM stock solution of aniline in the reaction buffer.

    • Causality: Aniline acts as a nucleophilic catalyst. It first forms a more reactive Schiff base (imine) with the surface aldehyde/ketone, which is then rapidly attacked by the aminooxy group of the peptide in an exchange reaction. This catalytic cycle significantly accelerates the rate-limiting dehydration step.[1][6]

  • Immobilization Reaction:

    • Add the peptide solution to the aminooxy-functionalized surface.

    • Add aniline to the reaction mixture to a final concentration of 10-20 mM.

    • Incubate for 2-12 hours at room temperature. The optimal time should be determined empirically.

    • Self-Validation: Monitor the reaction progress using a real-time surface-sensitive technique like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) to determine when the surface has reached saturation.

  • Final Washing:

    • After the incubation period, thoroughly wash the surface with a series of buffers to remove unbound peptide and catalyst. A typical wash sequence could be:

      • Reaction Buffer

      • PBS with a mild non-ionic detergent (e.g., 0.05% Tween-20)

      • High salt buffer (e.g., PBS + 500 mM NaCl)

      • PBS

      • High-purity water

    • Dry the surface under a stream of nitrogen. The peptide-immobilized surface is now ready for its intended application.

Characterization and Validation

Validating the success of each step is crucial. A multi-technique approach provides the most comprehensive picture of the modified surface.

TechniqueStage of AnalysisInformation Gained
X-ray Photoelectron Spectroscopy (XPS) Post-functionalization & Post-immobilizationElemental composition of the surface; confirmation of nitrogen incorporation after each step.
Contact Angle Goniometry All stagesChanges in surface hydrophilicity/hydrophobicity, indicating successful modification.
Atomic Force Microscopy (AFM) All stagesSurface topography and roughness; can detect changes upon molecular binding.[11]
Surface Plasmon Resonance (SPR) Real-time immobilizationReal-time kinetics of peptide binding and determination of surface density.[10]
Quartz Crystal Microbalance (QCM) Real-time immobilizationMeasures mass changes on the surface, providing data on binding kinetics and density.[12]
Fluorescence Microscopy Post-immobilizationIf using a fluorescently-labeled peptide, allows for direct visualization of immobilization homogeneity.
Functional Assays Final SurfaceConfirms the biological activity of the immobilized peptide (e.g., antibody binding, enzymatic activity).[13]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Peptide Immobilization Density 1. Inefficient activation of carboxyl groups. 2. Hydrolysis of NHS esters. 3. Low peptide reactivity or concentration. 4. Steric hindrance on the surface.1. Use fresh EDC/NHS; ensure anhydrous conditions for stock solutions. 2. Minimize time between activation and linker addition. 3. Increase peptide concentration or reaction time; confirm carbonyl group presence. Optimize pH. 4. Consider using a longer PEG spacer in the initial surface chemistry.
High Non-Specific Binding 1. Incomplete quenching of active esters. 2. Hydrophobic or ionic interactions. 3. Insufficient washing.1. Increase quenching time or use a more effective quenching agent. 2. Include a blocking step (e.g., with BSA or casein) after immobilization. Add detergent to wash buffers. 3. Increase the stringency of the wash steps (e.g., higher salt, detergent).
Loss of Peptide Activity 1. Unfavorable orientation. 2. Denaturation of the peptide. 3. Inappropriate buffer conditions.1. Redesign the peptide to place the carbonyl group at a site that promotes the correct orientation.[4] 2. Ensure all reaction conditions are mild; avoid harsh pH or organic solvents. 3. Screen different buffer compositions and pH values for the immobilization step.

Conclusion

The use of this compound to create aminooxy-functionalized surfaces provides a powerful and reliable platform for the covalent immobilization of peptides. The underlying oxime ligation chemistry offers exceptional specificity and results in a stable linkage, preserving the peptide's function. By following the detailed protocols and validation strategies outlined in this guide, researchers can confidently generate high-quality, peptide-modified surfaces for a wide array of applications in biotechnology and drug development.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH). [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. [Link]

  • Effects of Peptide Immobilization Sites on the Structure and Activity of Surface-Tethered Antimicrobial Peptides. ACS Publications. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Zu u:scholar. [Link]

  • Characterization and Optimization of Peptide Arrays for the Study of Epitope–Antibody Interactions Using Surface Plasmon Resonance Imaging. UCI Chemistry. [Link]

  • Experimental Characterization of Peptide–Surface Interactions. ResearchGate. [Link]

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI. [Link]

  • Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

  • Protein and Peptide Conjugation to Polymers and Surfaces Using Oxime Chemistry. ResearchGate. [Link]

  • Single-Step Grafting of Aminooxy-Peptides to Hyaluronan: A Simple Approach to Multifunctional Therapeutics for Experimental Autoimmune Encephalomyelitis. National Institutes of Health (NIH). [Link]

  • Determination of peptide-surface adsorption free energy for material surfaces not conducive to SPR or QCM using AFM. Semantic Scholar. [Link]

  • Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Wiley Online Library. [Link]

  • Peptide-Modified Surfaces for Enzyme Immobilization. National Institutes of Health (NIH). [Link]

  • Sequential Post‐Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. ResearchGate. [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. National Institutes of Health (NIH). [Link]

  • ADC Conjugation Technologies. AxisPharm. [Link]

Sources

Application Notes & Protocols: O-(4-aminooxybutyl)hydroxylamine in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Oxime Ligation in Bioconjugation

O-(4-aminooxybutyl)hydroxylamine is a symmetrical, bifunctional linker molecule featuring two terminal aminooxy groups. Its significance in the design of sophisticated drug delivery systems stems from its ability to participate in a highly efficient and bioorthogonal reaction known as oxime ligation. This reaction occurs between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[1][2]

The utility of this chemistry in drug delivery is multifaceted. The resulting oxime linkage is significantly more stable under physiological conditions than many other common bioconjugation linkages, such as those formed from maleimide-thiol reactions.[3] Furthermore, the reaction is highly chemoselective, proceeding efficiently under mild, aqueous conditions without interfering with most other functional groups present in biological molecules.[1][4] Crucially, the stability of the oxime bond can be modulated; it can be engineered to be robust and stable for long-circulating applications or designed to be labile and cleavable in response to specific environmental triggers, such as the acidic microenvironment of tumors or endosomal compartments.[5][6][7] These properties make this compound and other aminooxy linkers exceptional tools for creating pH-sensitive drug carriers and site-specific antibody-drug conjugates (ADCs).

Application 1: pH-Sensitive Drug Delivery via Acid-Labile Oxime Linkers

A primary challenge in cancer therapy is achieving preferential drug release at the tumor site while minimizing systemic toxicity. The tumor microenvironment and the intracellular endo-lysosomal pathway are characterized by a lower pH (pH 5.0-6.5) compared to normal tissues and blood (pH 7.4).[5][6] The oxime linkage can be exploited as a pH-sensitive trigger, remaining stable in circulation but hydrolyzing in acidic conditions to release a conjugated payload.

Causality of Mechanism: The hydrolysis of the oxime bond is acid-catalyzed. At neutral pH, the equilibrium strongly favors the stable oxime. As the pH drops, protonation of the oxime nitrogen accelerates the hydrolysis reaction, leading to the cleavage of the C=N bond and the release of the aminooxy-containing drug and the carbonyl-containing carrier. This intrinsic chemical property allows for the rational design of drug delivery systems that are "smart" and responsive to the biological target environment.[7]

Diagram: pH-Triggered Drug Release from a Nanocarrier

pH_Release_Mechanism cluster_pH74 Systemic Circulation (pH 7.4) cluster_pH50 Tumor Microenvironment / Endosome (pH 5.0) Carrier_Drug Polymeric Micelle Oxime Linker Drug Stable Stable Conjugate (Minimal Release) Carrier Polymeric Micelle Aldehyde Group Carrier_Drug->Carrier  Acid-Catalyzed  Hydrolysis Drug Released Drug (Active) Carrier_Drug->Drug

Caption: Mechanism of pH-sensitive drug release from an oxime-linked nanocarrier.

Protocol 1: Formulation and In Vitro Testing of a pH-Sensitive Polymeric Micelle System

This protocol describes the conjugation of an aminooxy-modified model drug to an aldehyde-functionalized polymer and the subsequent evaluation of its pH-dependent release profile.

Materials:

  • Aldehyde-terminated polymer (e.g., Aldehyde-PEG-b-PCL)

  • Aminooxy-functionalized drug or fluorescent probe (e.g., Doxorubicin-ONH₂ or a custom synthesis)

  • This compound (if used to modify the drug)

  • Aniline (catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • Dialysis tubing (MWCO appropriate for the polymer-drug conjugate)

  • UV-Vis Spectrophotometer or Fluorometer

Methodology:

Part A: Oxime Ligation of Drug to Polymer

  • Dissolution: Dissolve the aldehyde-terminated polymer (1.0 eq) in anhydrous DMF.

  • Reactant Addition: Add the aminooxy-functionalized drug (1.5 eq) to the polymer solution.

  • Catalysis: Add aniline (2.0 eq) to the reaction mixture. The use of an aniline catalyst can significantly accelerate the rate of oxime formation, especially at neutral pH.[8]

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., ¹H NMR to observe the disappearance of the aldehyde proton peak and the appearance of the oxime proton peak).

  • Purification: Precipitate the polymer-drug conjugate by adding the reaction mixture dropwise into a cold non-solvent (e.g., diethyl ether). Centrifuge to collect the precipitate and wash several times to remove unreacted drug and catalyst. Dry the final product under vacuum.

Part B: Micelle Formulation and Drug Loading Quantification

  • Self-Assembly: Dissolve a known mass of the dried polymer-drug conjugate in a small amount of a water-miscible organic solvent (e.g., DMF or DMSO).

  • Hydration: Add this solution dropwise into a vigorously stirring aqueous buffer (PBS, pH 7.4). The amphiphilic block copolymer will self-assemble into micelles, encapsulating the hydrophobic drug-linked core.[5][6]

  • Solvent Removal: Dialyze the micellar solution against the same buffer for 24 hours to remove the organic solvent.

  • Drug Loading Content (DLC): To determine the amount of conjugated drug, lyse a known volume of the micellar solution with a suitable organic solvent. Measure the drug concentration using UV-Vis or fluorescence spectroscopy against a standard curve.

    • DLC (%) = (Mass of drug in micelles / Total mass of micelles) x 100

Part C: In Vitro pH-Responsive Drug Release Study

  • Setup: Prepare two dialysis bags containing equal volumes of the micellar solution.

  • Incubation: Immerse one bag in a release medium of PBS (pH 7.4) and the other in acetate buffer (pH 5.0). Place them in a shaking incubator at 37°C.[9]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium outside the dialysis bag. Replenish with an equal volume of fresh buffer to maintain sink conditions.

  • Analysis: Quantify the amount of released drug in the samples using UV-Vis or fluorescence spectroscopy.

  • Data Interpretation: Plot the cumulative drug release (%) versus time for both pH conditions. A significantly accelerated release profile at pH 5.0 compared to pH 7.4 validates the pH-sensitive nature of the oxime linker.[5][6]

Application 2: Site-Specific Antibody-Drug Conjugates (ADCs)

ADCs combine the antigen-targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic drug. The method of conjugation is critical to the ADC's therapeutic index. Traditional methods that randomly couple drugs to lysine or cysteine residues produce heterogeneous mixtures with variable drug-to-antibody ratios (DARs). Oxime ligation enables a site-specific approach, leading to homogeneous ADCs with a defined DAR.[3]

Causality of Mechanism: This strategy relies on introducing a unique carbonyl handle (an aldehyde) onto the antibody at a specific location. A well-established method is the mild oxidation of the carbohydrate moieties located on the Fc region of the antibody using sodium periodate (NaIO₄).[3][10] This region is distal to the antigen-binding site, ensuring that the conjugation does not interfere with the antibody's primary function. The generated aldehyde groups then serve as exclusive reaction sites for an aminooxy-functionalized payload, such as a drug linked to this compound. The result is a precisely defined ADC, which is a critical quality attribute for efficacy and safety.[3]

Diagram: Workflow for Site-Specific ADC Synthesis

ADC_Workflow cluster_mAb_Mod Step 1: Antibody Modification cluster_Payload Step 2: Payload Preparation cluster_Conj Step 3: Conjugation & Purification mAb Monoclonal Antibody (mAb) with Fc Glycans Oxidation Mild Oxidation (NaIO₄) mAb->Oxidation Aldehyde_mAb Aldehyde-functionalized mAb Oxidation->Aldehyde_mAb Ligation Oxime Ligation (pH 6.0-7.0) Aldehyde_mAb->Ligation Payload Cytotoxic Drug + This compound Payload->Ligation Purification Purification (e.g., SEC, HIC) Ligation->Purification ADC Homogeneous ADC (Defined DAR) Purification->ADC

Caption: Workflow for generating a site-specific ADC using glycan oxidation and oxime ligation.

Protocol 2: Site-Specific Conjugation of an Aminooxy-Payload to a Monoclonal Antibody

This protocol details the generation of aldehyde handles on an antibody and its subsequent conjugation with an aminooxy-functionalized payload.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab, IgG1) in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • Propylene glycol (for quenching)

  • Aminooxy-payload (pre-synthesized)

  • Aniline or aniline derivative (catalyst)

  • Reaction buffer (e.g., Histidine buffer, pH 6.5)

  • Purification columns (e.g., Size Exclusion Chromatography (SEC) for buffer exchange, Hydrophobic Interaction Chromatography (HIC) for analysis)

  • Centrifugal desalting columns (e.g., Zeba™ Spin Desalting Columns)

Methodology:

Part A: Generation of Aldehyde Groups on the Antibody

  • Buffer Exchange: Exchange the antibody into an oxidation buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines or other potential quenching agents.

  • Oxidation: Chill the antibody solution to 4°C. Add a freshly prepared solution of NaIO₄ to a final concentration of 1-2 mM. Protect the reaction from light and incubate at 4°C for 30-60 minutes.

    • Experimental Rationale: Low temperature and short incubation time are used to control the oxidation, primarily targeting the vicinal diols of the terminal sialic acid or galactose residues in the Fc glycans, minimizing potential oxidation of sensitive amino acid residues like methionine.

  • Quenching: Quench the reaction by adding propylene glycol to a final concentration of ~20 mM and incubating for 15 minutes at 4°C. This consumes any excess periodate.

  • Purification: Immediately purify the aldehyde-functionalized antibody from quenching reagents and reaction byproducts using a desalting column, exchanging it into the conjugation reaction buffer (e.g., Histidine buffer, pH 6.5).

Part B: Oxime Ligation and ADC Formation

  • Reactant Preparation: Adjust the concentration of the purified aldehyde-antibody to 5-10 mg/mL. Dissolve the aminooxy-payload in a minimal amount of a compatible organic co-solvent (e.g., DMSO) before adding it to the antibody solution.

  • Conjugation: Add the aminooxy-payload (5-10 molar equivalents per antibody) and the aniline catalyst (10-20 mM) to the antibody solution.

  • Incubation: Incubate the reaction at room temperature (or 37°C to accelerate) for 16-24 hours with gentle agitation.

  • Purification: Remove unreacted payload and catalyst by purifying the ADC using Size Exclusion Chromatography (SEC).

Part C: Characterization of the ADC

  • Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to confirm the absence of aggregates and unreacted antibody.

  • Drug-to-Antibody Ratio (DAR): Determine the average DAR and the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC-HPLC). The drug payload increases the hydrophobicity of the antibody, allowing separation of species with DAR=0, DAR=1, DAR=2, etc. A homogeneous preparation will show a dominant peak, typically at DAR=2 for glycan conjugation.

  • Confirmation: Confirm the identity and integrity of the ADC using mass spectrometry (MS).

Data Summary: Linker Stability Comparison

The choice of linker chemistry is paramount for the in vivo stability of a drug conjugate. The oxime bond demonstrates superior stability compared to the commonly used thiosuccinimide bond formed from maleimide-thiol reactions, particularly in the presence of plasma thiols like glutathione.[3]

Linker TypeLinkage ChemistryKey Stability FeatureCommon Point of Failure
Aminooxy Oxime (C=N-O)Highly stable in plasma; resistant to thiol exchange.[3]Susceptible to hydrolysis at low pH (can be a feature).
Maleimide ThiosuccinimideStable, but susceptible to thiol exchange reactions.Retro-Michael reaction leading to deconjugation in vivo.[3]

Safety and Handling of Aminooxy Reagents

Hydroxylamine and its derivatives, including this compound, are reactive compounds and should be handled with care.

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific data for this compound is limited, hydroxylamine itself is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[11] Assume similar hazards and handle accordingly.

References

  • Title: Oxime Linkage: A Robust Tool for the Design of pH-Sensitive Polymeric Drug Carriers Source: ACS Publications (Biomacromolecules) URL: [Link]

  • Title: Oxime linkage: a robust tool for the design of pH-sensitive polymeric drug carriers Source: PubMed URL: [Link]

  • Title: pH-Sensitive Biomaterials for Drug Delivery Source: PubMed Central (PMC) URL: [Link]

  • Title: Site-Specific Antibody Conjugation for ADC and Beyond Source: PubMed Central (PMC) URL: [Link]

  • Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PubMed Central (PMC) URL: [Link]

  • Title: Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins Source: PubMed Central (PMC) URL: [Link]

  • Title: Bioorthogonal oxime ligation mediated in vivo cancer targeting Source: PubMed Central (PMC) URL: [Link]

  • Title: The Emergence of Oxime Click Chemistry and its Utility in Polymer Science Source: RSC Publishing URL: [Link]

  • Title: Bioorthogonal Oxime Ligation Mediated In Vivo Cancer Targeting Source: ResearchGate URL: [Link]

  • Title: pH and Redox Dual-Sensitive Covalent Organic Framework Nanocarriers to Resolve the Dilemma Between Extracellular Drug Loading and Intracellular Drug Release Source: Frontiers URL: [Link]

Sources

Protocol for the Radiolabeling of Peptides with Fluorine-18 via Oxime Ligation for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Positron Emission Tomography (PET) is a premier molecular imaging modality that requires high-specificity radiotracers to visualize biological processes in vivo.[1][2] Peptides are excellent targeting vectors due to their high receptor affinity and favorable pharmacokinetics.[3][4] However, direct radiolabeling of these sensitive biomolecules with Fluorine-18 (¹⁸F), the most widely used PET radionuclide, is often precluded by the harsh reaction conditions required.[5][6] This application note details a robust and efficient indirect labeling strategy that circumvents these challenges. The protocol leverages the bioorthogonal "click" reaction between an aminooxy-functionalized peptide, specifically one modified with O-(4-aminooxybutyl)hydroxylamine, and an ¹⁸F-labeled aldehyde prosthetic group. This chemoselective oxime ligation proceeds under mild, aqueous conditions to form a stable covalent bond, preserving the peptide's integrity and biological activity.[1][7] We provide comprehensive, step-by-step protocols for the conjugation reaction, purification via Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC), and subsequent quality control, designed for researchers, scientists, and drug development professionals.

Principle of the Method: Oxime Ligation Chemistry

The core of this radiolabeling strategy is the oxime ligation, a highly efficient and chemoselective reaction between a nucleophilic aminooxy group (-O-NH₂) on the peptide and an electrophilic aldehyde (-CHO) on the ¹⁸F-labeled prosthetic group.[7] The reaction is typically catalyzed by an acidic environment (optimal pH ~4.6) and proceeds readily in aqueous solutions, making it highly compatible with biological molecules.[1]

The resulting oxime bond is exceptionally stable under physiological conditions, ensuring that the ¹⁸F label remains securely attached to the peptide vector in vivo. This method's reliability and mild conditions make it a superior choice over direct labeling techniques that risk denaturing the peptide.[7][8]

Figure 1: Reaction scheme for oxime ligation.

Materials and Reagents

Category Item Notes
Equipment Semi-preparative & Analytical HPLC SystemsWith UV and Radioactivity Detectors
Radio-TLC Scanner
Solid-Phase Extraction (SPE) Manifold
pH MeterCalibrated
Vortex Mixer
Heating Block / Water Bath
Lyophilizer (Freeze-Dryer)For final product formulation
Reagents Aminooxy-functionalized PeptidePre-synthesized with this compound
¹⁸F-Labeled Aldehyde Prosthetic GroupE.g., 4-[¹⁸F]Fluorobenzaldehyde ([¹⁸F]FBA)
Sodium Acetate Buffer0.1 M, pH 4.6
Acetonitrile (MeCN)HPLC Grade
Water for Injection (WFI) or HPLC Grade Water
Trifluoroacetic Acid (TFA)HPLC Grade
Ethanol, USP GradeFor formulation
Saline, USP GradeFor formulation
Consumables C18 SPE CartridgesE.g., Sep-Pak C18 Plus
Syringe Filters0.22 µm, sterile
VialsReaction vials, HPLC vials, sterile product vials
HPLC ColumnsSemi-preparative and analytical C18 columns

Experimental Protocols

This process is divided into three primary stages: the conjugation reaction, purification of the labeled peptide, and quality control of the final product.

Stage 1: Oxime Ligation Reaction

Rationale: This step conjugates the ¹⁸F-aldehyde to the peptide. The reaction is performed in an acidic acetate buffer to catalyze the formation of the oxime bond. A slight excess of the peptide may be used to ensure high incorporation of the valuable radionuclide.

  • Preparation: In a shielded hot cell, prepare a 5 mL conical reaction vial.

  • Add Reagents:

    • To the vial, add the purified ¹⁸F-labeled aldehyde prosthetic group (e.g., 185-370 MBq; 5-10 mCi) dissolved in a minimal volume of a suitable solvent like acetonitrile or ethanol (<50 µL).

    • Add 400 µL of 0.1 M sodium acetate buffer (pH 4.6).

    • Add 50-100 nmol of the aminooxy-functionalized peptide precursor dissolved in 50 µL of water or buffer.[9][10]

  • Reaction Incubation:

    • Securely cap the vial and briefly vortex the mixture.

    • Place the vial in a heating block or water bath set to 50-60°C for 15-20 minutes. The reaction progress can be monitored by radio-TLC or radio-HPLC.

  • Quenching: After incubation, quench the reaction by adding 1 mL of 0.1% TFA in water to acidify the mixture in preparation for purification.

Stage 2: Purification of the ¹⁸F-Labeled Peptide

Purification is critical to remove unreacted ¹⁸F-aldehyde, unlabeled peptide, and any reaction byproducts. Two standard methods are presented: a rapid SPE method and a high-resolution HPLC method.[11][12]

Parameter Method A: Solid-Phase Extraction (SPE) Method B: Semi-Preparative RP-HPLC
Principle Separation based on hydrophobicity differences between the labeled peptide and unreacted ¹⁸F-aldehyde.High-resolution separation based on hydrophobicity.
Advantage Very rapid (5-10 minutes), simple setup.[9][10]High purity, excellent separation, allows for isolation of product with high specific activity.[11][12]
Disadvantage Lower resolution may not separate closely related impurities.Longer process time (~30-40 min), more complex setup, requires dedicated equipment.[11]
Best For Peptides where the labeled product's hydrophobicity is significantly different from the ¹⁸F-aldehyde.Routine production, high-purity requirements, separating isomers or closely related impurities.

Protocol A: SPE Purification

  • Condition Cartridge: Condition a C18 SPE cartridge by washing sequentially with 5 mL of ethanol followed by 10 mL of water.

  • Load Sample: Load the quenched reaction mixture directly onto the conditioned C18 cartridge.

  • Wash: Wash the cartridge with 10 mL of 0.1% TFA in water to elute any unreacted, more polar ¹⁸F-aldehyde and salts. Collect the eluent as radioactive waste.

  • Elute Product: Elute the desired ¹⁸F-labeled peptide from the cartridge using 1-2 mL of 50:50 ethanol:water solution into a sterile collection vial.

Protocol B: RP-HPLC Purification

  • System Preparation: Equilibrate a semi-preparative C18 HPLC column with the starting mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).

  • Injection: Inject the entire quenched reaction mixture onto the HPLC system.

  • Chromatography: Run a gradient elution method to separate the components. A typical gradient might run from 5% to 70% Solvent B over 20 minutes. Monitor the separation using both UV (at 220 or 280 nm) and radioactivity detectors.

  • Fraction Collection: Collect the radioactive peak corresponding to the ¹⁸F-labeled peptide into a collection vessel containing ~20 mL of sterile water to dilute the acetonitrile.

  • Product Formulation: The collected HPLC fraction is typically trapped on a C18 SPE cartridge, washed with sterile water to remove acetonitrile and TFA, and then eluted with a small volume of USP-grade ethanol. This concentrate is then diluted with sterile saline for injection to achieve the desired final formulation.

Stage 3: Quality Control

Final product quality control is mandatory to ensure the radiotracer is safe and effective for PET imaging.[13]

  • Radiochemical Purity (RCP):

    • Method: Analytical RP-HPLC.

    • Procedure: Inject a small aliquot (~10 µL) of the final product onto an analytical C18 column.

    • Acceptance Criteria: The percentage of radioactivity corresponding to the product peak should be ≥95%.

  • Specific Activity (SA):

    • Method: Calculated from HPLC data.

    • Procedure: Correlate the radioactivity of the product peak from the radio-chromatogram with the mass of the peptide calculated from the area of the corresponding UV peak against a standard curve of the unlabeled peptide.

    • Expression: Reported in GBq/µmol or Ci/µmol. High specific activity is crucial for receptor imaging to avoid saturation.[3]

  • Radionuclidic Purity:

    • Method: Gamma-ray spectroscopy.

    • Procedure: After allowing the ¹⁸F to decay (e.g., for 24 hours), analyze the sample for long-lived radionuclide impurities.[13]

    • Acceptance Criteria: Typically >99.9% of radioactivity must be from ¹⁸F at the time of calibration.

  • Sterility and Endotoxin Testing: For any product intended for in vivo use, standard tests for sterility and bacterial endotoxins (LAL test) must be performed.[13]

Workflow and Expected Results

The entire process, from the end of prosthetic group synthesis to the final formulated product, can be completed efficiently.

Figure 2: Overall experimental workflow.
Expected Quantitative Results
Parameter Typical Value Reference
Radiochemical Yield (decay-corrected) 50-70%[10]
Total Synthesis Time (post-¹⁸F-aldehyde) 40-60 minutes[9][10]
Radiochemical Purity >98% (HPLC purified)[10]
Specific Activity 40-170 GBq/µmol[14]

Conclusion

The protocol described provides a reliable and highly efficient method for labeling aminooxy-functionalized peptides with Fluorine-18. The use of oxime ligation offers significant advantages, including mild reaction conditions that preserve peptide integrity, high radiochemical yields, and the formation of a stable conjugate suitable for in vivo PET imaging. By following the detailed steps for reaction, purification, and quality control, researchers can consistently produce high-quality ¹⁸F-labeled peptide radiotracers to advance preclinical and clinical molecular imaging research.

References

  • Poethko, T., Schottelius, M., Thumshirn, G., Hersel, U., Herz, M., Henriksen, G., Kessler, H., Schwaiger, M., & Wester, H. J. (2011). Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Journal of Nuclear Medicine, 43(5), P203. (Note: The provided search result[9] is a PubMed abstract which is a primary source for this methodology).

  • Zha, Z., Ploessl, K., & Kung, H. F. (2011). Fluoride-18 Radiosyntheses of Peptides Bearing an Aminooxy Functional Group to a Prosthetic Ligand via an Oxime Bond. Nuclear Medicine and Biology, 38(7), 1017-1025. Available from: [Link]

  • Bernard-Gauthier, V., Wängler, B., Schirrmacher, R., & Wängler, C. (2016). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Bioconjugate Chemistry, 27(12), 2661-2679. Available from: [Link]

  • Krasnoperov, V., Zaitsev, A., & Sosunov, A. (2023). Rapid and Efficient Radiolabeling of Short Peptides. Molecules, 28(18), 6683. Available from: [Link]

  • Khan, I. U., & Wuest, F. (2014). Oxime Formation for Fluorine-18 Labeling of Peptides and Proteins for Positron Emission Tomography (PET) Imaging: A Review. ChemInform, 45(34). (Abstract available, points to the general principles). Available from: [Link]

  • Peko, T., & L činná, M. (2022). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules, 27(19), 6268. Available from: [Link]

  • Gong, Y., Pan, M., & Seebacher, N. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(35), 10468-10475. Available from: [Link]

  • Wuest, F. (2014). ¹⁸F-Labeled Peptides: The Future Is Bright. Journal of Nuclear Medicine, 55(10), 1580-1582. Available from: [Link]

  • Wuest, M., & Wuest, F. (2012). One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology. Nature Protocols, 7(10), 1956-1963. Available from: [Link]

  • Sarparanta, M., & Helariutta, K. (2021). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction. RSC Advances, 11(22), 13337-13345. Available from: [Link]

  • Mikołajczak, R., & Maecke, H. R. (2019). Preclinical Evaluation of Radiolabeled Peptides for PET Imaging of Glioblastoma Multiforme. International Journal of Molecular Sciences, 20(12), 2871. Available from: [Link]

  • Terry, S. Y. A., & Pourghiasian, M. (2021). Peptide PET Imaging: A Review of Recent Developments and a Look at the Future of Radiometal-Labeled Peptides in Medicine. Molecular Imaging and Biology, 23(4), 481-497. Available from: [Link]

  • Peñuelas, I. (2017). Quality Control of PET Radiopharmaceuticals. RadiologyKey. Available from: [Link]

  • Wang, Y., & Liu, Z. (2020). Radiolabeled peptide probe for tumor imaging. Journal of Pharmaceutical Analysis, 10(3), 209-217. Available from: [Link]

  • Fani, M., & Maecke, H. R. (2012). Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology. Cancers, 4(2), 571-600. Available from: [Link]

  • Fichna, J., & Janecka, A. (2003). Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. Current Pharmaceutical Design, 9(12), 955-977. Available from: [Link]

  • Hutton, C. A. (n.d.). Radiolabelled Amino Acids and Peptides for PET Imaging of Cancer. The Hutton Group. Available from: [Link]

Sources

Application Notes and Protocols for O-(4-aminooxybutyl)hydroxylamine: A Homobifunctional Crosslinker for Proteomic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable technique for the structural and functional interrogation of proteins and their interaction networks. This application note details the use of O-(4-aminooxybutyl)hydroxylamine as a homobifunctional, carbonyl-reactive crosslinker for studying protein-protein interactions and elucidating protein complex topology. We provide a comprehensive guide covering the mechanism of action, protocols for protein modification to introduce the necessary reactive handles, a detailed workflow for crosslinking, and subsequent sample preparation for mass spectrometry analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to employ novel crosslinking chemistries to gain deeper insights into cellular machinery.

Introduction: The Role of Carbonyl-Reactive Crosslinking in Proteomics

Defining the intricate web of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical crosslinking provides a powerful method to covalently capture these interactions, including transient or weak ones, within their native context.[1][2] Homobifunctional crosslinkers, which possess two identical reactive groups, are ideal for covalently linking interacting proteins.[3]

While N-hydroxysuccinimide (NHS) esters that target primary amines (lysine residues) are widely used, they can be limited by the distribution and accessibility of these residues.[2] An alternative and highly specific approach is the use of bioorthogonal chemistries, such as the oxime ligation, which involves the reaction between an aminooxy group and a carbonyl (aldehyde or ketone).[4] This reaction is highly chemoselective, proceeds under mild, physiological conditions, and forms a highly stable oxime bond.[4]

This compound is a homobifunctional crosslinker featuring two aminooxy moieties separated by a flexible 4-carbon alkyl spacer. This reagent allows for the covalent capture of protein complexes by reacting with carbonyl groups introduced into the protein structure. The defined spacer arm imposes a distance constraint between the linked residues, providing valuable low-resolution structural information.[1]

Mechanism of Action: The Oxime Ligation

The core chemistry enabling the use of this compound is the oxime ligation. This reaction proceeds via a nucleophilic attack of the aminooxy group (-ONH₂) on an electrophilic carbonyl carbon (aldehyde or ketone), followed by dehydration to form a stable C=N-O bond (oxime).[4][5]

Because native proteins rarely contain accessible aldehyde or ketone groups, they must be introduced prior to crosslinking.[6] A common and effective method is the mild oxidation of cis-diols within carbohydrate moieties of glycoproteins using sodium periodate (NaIO₄). This reaction cleaves the C-C bond and generates two reactive aldehyde groups, making glycoproteins excellent targets for this crosslinking strategy.[1][7]

The homobifunctional nature of this compound allows it to bridge two carbonyl-containing proteins that are in close proximity, as dictated by the length of its spacer arm.

G cluster_0 Protein A cluster_1 Protein B cluster_2 Oxidized Proteins cluster_3 Crosslinked Complex P1 Glycoprotein A (with cis-diol) P1_ox Protein A (with Aldehyde) P1->P1_ox NaIO₄ Oxidation P2 Glycoprotein B (with cis-diol) P2_ox Protein B (with Aldehyde) P2->P2_ox NaIO₄ Oxidation Complex Crosslinked Protein Complex (Stable Oxime Bonds) P1_ox->Complex P2_ox->Complex Crosslinker This compound H₂NO-(CH₂)₄-ONH₂ Crosslinker->Complex Oxime Ligation (pH 6.5-7.5)

Figure 1. Reaction scheme for crosslinking glycoproteins.

Applications in Proteomics

The application of this compound offers distinct advantages for specific proteomics challenges:

  • Mapping Glycoprotein Interactions: Since the reactive targets (aldehydes) are generated on carbohydrate moieties, this method is particularly powerful for studying the interactions of glycoproteins, a class of proteins crucial in cell-surface signaling, immunology, and host-pathogen interactions.

  • Probing Protein Complex Architecture: By providing distance constraints between interacting partners, the crosslinker helps to build and refine topological models of multi-protein complexes.[1]

  • Stabilizing Transient Interactions: The formation of a covalent oxime bond allows for the capture and subsequent identification of weak or transient protein interactions that are often missed by non-covalent methods like co-immunoprecipitation.

Experimental Protocols

This section provides a detailed, step-by-step workflow for a typical experiment. The overall process involves three main stages:

  • Generation of Carbonyl Groups: Oxidation of glycoproteins to create aldehyde handles.

  • Crosslinking Reaction: Covalent capture of interacting proteins.

  • Sample Preparation for Mass Spectrometry: Digestion and analysis of crosslinked peptides.

G start Start: Purified Protein Complex or Lysate step1 Step 1: Periodate Oxidation of Glycoproteins start->step1 step2 Buffer Exchange (Remove excess periodate) step1->step2 step3 Step 2: Crosslinking Reaction with this compound step2->step3 step4 Quench Reaction step3->step4 step5 Confirm Crosslinking (Optional) (SDS-PAGE) step4->step5 step6 Step 3: Protein Denaturation, Reduction, and Alkylation step5->step6 step7 Proteolytic Digestion (e.g., Trypsin) step6->step7 step8 Enrichment of Crosslinked Peptides (e.g., Size Exclusion Chromatography) step7->step8 step9 LC-MS/MS Analysis step8->step9 end Data Analysis with Specialized Software step9->end

Figure 2. Overall experimental workflow.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins

This protocol describes the oxidation of cis-diol groups in glycoprotein carbohydrates to aldehydes using sodium periodate.

Materials:

  • Protein sample (purified complex or cell lysate)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5 (Amine-free)

  • Sodium meta-periodate (NaIO₄), solid

  • Quenching Solution: 1 M Glycerol or Ethylene Glycol

  • Desalting columns or dialysis cassettes appropriate for the sample volume.

Procedure:

  • Buffer Exchange: Ensure the protein sample is in an amine-free buffer, such as the Oxidation Buffer. If necessary, perform buffer exchange via dialysis or a desalting column.

  • Prepare Periodate Solution: Immediately before use, prepare a fresh 20 mM solution of NaIO₄ in Oxidation Buffer. Protect this solution from light.

  • Oxidation Reaction: Add the NaIO₄ solution to the protein sample to a final concentration of 1-10 mM. The optimal concentration may require empirical determination.

    • Expert Tip: A final concentration of 1 mM periodate tends to selectively oxidize sialic acid residues, while >10 mM will oxidize a broader range of sugars like galactose and mannose.[1]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light (e.g., in an amber tube or a tube wrapped in foil).[1]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to consume excess periodate. Incubate for 10-15 minutes at room temperature.

  • Removal of Reagents: Immediately remove the excess periodate and quenching reagent by buffer exchanging the sample into a suitable reaction buffer for the crosslinking step (e.g., PBS, pH 7.2-7.5). This is a critical step to prevent interference with the subsequent oxime ligation.

Protocol 2: Crosslinking with this compound

This proposed protocol is based on the established principles of oxime ligation.[4] Optimal conditions, particularly the crosslinker concentration, should be determined empirically for each biological system.

Materials:

  • Oxidized protein sample from Protocol 1.

  • Crosslinking Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or HEPES buffer.

  • This compound dihydrochloride (CAS 66080-74-8)

  • Aniline (optional catalyst)

  • Quenching Solution: 1 M Hydroxylamine or 1 M Acetone.

Procedure:

  • Prepare Crosslinker Stock: Immediately before use, prepare a stock solution of this compound in the Crosslinking Buffer. A 10-50 mM stock solution is a reasonable starting point.

  • Crosslinking Reaction: Add the crosslinker to the oxidized protein sample. A 50- to 500-fold molar excess of crosslinker over the total protein concentration is a typical starting range for optimization.

  • (Optional) Catalysis: For potentially faster reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.[2] Note that aniline can be cytotoxic and may not be suitable for in-cell crosslinking.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined experimentally.

  • Quenching: Stop the reaction by adding a quenching reagent to consume unreacted aminooxy groups. Add hydroxylamine or acetone to a final concentration of 50-100 mM and incubate for 20-30 minutes.

  • (Optional) Verification: The success of the crosslinking reaction can be assessed by running a small aliquot of the sample on SDS-PAGE. The appearance of higher molecular weight bands compared to a non-crosslinked control indicates successful crosslinking.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the standard "bottom-up" proteomics workflow to prepare the crosslinked sample for LC-MS/MS analysis.

Materials:

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 100 mM Dithiothreitol (DTT)

  • Alkylating Agent: 200 mM Iodoacetamide (IAA)

  • Protease: MS-grade Trypsin

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching/Acidification Solution: 10% Formic Acid (FA) or 5% Trifluoroacetic Acid (TFA)

  • Desalting C18 spin columns or stage tips.

Procedure:

  • Denaturation and Reduction: Add Denaturation Buffer to the quenched crosslinked sample. Add DTT to a final concentration of 10 mM and incubate for 30-45 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark to alkylate free cysteine residues.

  • Dilution and Digestion: Dilute the sample at least 8-fold with Digestion Buffer to lower the urea concentration to below 1 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding FA or TFA to a final pH of <3.

  • Desalting: Desalt the peptide mixture using a C18 desalting column according to the manufacturer's protocol. Elute the peptides and dry them completely in a vacuum centrifuge.

  • (Optional) Enrichment: Crosslinked peptides are often low in abundance.[4] An optional enrichment step, such as size-exclusion chromatography (SEC), can be performed to separate the larger crosslinked peptides from smaller, unmodified peptides before LC-MS/MS analysis.[4]

  • LC-MS/MS Analysis: Resuspend the final peptide sample in a suitable buffer (e.g., 0.1% FA in water) for injection into the LC-MS/MS system. Acquire data using a method that preferentially selects higher charge state precursors (≥4+), as crosslinked peptides often carry higher charges.[8]

Data Analysis

The analysis of XL-MS data requires specialized software capable of identifying spectra generated from two covalently linked peptides. Several software packages are available for this purpose, including MeroX, XlinkX, pLink, and xiSEARCH.[7][9] These tools identify crosslinked peptide pairs by searching the MS/MS data against a protein sequence database, considering the mass of the crosslinker and its specific reactivity.

Quantitative Data and Reagent Properties

ParameterValue / RecommendationRationale / Reference
Crosslinker Name This compound-
CAS Number 66080-74-8[10]
Molecular Formula C₄H₁₂N₂O₂[10]
Molecular Weight 120.15 g/mol [10]
Spacer Arm Length ~7.7 ÅEstimated based on a C4 alkyl chain plus N-O bonds.
Reactivity Aminooxy (-ONH₂)Reacts with aldehydes and ketones to form stable oxime bonds.[5]
Oxidation (Step 1)
    ReagentSodium meta-periodate (NaIO₄)Mildly oxidizes cis-diols in carbohydrates.[1][7]
    Buffer0.1 M Sodium Acetate, pH 5.5Amine-free buffer is essential. Slightly acidic pH is optimal.[7]
    Concentration1-10 mMConcentration can be tuned to target specific sugar residues.[1]
    Time / Temp30-60 min / Room TempProtect from light during incubation.[1]
Crosslinking (Step 2)
    BufferPBS or HEPES, pH 7.2-7.5Near-neutral pH is a good starting point for oxime ligation.[1]
    Concentration50-500 fold molar excessMust be optimized for each system.
    Time / Temp1-4 h / Room Temp or Overnight / 4°CRequires empirical optimization.
    Catalyst (Optional)10-100 mM AnilineCan significantly increase reaction rate.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
No crosslinking observed on SDS-PAGE Inefficient oxidation.Increase periodate concentration or incubation time. Confirm protein is glycosylated.
Inefficient crosslinking.Increase crosslinker concentration or incubation time. Add aniline catalyst. Check pH of the reaction buffer.
Protein interaction is not occurring.Confirm interaction with an orthogonal method (e.g., co-IP).
Excessive precipitation/aggregation Crosslinker concentration too high.Perform a titration of the crosslinker to find the optimal concentration.
Protein concentration too high.Reduce the protein concentration during the crosslinking reaction.
Low number of identified crosslinks Low abundance of crosslinked peptides.Incorporate an enrichment step (e.g., SEC) after digestion.
Incorrect MS acquisition settings.Ensure the MS method is set to fragment higher charge state precursors (≥4+).
Data analysis parameters are too strict.Loosen mass tolerance settings or adjust FDR thresholds, ensuring proper validation.

References

  • Rappsilber Laboratory. (n.d.). Software. Retrieved from [Link]

  • Gilmore, J. M., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition, 45(32), 5307-5311. Available at: [Link]

  • Mass Spec Studio. (n.d.). Crosslinking. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sodium metaperiodate. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 43(5), 688-698. Available at: [Link]

  • Götze, M., et al. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow to Study System-Wide Protein Interactions. bioRxiv. Available at: [Link]

  • Kölbel, K., & Sinz, A. (2012). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature Protocols, 7(7), 1299-1311. Available at: [Link]

  • Chalkley, R. J., & Burlingame, A. L. (2009). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Journal of the American Society for Mass Spectrometry, 20(8), 1431-1440. Available at: [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie, 125(3), 855-859. Available at: [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature structural & molecular biology, 25(11), 1000-1008. Available at: [Link]

  • Sinn, L. R., et al. (2016). Oxime Catalysis by Freezing. Bioconjugate chemistry, 27(1), 42-46. Available at: [Link]

  • DeRosa, C. A., et al. (2019). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 55(84), 12696-12699. Available at: [Link]

  • Bradner, J., et al. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Biomaterials science, 5(4), 731-739. Available at: [Link]

  • Götze, M., et al. (2015). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Journal of visualized experiments : JoVE, (103), e53151. Available at: [Link]

  • Kalkhof, S., & Sinz, A. (2015). Protein structure prediction guided by crosslinking restraints—A systematic evaluation of the impact of the crosslinking spacer length. Methods, 89, 54-63. Available at: [Link]

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Application Notes & Protocols for 3D Cell Culture using Oxime-Crosslinked Hydrogels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering the Cellular Microenvironment with Bio-orthogonal Chemistry

Three-dimensional (3D) cell culture is revolutionizing biological research and drug discovery by providing more physiologically relevant models than traditional 2D monolayers.[1][2] These advanced systems better mimic the complex cell-cell and cell-matrix interactions of native tissues, enhancing the predictive power of in vitro studies.[1] A cornerstone of successful 3D culture is the scaffolding material, which must be biocompatible, support cell growth, and ideally, possess tunable properties that can replicate the diverse mechanical and biochemical environments of the body.[3][4]

Hydrogels, with their high water content and tissue-like viscoelasticity, have emerged as leading candidates for 3D culture scaffolds.[4] Among the various crosslinking strategies, oxime ligation, a form of "click chemistry," offers a superior method for hydrogel formation.[5][6] This reaction occurs between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond.[7] The use of a bifunctional crosslinker like O-(4-aminooxybutyl)hydroxylamine to bridge polymer chains functionalized with aldehyde groups is particularly advantageous. The reaction is fast, highly specific, requires no catalyst (though it can be accelerated), and produces only water as a byproduct, ensuring exceptional biocompatibility for encapsulating live cells.[5][6][7]

This guide provides a comprehensive overview and detailed protocols for creating and utilizing oxime-crosslinked hydrogels for 3D cell culture, empowering researchers to build robust and tunable models for tissue engineering, disease modeling, and therapeutic screening.[7][8]

The Core Principle: Oxime Ligation for Hydrogel Formation

The formation of the hydrogel network is driven by the covalent reaction between two key components: a polymer backbone modified to display aldehyde groups and a small-molecule crosslinker bearing two aminooxy termini.

  • The Polymer Backbone: The choice of polymer is critical for defining the hydrogel's fundamental properties. Common choices include:

    • Hyaluronic Acid (HA): A natural polysaccharide found in the extracellular matrix (ECM), making it inherently biocompatible and biodegradable via enzymes like hyaluronidase.[9][10][11]

    • Poly(ethylene glycol) (PEG): A synthetic polymer known for being a "blank slate" that resists protein adsorption, allowing for the precise introduction of bioactive signals.[3][5][6]

    • Alginate: A natural polysaccharide that can be dual-crosslinked using both oxime ligation and ionic gelation with divalent cations like calcium.[12]

    These polymers are chemically modified to introduce aldehyde functionalities, often through the oxidation of vicinal diols using sodium periodate.[11][13][14]

  • The Aminooxy Crosslinker: this compound is a bifunctional linker. Each of its terminal aminooxy groups (-ONH₂) can react with an aldehyde group (-CHO) on a polymer chain. When mixed, these linkers covalently "click" multiple polymer chains together, resulting in the formation of a stable, three-dimensional network that entraps water and forms the hydrogel.

Figure 1: Oxime ligation chemistry for hydrogel formation. Aldehyde-functionalized polymer chains are covalently crosslinked by the bifunctional this compound to form a stable 3D network.

Engineering Hydrogel Properties: A Self-Validating System

A key advantage of oxime-based hydrogels is that their properties are highly tunable, allowing researchers to match the characteristics of specific target tissues.[6][8] This tunability is achieved by systematically adjusting the precursor formulation.

Mechanical Stiffness (Stiffness)

The stiffness of the hydrogel, often measured as the storage modulus (G'), directly influences cell behavior, including differentiation and migration.[3] It can be precisely controlled by two main factors:

  • Polymer Concentration: Increasing the weight percentage (wt%) of the polymer precursor increases the density of the final network, resulting in a stiffer gel.

  • Crosslinker Ratio (r): The molar ratio of aldehyde groups to aminooxy groups (r = [CHO]/[ONH₂]) is a critical parameter. A ratio of r=1.0 typically yields the most efficiently crosslinked and robust gels.[6]

ParameterEffect on Stiffness (Storage Modulus, G')Rationale
↑ Polymer wt% IncreasesHigher concentration of polymer chains leads to a denser crosslinked network.[6]
↑ Crosslinker Ratio (approaching r=1.0) IncreasesAn equimolar ratio ensures the most complete and efficient reaction between functional groups.[6]
↓ Crosslinker Ratio (deviating from r=1.0) DecreasesAn excess of one functional group leaves many reaction sites unbound, reducing crosslink density.[6]
Gelation Kinetics

The speed at which the liquid precursors form a solid gel is critical, especially for ensuring uniform cell distribution during encapsulation. Rapid gelation is often desired to prevent cell settling.

  • pH: The oxime reaction is catalyzed by acid.[3] However, for cell-based applications, gelation must occur at or near physiological pH (7.0-7.4).[15] Within a biocompatible range, slightly acidic conditions (e.g., pH 6.0-7.0) can accelerate gelation compared to physiological or slightly basic conditions.[3][15]

  • Catalyst: Aromatic amines, such as aniline, can be used as biocompatible catalysts to dramatically accelerate the reaction, reducing gelation times from hours to minutes at physiological pH.[3][15]

ParameterEffect on Gelation TimeRationale
↓ pH (within biocompatible range) Decreases (Faster Gelation)The reaction is acid-catalyzed, accelerating the dehydration step of oxime bond formation.[3]
↑ Aniline Catalyst Concentration Decreases (Faster Gelation)Aniline acts as a nucleophilic catalyst, significantly increasing the reaction rate at neutral pH.[3][15]

Application Protocol: 3D Cell Encapsulation

This protocol provides a step-by-step methodology for encapsulating cells within an oxime-crosslinked hyaluronic acid (HA) hydrogel.

Materials and Reagents
  • Aldehyde-modified Hyaluronic Acid (HA-CHO)

  • This compound dihydrochloride

  • Sterile, cell culture grade Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Cell suspension in complete culture medium

  • Live/Dead Viability/Cytotoxicity Assay Kit (e.g., Calcein AM/Ethidium Homodimer-1)

Workflow Overview

Figure 2: Experimental workflow for encapsulating cells in an oxime-crosslinked hydrogel.

Detailed Step-by-Step Protocol

Part 1: Preparation of Precursor Solutions (Perform in a sterile hood)

  • Prepare Polymer Solution (Component A):

    • Dissolve aldehyde-modified HA (e.g., to a final concentration of 2 wt%) in sterile PBS (pH 7.4).

    • Vortex or gently agitate at room temperature until fully dissolved. This may take 30-60 minutes.

    • Allow the solution to sit for 15 minutes to eliminate bubbles.

  • Prepare Crosslinker Solution (Component B):

    • Calculate the required amount of this compound needed to achieve the desired molar ratio (e.g., r=1.0).

    • Dissolve the crosslinker in a separate aliquot of sterile PBS (pH 7.4).

    • Crucially , if starting with the dihydrochloride salt, the solution will be acidic. Adjust the pH of this solution to 7.4 using sterile 0.1 M NaOH immediately before use. This step is vital for cell viability.

Part 2: Cell Encapsulation and Hydrogel Formation

  • Prepare Cell Suspension:

    • Trypsinize and count your cells. Resuspend the cell pellet in a minimal volume of complete culture medium to achieve a high cell density (e.g., 1-10 million cells/mL). Keep on ice.

  • Form the Hydrogel:

    • In a sterile microcentrifuge tube, combine Component A (Polymer) and Component B (Crosslinker) at the desired ratio (e.g., 1:1 v/v).

    • Immediately add the concentrated cell suspension to the polymer/crosslinker mix. The volume of the cell suspension should be small (e.g., 10% of the total gel volume) to avoid overly diluting the precursors.

    • Gently but quickly mix by pipetting up and down 2-3 times. Avoid introducing bubbles.

  • Cast the Hydrogel:

    • Immediately dispense the cell-laden hydrogel precursor solution into the desired culture vessel (e.g., 20-50 µL droplets in the center of wells in a 24-well plate).

  • Incubate for Gelation:

    • Place the culture vessel in a 37°C, 5% CO₂ incubator for 30-60 minutes, or until gelation is complete. The exact time will depend on the kinetics determined by your specific formulation.

Part 3: Cell Culture and Validation

  • Add Culture Medium:

    • Once the gels are firm, gently add pre-warmed complete culture medium to each well. Do not pipette directly onto the hydrogels.

  • Long-Term Culture:

    • Change the medium every 2-3 days.

  • Validate Cell Viability:

    • At desired time points (e.g., Day 1, 3, 7), perform a Live/Dead assay.

    • Remove the culture medium and wash gently with PBS.

    • Incubate the hydrogels with the Live/Dead staining solution according to the manufacturer's protocol.

    • Image using fluorescence microscopy. Viable cells will fluoresce green (Calcein AM), while dead cells will have red nuclei (Ethidium Homodimer-1). High cell viability post-encapsulation demonstrates the biocompatibility of the gelation process.[5][6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Gel is too soft or not forming - Incorrect calculation of precursor concentrations or ratio.- Polymer degradation.- Inactive reagents.- Double-check all calculations, especially for the r-value.- Ensure precursors are stored correctly and are within their shelf life.- Increase the polymer weight percent for a stiffer gel.
Gelation is too slow - pH of precursor solutions is too high (>7.4).- Low ambient temperature.- Ensure the final pH of the mixed solution is near 7.0-7.4.- Consider adding a low, biocompatible concentration of an aniline catalyst to the crosslinker solution.[3][15]
Low cell viability after encapsulation - pH of the crosslinker solution was too acidic.- Excessive shear stress during mixing.- Cytotoxicity of unreacted precursors.- Crucial: Always pH-adjust the crosslinker solution to 7.4 before mixing.- Mix gently by slow pipetting; avoid vigorous vortexing.- Ensure an r-value close to 1.0 to minimize unreacted aldehydes or aminooxy groups.

Conclusion and Future Applications

Hydrogels formed via oxime ligation using this compound offer a robust, tunable, and highly biocompatible platform for 3D cell culture. The straightforward nature of the chemistry allows for precise control over the mechanical properties and gelation kinetics, enabling the creation of tailored microenvironments for a wide range of cell types.[5][6] These systems are invaluable tools for fundamental cell biology research, the development of advanced in vitro disease models, high-throughput drug screening, and regenerative medicine applications.[7][8][10] Furthermore, the orthogonality of the reaction allows for the incorporation of other functionalities, such as azide or alkene groups, for post-gelation modification with bioactive peptides or proteins, further expanding the utility of this versatile chemistry.[3]

References

  • Grover, G. N., Lam, J., Nguyen, T. H., Schmid, L. L., & Maynard, H. D. (2012). Biocompatible Hydrogels by Oxime Click Chemistry.
  • Farahani, P. E., Kuo, C. H., & DeForest, C. A. (2020). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification.
  • Šedová, P., Buffa, R., Kočí, T., Kovářová, L., Bednařík, J., Vágnerová, H., & Velebný, V. The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. Contipro.
  • Farahani, P. E., Kuo, C. H., & DeForest, C. A. (2020). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification.
  • Farahani, P. E., et al. (2020). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification.
  • Grover, G. N., & Maynard, H. D. (2013).
  • Voicu, S. N., et al. (2024).
  • Azagarsamy, M. A., & Anseth, K. S. (2013). Chemical Synthesis of Biomimetic Hydrogels for Tissue Engineering. PubMed Central - NIH.
  • Lin, C., et al. (2024). The Role of Aldehyde‐Functionalized Crosslinkers on the Property of Chitosan Hydrogels. Wiley Online Library.
  • Romero, M. R., et al. (2017). Post-synthesis modification of hydrogels. Total and partial rupture of crosslinks: Formation of aldehyde groups and re. CONICET.
  • Method of Creating Hydrogels Through Oxime Bond Formation (UCLA Case No. 2013-180). UCLA TDG.
  • Grover, G. N., Lam, J., Nguyen, T. H., Schmid, L. L., & Maynard, H. D. (2012). Biocompatible Hydrogels by Oxime Click Chemistry. PMC - NIH.
  • Baker, A. E. G., et al. (2019). Synthesis and characterization of the HA‐oxime hydrogel to model breast...
  • Šedová, P., et al. (2021). The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels.
  • Singh, A., et al. (2022). Dual-Modified Hyaluronic Acid for Tunable Double Cross-Linked Hydrogel Adhesives.
  • Kim, J., & Park, Y. (2017).
  • Gopinathan, J., & Noh, I. (2018).
  • Lee, S., et al. (2023). Oxime Cross-Linked Alginate Hydrogels with Tunable Stress Relaxation.
  • Fallacara, A., et al. (2018).
  • Synthesis of the cross-linkers.
  • Development of a simplified and scalable hydrogel-based method for 3D cell culture. PMC - NIH.
  • Novel Hydrogels from AMSBIO for Advanced 3D Cell Culture. AMSBIO.
  • Liu, J., et al. (2024).

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Application Notes & Protocols: Leveraging O-(4-aminooxybutyl)hydroxylamine for Advanced Enzyme Mechanism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-(4-aminooxybutyl)hydroxylamine is a versatile bifunctional chemical probe uniquely suited for elucidating complex enzyme mechanisms. Its distinct chemical moieties—an aminooxy group and a hydroxylamine group—offer a dual-pronged approach to trapping reactive intermediates and characterizing enzyme active sites. This guide provides an in-depth exploration of the experimental setups required to leverage this reagent, targeting researchers, enzymologists, and drug development professionals. We will detail the causality behind experimental design, provide validated, step-by-step protocols for kinetic analysis and mass spectrometry-based characterization, and present frameworks for robust data interpretation.

Introduction: The Duality of this compound

Understanding an enzyme's mechanism is fundamental to both basic science and pharmaceutical development. It requires tools that can capture transient states, identify key active site residues, and quantify the kinetics of catalysis and inhibition. This compound (AOBH) has emerged as a powerful tool in this context due to its unique structure.

  • The Aminooxy Moiety (-O-NH₂): This group is a potent nucleophile that specifically and efficiently reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime adducts.[1] This functionality is invaluable for trapping enzymatic intermediates or modifying carbonyl-containing cofactors (e.g., pyridoxal phosphate) that are otherwise transient and difficult to detect.

  • The Hydroxylamine Moiety (-NH-OH): This group can also act as a nucleophile, but its reactivity profile allows it to serve as an inhibitor for a wide range of enzymes, including those that form acyl-enzyme intermediates.[2] Depending on the enzyme, it can function as a reversible competitive inhibitor or, more potently, as a mechanism-based irreversible inactivator.[3][4]

This dual functionality allows AOBH to be employed in a multi-step investigative workflow: first to inhibit an enzyme and characterize the kinetics of this inhibition, and second, to form a stable covalent adduct that can be pinpointed using modern analytical techniques like mass spectrometry.[5][6][7]

Core Mechanisms of Action

The utility of AOBH is grounded in two primary chemical reactions. The choice of experimental conditions, particularly pH, is critical as it can modulate the nucleophilicity of each functional group.

  • Oxime Formation: The aminooxy group reacts with an enzyme's substrate, intermediate, or cofactor containing an aldehyde or ketone. This reaction is highly specific and forms a covalent oxime bond, effectively trapping the target molecule for subsequent analysis.

  • Enzyme Inhibition: The hydroxylamine group can participate in nucleophilic attacks on electrophilic centers within an enzyme's active site, such as the carbonyl carbon of an acyl-enzyme intermediate. This can lead to the formation of a covalent bond, resulting in time-dependent, irreversible inhibition.[8][9]

Figure 2: Experimental workflow for determining kinetic parameters of irreversible inhibition.

Protocol 2: Mass Spectrometry for Adduct Site Identification

Once irreversible inhibition is confirmed, the next crucial step is to identify the specific amino acid residue in the active site that AOBH has covalently modified. This provides direct evidence of the binding site and offers profound insights into the catalytic mechanism. Mass spectrometry is the definitive tool for this purpose. [7][10]

Methodology
  • Reagents and Materials:

    • Enzyme and AOBH.

    • Denaturing buffer (e.g., 8 M Urea or 6 M Guanidine HCl).

    • Reducing agent (e.g., Dithiothreitol, DTT).

    • Alkylating agent (e.g., Iodoacetamide, IAA).

    • Sequencing-grade protease (e.g., Trypsin).

    • LC-MS grade solvents (acetonitrile, water, formic acid).

    • HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Step-by-Step Protocol:

    • Inactivation Reaction: Incubate the enzyme with a slight molar excess of AOBH under conditions that ensure complete inactivation (determined from Protocol 1). It is essential to run a control sample where the enzyme is treated identically but without AOBH.

    • Removal of Excess Inhibitor: Remove unbound AOBH using buffer exchange, dialysis, or a desalting column. This prevents non-specific modification of the protein during subsequent steps.

    • Denaturation, Reduction, and Alkylation:

      • Denature the inhibited and control enzyme samples in 8 M urea.

      • Reduce disulfide bonds by adding DTT and incubating (e.g., 1 hour at 37°C).

      • Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark (e.g., 45 minutes at room temperature). This prevents disulfide bonds from reforming.

    • Proteolytic Digestion:

      • Dilute the urea concentration to < 1 M to ensure protease activity.

      • Add trypsin at an appropriate enzyme:protein ratio (e.g., 1:50 w/w).

      • Incubate overnight at 37°C.

    • Sample Cleanup: Desalt the resulting peptide mixture using a C18 ZipTip or similar solid-phase extraction method.

    • LC-MS/MS Analysis:

      • Inject the peptide digests onto the LC-MS/MS system.

      • Separate peptides using a reverse-phase gradient.

      • Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer records a high-resolution full scan (MS1) followed by fragmentation scans (MS2) of the most abundant peptide ions.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Byonic) to search the MS/MS data against the known sequence of the target enzyme.

    • Crucially, include a variable modification corresponding to the mass of the AOBH fragment that has been covalently attached to potential amino acid residues (e.g., Ser, Thr, Cys, Lys). The mass of the AOBH adduct will be its molecular weight (132.18 g/mol ) minus any atoms lost during the reaction.

    • Compare the results from the AOBH-treated sample and the control sample. The modified peptide should be present only in the inhibited sample.

    • Manually inspect the MS/MS spectrum of the identified peptide to confirm that the fragmentation pattern (b- and y-ions) unambiguously localizes the modification to a specific amino acid.

Figure 3: Workflow for identifying the covalent adduct site of AOBH using mass spectrometry.

Trustworthiness and Self-Validation

To ensure the integrity of your findings, every protocol must be a self-validating system.

  • Kinetic Controls: The hyperbolic dependence of k_obs on inhibitor concentration is a key validation. A lack of saturation may indicate a simple bimolecular reaction rather than a specific binding event. A control experiment showing that the substrate can protect the enzyme from inactivation by AOBH (by competing for the active site) provides strong evidence for an active-site-directed mechanism.

  • Mass Spectrometry Controls: The parallel analysis of a non-inhibited control sample is non-negotiable. The covalent modification must be uniquely identified in the AOBH-treated sample. High-confidence peptide identification scores and manual validation of the MS/MS spectrum are essential to confirm the result.

  • Orthogonal Validation: If possible, confirming the identified residue's importance through site-directed mutagenesis provides the highest level of confidence. Mutating the identified residue should dramatically reduce or eliminate the enzyme's susceptibility to inactivation by AOBH.

Conclusion

This compound is a powerful and multifaceted probe for enzyme mechanism studies. By systematically applying the kinetic and analytical protocols detailed in this guide, researchers can move beyond simple inhibition assays to gain a deep, mechanistic understanding of their enzyme of interest. The combination of rigorous kinetic analysis to define the "how fast" and "how tightly" of inhibition, followed by precise mass spectrometric mapping to define the "where," provides a comprehensive and authoritative framework for elucidating enzyme function and for guiding the development of novel therapeutics.

References

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 847–853. [Link]

  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424. [Link]

  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. [Link]

  • Coon, J. J., & Frey, P. A. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Peptides, 115, 100-110. [Link]

  • Griffith, D., & Marmion, C. J. (2020). Synthesis and characterisation of Co(iii) complexes of N-formyl hydroxylamines and antibacterial activity of a Co(iii) peptide deformylase inhibitor complex. Dalton Transactions, 49(22), 7345–7353. [Link]

  • Wikipedia contributors. (n.d.). Enzyme inhibitor. Wikipedia. [Link]

  • Lopes, N. P., & da Silva, R. R. (Eds.). (2017). Mass Spectrometry in Natural Product Analysis. Royal Society of Chemistry. (Chapter 7: Studying Enzyme Mechanisms Using Mass Spectrometry, Part 1: Introduction).
  • Lopes, N. P., & da Silva, R. R. (Eds.). (2017). Mass Spectrometry in Natural Product Analysis. Royal Society of Chemistry.
  • Bostick, W. D., & Burtis, C. A. (1980). Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions. Biotechnology and Bioengineering, 22(11), 2437-2439. [Link]

  • Barnes, S. (2012). Use of mass spectrometry in the study of enzymes. UAB Scholar. [Link]

  • Bostick, W. D., & Burtis, C. A. (1979). Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions. OSTI.GOV. [Link]

  • Schlüter, H., et al. (2004). Determination of enzyme activities by mass spectrometry – benefits and limitations. The Beilstein-Institut zur Förderung der Chemischen Wissenschaften. [Link]

  • Torrado, M., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18734–18744. [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? [Link]

  • PubMed. (1965). HYDROXYLAMINE, AN INHIBITOR OF PEPTIDE CHAIN INITIATION. Biochemical and Biophysical Research Communications, 18(3), 377-383. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in O-(4-aminooxybutyl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(4-aminooxybutyl)hydroxylamine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during oxime ligation, with a specific focus on resolving low reaction yields.

Introduction to this compound and Oxime Ligation

This compound is a bifunctional linker containing two hydroxylamine moieties. It is commonly used in bioconjugation to link molecules containing carbonyl groups (aldehydes or ketones) through the formation of a stable oxime bond.[1][2] This reaction, known as oxime ligation, is valued for its high chemoselectivity and the stability of the resulting conjugate.[1][3] However, achieving high yields can be challenging and is often dependent on carefully optimized reaction conditions.

This guide provides a structured approach to troubleshooting low yields in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Conditions
Q1: My oxime ligation reaction is showing low or no yield. Where should I start troubleshooting?

Low yield is a common issue that can stem from several factors related to your reagents, reaction conditions, or the molecules you are trying to conjugate.[4][5] A systematic evaluation is the best approach.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield Observed reagents Step 1: Verify Reagent Quality & Storage start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK purification Step 3: Evaluate Purification Method conditions->purification Conditions Optimized analysis Step 4: Confirm Product Formation purification->analysis Purification OK solution High Yield Achieved analysis->solution Product Confirmed

Caption: A stepwise approach to troubleshooting low reaction yield.

Start by verifying the quality and storage of your this compound and your carbonyl-containing molecule.[4] Then, systematically optimize the reaction conditions, including pH, temperature, and the use of catalysts. Finally, evaluate your purification and analytical methods to ensure you are not losing your product or failing to detect it.

Q2: What is the optimal pH for oxime ligation, and how does it affect my yield?

The optimal pH for oxime formation is typically acidic, between 4 and 5.[6][7] Under these conditions, the rate-determining step, which is the dehydration of the tetrahedral intermediate, is acid-catalyzed.[8]

However, many biomolecules are not stable or soluble in this pH range. At a neutral pH (around 7), the reaction rate is significantly slower, which can lead to low yields, especially with low reactant concentrations.[6][7]

pH RangeReaction RateConsiderations
4.0 - 5.0 OptimalIdeal for robust small molecules. May denature or precipitate sensitive biomolecules like proteins.[7]
5.0 - 6.5 ModerateA good compromise for many biomolecules. Reaction is slower than at optimal pH.
6.5 - 7.5 SlowOften requires a catalyst to achieve a reasonable reaction rate and yield.[6][7]
> 7.5 Very SlowGenerally not recommended as the reaction becomes inefficient.

Recommendation: If you must work at a physiological pH, the use of a nucleophilic catalyst is highly recommended to accelerate the reaction and improve yield.[6]

Q3: My reaction is very slow at neutral pH. How can I speed it up?

Slow kinetics at neutral pH is a frequent challenge.[6] The most effective way to increase the reaction rate is by using a nucleophilic catalyst. Aniline and its derivatives are commonly employed for this purpose.[6][7]

More efficient catalysts, such as m-phenylenediamine (mPDA) and p-phenylenediamine, have been shown to be significantly more effective than aniline, in some cases increasing the reaction rate by over 10-fold.[7][9][10]

Catalyst Comparison:

CatalystRelative EfficiencyKey Advantages
AnilineBaselineThe traditional catalyst for oxime ligation.[7]
m-Phenylenediamine (mPDA)~2.5x more efficient than aniline at same concentrationHigher aqueous solubility allows for use at higher concentrations, leading to significant rate enhancement.[9][10]
p-PhenylenediamineUp to 19x more efficient than anilineHighly effective even at low millimolar concentrations at neutral pH.[7]

Experimental Protocol: Catalyzed Oxime Ligation

  • Prepare stock solutions of your carbonyl-containing molecule and this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Prepare a stock solution of the catalyst (e.g., 1 M p-phenylenediamine in DMSO).

  • In a reaction vessel, combine the carbonyl-containing molecule and this compound to their final desired concentrations.

  • Initiate the reaction by adding the catalyst to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature or 37°C, monitoring its progress using an appropriate analytical technique (see Section 4).

Q4: Can temperature be adjusted to improve the reaction yield?

Increasing the reaction temperature generally accelerates the rate of oxime ligation.[6] However, the thermal stability of your reactants and the final product must be a primary consideration. For many bioconjugation reactions involving proteins, temperatures above 37°C are not advisable due to the risk of denaturation.

In some specific cases, such as with more robust small molecules, heating the reaction can significantly reduce the reaction time.[1] Conversely, for certain applications, freezing the reaction mixture has been reported to increase the reaction rate.[6]

Section 2: Reagent and Substrate Issues
Q5: I suspect my this compound has degraded. How can I check its quality?

This compound, like other hydroxylamine derivatives, can be susceptible to degradation, especially if not stored properly.[11] It is hygroscopic and can decompose in the presence of moisture and carbon dioxide.[12]

Recommended Storage: Store this compound at -20°C in a desiccated environment.[4] Before use, allow the container to warm to room temperature before opening to prevent condensation.[4]

Quality Check: The most reliable way to check the purity of your reagent is through analytical techniques such as NMR or mass spectrometry. If you suspect degradation, it is best to use a fresh batch of the reagent.

Q6: Could something in my buffer be interfering with the reaction?

Yes, components of your buffer can significantly interfere with the conjugation chemistry.[4][5]

  • Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the aminooxy group of your linker, leading to reduced yield.[4][5]

  • Other Nucleophiles: Other nucleophilic additives can also interfere.

  • Sodium Azide: This common preservative can interfere with some conjugation reactions.[13]

Recommendation: Perform a buffer exchange into a non-interfering buffer like phosphate-buffered saline (PBS) or HEPES before starting the conjugation reaction.[5]

Q7: Are there any known side reactions that could be consuming my starting materials?

While oxime ligation is highly chemoselective, side reactions can occur, particularly under non-optimal conditions.

  • Homolysis: The N-O bond in alkoxyamines can undergo homolytic cleavage, especially at elevated temperatures, leading to the formation of radical species.[14][15][16]

  • Reaction with Impurities: If your starting materials are not pure, the impurities may undergo side reactions. For instance, impurities in antibody preparations can compete for labeling.[5]

Visualizing the Oxime Ligation Pathway:

Oxime_Ligation reactants Aldehyde/Ketone + this compound intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack product Oxime + Water intermediate->product Dehydration (Rate-Limiting)

Caption: The general reaction mechanism for oxime formation.

Section 3: Purification and Stability
Q8: I'm losing my product during purification. What are some common pitfalls?

Product loss during purification is a frequent cause of low final yield.[5]

  • Dialysis/Ultrafiltration: Ensure the molecular weight cutoff of your membrane is appropriate for your conjugate to prevent it from being lost.

  • Chromatography: The choice of resin and elution conditions is critical. Your conjugate may be binding irreversibly to the column, or the elution conditions may be too harsh.

  • Precipitation: Over-modification of a protein can alter its isoelectric point and lead to precipitation and loss of product.[13]

Recommendation: If you suspect product loss during purification, try an alternative method. For example, if you are using dialysis, consider size-exclusion chromatography.[5]

Q9: How stable is the oxime bond, and could my product be degrading?

The oxime linkage is generally considered to be very stable, especially when compared to other linkages like hydrazones.[3][8][17][18] It is significantly more resistant to hydrolysis in aqueous environments at physiological pH.[18][19]

However, the stability of the oxime bond is influenced by several factors:

  • pH: The oxime bond is more susceptible to hydrolysis under acidic conditions.[8][20]

  • Electronic Effects: The electronic properties of the groups near the oxime linkage can influence its stability.[8]

  • Steric Hindrance: Steric bulk around the oxime bond can enhance its stability.

While degradation of the oxime bond is less common, it is a possibility, particularly during long-term storage or under harsh conditions.

Section 4: Analytical Confirmation
Q10: How can I effectively monitor the progress of my reaction and confirm the formation of the oxime product?

A lack of a suitable analytical method can make it difficult to determine if your reaction is proceeding as expected.[21]

Recommended Analytical Techniques:

TechniqueInformation ProvidedKey Considerations
RP-HPLC Monitors the disappearance of starting materials and the appearance of the product.[21]Requires that the product has a different retention time from the starting materials.
Mass Spectrometry Confirms the molecular weight of the product.[22]The most definitive way to confirm product formation.
NMR Spectroscopy Provides detailed structural information, confirming the formation of the C=N-OH bond.[22]Requires higher sample concentrations.
UV-Vis Spectroscopy Can be used for real-time monitoring if one of the components has a distinct chromophore.[22]Not universally applicable.

Workflow for Synthesis and Confirmation:

Synthesis_Confirmation_Workflow synthesis Oxime Ligation Reaction hplc Monitor with RP-HPLC synthesis->hplc ms Confirm with Mass Spectrometry hplc->ms Reaction Complete nmr Characterize with NMR (optional) ms->nmr final_product Purified Product nmr->final_product

Caption: A typical workflow for synthesizing and confirming an oxime conjugate.

By systematically addressing these potential issues, you can effectively troubleshoot and optimize your this compound reactions to achieve higher yields and more reliable results.

References
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  • Andriani, Y., et al. (2024). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Journal of Loss Prevention in the Process Industries, 87, 105232. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

Sources

Technical Support Center: Purification of O-(4-aminooxybutyl)hydroxylamine-Protein Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of O-(4-aminooxybutyl)hydroxylamine-protein conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the purification of these important bioconjugates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your experiments.

Introduction: The Unique Challenge of Purifying Oxime-Linked Conjugates

The formation of a stable oxime bond between an aminooxy-modified molecule and a carbonyl group on a protein is a cornerstone of modern bioconjugation.[1] The resulting this compound-protein conjugates are pivotal in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. However, the purification of these conjugates presents a unique set of challenges that, if not properly addressed, can lead to low yields, product heterogeneity, and compromised biological activity.

This guide will provide a comprehensive overview of the key purification strategies, a detailed troubleshooting section in a question-and-answer format, and validated protocols to ensure you achieve the highest purity and recovery of your valuable conjugates.

Core Principles of Purification Strategy

The successful purification of your conjugate hinges on exploiting the physicochemical differences between the desired product, the unconjugated protein, excess labeling reagent, and any aggregates or byproducts. The primary chromatography techniques employed are:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is often the go-to method for removing unconjugated small molecules and high-molecular-weight aggregates.[2][3]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. Conjugation with the aminooxybutyl linker can alter the protein's hydrophobicity, making HIC a powerful tool for separating conjugated from unconjugated species.[4][5][6]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. The isoelectric point (pI) of the protein may be altered upon conjugation, which can be leveraged for purification using IEX.[7][8][9]

The choice of technique, or a combination thereof, will depend on the specific properties of your protein and the conjugate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound-protein conjugates in a practical question-and-answer format.

FAQ 1: My conjugate appears to be precipitating on the chromatography column. What's causing this and how can I prevent it?

Answer:

Precipitation during chromatography is a common and frustrating problem, often visualized as a pressure increase in the system or visible particulates at the top of the column. The primary culprits are usually related to buffer conditions and protein concentration.

Causality:

  • High Protein Concentration: Proteins, especially those that have been modified, can be prone to aggregation at high concentrations.[10] The conjugation process itself can sometimes induce conformational changes that expose hydrophobic patches, further promoting aggregation.

  • Inappropriate Buffer pH: Proteins are least soluble at their isoelectric point (pI).[10][11] If your purification buffer pH is close to the pI of your conjugate, it is likely to precipitate. Remember that the pI of the conjugate may be different from the native protein.[7]

  • High Salt Concentration in HIC: While HIC relies on high salt concentrations to promote binding, excessively high salt can lead to "salting out" and precipitation of the protein.[6]

Solutions & Experimental Protocol:

  • Optimize Protein Concentration:

    • Action: Reduce the concentration of your crude conjugate mixture before loading it onto the column.

    • Protocol: Perform a small-scale solubility test. Prepare several dilutions of your conjugate in the intended chromatography buffer (e.g., 1 mg/mL, 2 mg/mL, 5 mg/mL) and observe for any precipitation after a short incubation period.

  • Adjust Buffer pH:

    • Action: Ensure your buffer pH is at least one unit away from the pI of the conjugate.

    • Protocol: If the pI of your conjugate is unknown, you can empirically test a range of pH values in small-scale binding experiments. For IEX, if your protein has a known pI, you can predict the direction of the pI shift upon conjugation and select a buffer pH accordingly.[8][12]

  • Optimize HIC Salt Concentration:

    • Action: Screen different salt concentrations to find the optimal balance between binding and solubility.

    • Protocol: Use a 96-well filter plate to screen various concentrations of ammonium sulfate or sodium chloride in your HIC binding buffer to identify the highest concentration that does not cause precipitation.[4]

ParameterTroubleshooting ActionRationale
Protein Concentration Dilute the sample before loading.Reduces the likelihood of aggregation.[10]
Buffer pH Adjust pH to be >1 unit away from the conjugate's pI.Increases protein solubility by ensuring a net charge.[10][11]
HIC Salt Concentration Screen for the optimal salt concentration.Prevents "salting out" and precipitation.[6]
FAQ 2: My SEC chromatogram shows multiple peaks. How do I identify the conjugate, unconjugated protein, and aggregates?

Answer:

An SEC chromatogram provides a wealth of information about the composition of your sample. Interpreting it correctly is key to a successful purification.[13][14]

Interpretation of SEC Chromatogram:

  • Peak 1 (Earliest Elution): This peak typically corresponds to high-molecular-weight (HMW) species, or aggregates. Aggregates are larger than the monomeric protein and therefore travel through the column faster.[15][16]

  • Peak 2 (Intermediate Elution): This is usually your desired product, the monomeric protein conjugate.

  • Peak 3 (Later Elution): This peak represents the unconjugated protein. Since the conjugate has a slightly higher molecular weight due to the attached linker and payload, it will elute slightly earlier than the unconjugated protein.

  • Peak 4 (Latest Elution): This peak corresponds to low-molecular-weight (LMW) species, such as excess, unreacted aminooxy linker.

dot

Caption: Interpretation of a typical SEC chromatogram for protein conjugate purification.

Validation Protocol:

To confirm the identity of each peak, it is essential to perform orthogonal analytical techniques.

  • SDS-PAGE Analysis:

    • Protocol: Collect fractions corresponding to each peak from the SEC run. Analyze these fractions by SDS-PAGE under both reducing and non-reducing conditions.[2][17][18]

    • Expected Results: The conjugate will show a higher molecular weight band compared to the unconjugated protein. Aggregates may appear as very high molecular weight bands or remain in the stacking gel.

  • Mass Spectrometry (MS):

    • Protocol: Analyze the collected fractions by LC-MS to determine the precise molecular weight of the species in each peak.

    • Expected Results: The mass of the conjugate peak should correspond to the mass of the protein plus the mass of the attached linker(s).

FAQ 3: I'm concerned about the stability of the oxime bond during purification. What buffer conditions should I avoid?

Answer:

The stability of the oxime linkage is a critical factor for the integrity of your conjugate. While generally stable, certain conditions can promote its hydrolysis.

Causality:

The hydrolysis of the oxime bond is acid-catalyzed.[1] This means that purification at low pH can lead to the cleavage of your conjugate, resulting in a loss of yield and the generation of unconjugated protein as an impurity.

Recommended Buffer Conditions:

  • pH: Maintain a buffer pH between 6.5 and 8.0 for all purification steps. Avoid strongly acidic conditions (pH < 6.0).

  • Temperature: Perform purification at 4°C to further minimize the risk of hydrolysis and protein degradation.

Experimental Protocol for Stability Testing:

If you are developing a new purification process, it is prudent to perform a stability study.

  • Incubation: Aliquot your purified conjugate into several buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).

  • Time Course: Incubate these aliquots at your intended purification temperature (e.g., 4°C or room temperature) and take samples at different time points (e.g., 0, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC (SEC or HIC) to monitor for the appearance of unconjugated protein, which would indicate hydrolysis of the oxime bond.

dot

Oxime_Stability Start Purified Conjugate Buffer_pH Incubate in Buffers of Varying pH Start->Buffer_pH Time_Course Sample at Different Time Points Buffer_pH->Time_Course Analysis Analyze by HPLC (SEC/HIC) Time_Course->Analysis Result Monitor for Unconjugated Protein Analysis->Result

Sources

Technical Support Center: O-(4-aminooxybutyl)hydroxylamine Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for O-(4-aminooxybutyl)hydroxylamine (also known as butoxyamine or BoAm). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile bifunctional linker in their experiments. The reliability of conjugation, labeling, and other chemical modifications hinges on the integrity of the reagent. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for handling and stability assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the use of this compound in aqueous environments.

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by three factors: pH, temperature, and the presence of contaminants. As a hydroxylamine derivative, it is sensitive to moisture and oxidation.[1] The hydroxylamine functional group is particularly susceptible to decomposition under neutral to alkaline conditions.[2] Elevated temperatures can accelerate degradation, and the presence of catalytic metal ions, such as iron, can significantly speed up decomposition.[3][4]

Q2: What is the optimal pH range for working with this compound?

A2: To maximize stability in aqueous solutions, it is crucial to maintain an acidic pH. The decomposition of hydroxylamine, the parent compound, is known to be quite rapid at a pH above 7.0.[2] Therefore, for preparing stock solutions or running reactions where long-term stability is required, buffers in the pH range of 4.5 to 6.5 are recommended. This acidic environment protonates the hydroxylamine moiety, reducing its susceptibility to oxidative and base-catalyzed degradation pathways.

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper preparation and storage are critical for extending the shelf-life of your reagent.

  • Solvent: Use anhydrous solvents like THF or DCM for initial dissolution if possible.[1] For aqueous buffers, use high-purity, degassed water to minimize dissolved oxygen.

  • Storage Temperature: Solid compound and stock solutions should be stored at –20°C or below under an inert atmosphere (argon or nitrogen) in amber vials to protect from light and moisture.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, we strongly recommend aliquoting the stock solution into single-use volumes immediately after preparation.

Q4: Can I use common buffers like PBS (pH 7.4) or Tris (pH 8.0)?

A4: While common, these buffers are not ideal for ensuring the stability of this compound.

  • PBS (Phosphate-Buffered Saline, pH ~7.4): The pH of PBS is in the range where hydroxylamine decomposition becomes rapid.[2] If your experiment must be conducted at this pH, you should prepare the solution immediately before use and minimize the time the reagent spends in the buffer.

  • Tris (Tris(hydroxymethyl)aminomethane, pH 7.5-9.0): Tris buffers are alkaline and will significantly accelerate the degradation of the hydroxylamine moiety. It is strongly advised to avoid using Tris buffers for storing this compound.

For a summary of recommended buffers, please refer to Table 1 in the Data & Visualizations section.

Q5: What are the visible signs of compound degradation?

A5: this compound itself is a colorless material, and its degradation products may not provide a visual cue. The primary indicator of degradation is a functional one: a significant decrease in the efficiency of your conjugation or ligation reaction (e.g., oxime formation). If you observe diminishing yields or inconsistent results over time with the same batch of reagent, degradation should be suspected. The most definitive way to assess purity is through an analytical method, such as HPLC, as outlined in Protocol 2.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Oxime Ligation Reaction 1. Reagent Degradation: The stock solution may have degraded due to improper storage (wrong pH, temperature, exposure to air).2. Incorrect Buffer pH: The reaction buffer pH may be too high, causing rapid decomposition of the linker before it can react.3. Presence of Contaminants: Metal ions in the buffer can catalyze degradation.[3][4]1. Use a fresh aliquot of the stock solution or a newly purchased vial. Perform a stability check using the HPLC protocol below.2. Ensure your reaction buffer is within the optimal acidic range (pH 4.5-6.5). Verify the pH of your buffer with a calibrated meter.3. Prepare buffers with high-purity water and consider adding a chelating agent like EDTA (1 mM) to sequester catalytic metal ions.[2]
Inconsistent Results Between Experiments 1. Stock Solution Variability: Repeated freeze-thaw cycles or inconsistent handling of the stock solution.2. Buffer Preparation: Minor variations in buffer pH between batches can lead to different rates of reagent degradation.1. Strictly adhere to the practice of aliquoting stock solutions to ensure each experiment starts with a reagent of identical quality.2. Standardize your buffer preparation protocol. Always validate the final pH before use. Prepare fresh buffer for critical experiments.
Appearance of Unexpected Byproducts 1. Degradation Pathway Products: The unexpected peaks may be from the decomposition of the hydroxylamine linker.2. Reaction with Buffer Components: Some buffer species can potentially react with the linker under certain conditions.1. Analyze a sample of the linker in your buffer over time (a stability study) to identify peaks corresponding to degradation products.2. Run a control experiment with only the buffer and the linker to check for reactivity. If necessary, switch to a more inert buffer system like MES or acetate.

Section 3: Key Stability & Handling Protocols

These protocols provide validated, step-by-step instructions for best practices in handling and stability assessment.

Protocol 1: Recommended Storage and Handling of this compound
  • Upon Receipt: Store the solid compound in its original vial at -20°C or colder, preferably in a desiccator.

  • Preparing Aqueous Stock Solutions:

    • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use a suitable acidic buffer (e.g., 100 mM Sodium Acetate, pH 5.5) prepared with high-purity, deoxygenated water.

    • Prepare a concentrated stock solution (e.g., 10-50 mM).

    • Immediately after dissolution, divide the stock solution into single-use aliquots in microfuge tubes.

    • If possible, overlay the solution with an inert gas (argon or nitrogen) before capping.

    • Store all aliquots at -20°C or -80°C.

  • Daily Use:

    • Thaw a single aliquot immediately before use.

    • Do not refreeze any unused portion of the thawed aliquot. Discard it to ensure reproducibility.

Protocol 2: Experimental Workflow for Assessing Stability in Aqueous Buffers

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time. While a specific method for this exact compound is not published, a general approach based on amine analysis can be adapted.[5]

  • Preparation:

    • Prepare 1 mM solutions of this compound in the different aqueous buffers you wish to test (e.g., Acetate pH 5.0, MES pH 6.0, PBS pH 7.4).

    • Prepare a control sample in a non-aqueous solvent like Acetonitrile/Water (90:10) where it is expected to be more stable.

    • Set up time points for analysis (e.g., T=0, 1h, 4h, 8h, 24h).

  • Incubation:

    • Store the prepared solutions under the desired temperature conditions (e.g., 4°C and 25°C).

  • Sample Analysis (at each time point):

    • Derivatization (Optional but Recommended): The primary amine can be derivatized to improve detection. A common method involves using o-phthalaldehyde (OPA).[5]

    • HPLC Conditions (Example):

      • Column: C18 reversed-phase column.[5]

      • Mobile Phase: Gradient of Acetonitrile and Water with 0.1% TFA.

      • Detection: UV detector (if derivatized) or an Evaporative Light Scattering Detector (ELSD) if underivatized.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound at each time point.

    • Normalize the peak area at each time point to the T=0 sample to determine the percentage of the compound remaining.

    • Plot the percentage remaining versus time for each buffer and temperature condition to determine the stability profile.

Section 4: Data & Visualizations

Diagrams

cluster_0 Potential Degradation Pathways A This compound (Stable at acidic pH) B Oxidation Products A->B O2 / Metal Ions C Hydrolysis/Decomposition Products A->C pH > 7.0 / H2O cluster_1 Stability Assessment Workflow prep 1. Prepare Solutions (Compound in various buffers) incubate 2. Incubate (Set Timepoints & Temps) prep->incubate sample 3. Sample at Timepoints incubate->sample hplc 4. Analyze via HPLC sample->hplc analyze 5. Quantify Peak Area hplc->analyze plot 6. Plot % Remaining vs. Time analyze->plot

Caption: Experimental workflow for quantifying stability via HPLC.

Data Table

Table 1: Buffer Selection Guide for this compound

BufferTypical pH RangeSuitability for StabilityRationale & Comments
Sodium Acetate 3.6 – 5.6Excellent Provides an acidic environment that significantly enhances the stability of the hydroxylamine group.
MES 5.5 – 6.7Good A non-coordinating buffer that is suitable for use in the slightly acidic range.
Phosphate (PBS) 6.0 – 8.0Poor to Moderate Use with extreme caution. At the physiological pH of 7.4, degradation is accelerated. [2]Prepare solutions immediately before use.
HEPES 6.8 – 8.2Poor Operates in a pH range where the hydroxylamine moiety is unstable.
Tris 7.5 – 9.0Not Recommended The alkaline nature of this buffer will cause rapid decomposition of the compound.
Bicarbonate/Carbonate 9.2 – 10.8Not Recommended Highly alkaline and unsuitable for use with hydroxylamine derivatives.

References

  • This compound | 66080-74-8 | Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for tert-Butylamine - Benchchem.
  • US5808150A - Stabilization of hydroxylamine solutions - Google P
  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons.
  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base.
  • Hydroxylamine - Wikipedia.
  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps - ResearchG
  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investig
  • Thermal Behavior of Aqueous Solutions of Hydroxylamine During Isothermal and Isoperibolic Decomposition in a Closed System† | Request PDF - ResearchG

Sources

Technical Support Center: Managing O-(4-aminooxybutyl)hydroxylamine Insolubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(4-aminooxybutyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile homobifunctional crosslinker in their experiments. We understand that managing its solubility can be a critical challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and ensure the success of your work.

Introduction to this compound and Oxime Ligation

This compound is a crosslinking reagent containing two aminooxy groups connected by a butyl spacer.[1][2] These aminooxy groups react with carbonyls (aldehydes or ketones) to form stable oxime bonds.[3][4][5] This reaction, known as oxime ligation, is a powerful tool in bioconjugation due to its high chemoselectivity and the stability of the resulting bond under physiological conditions.[4][5][6] However, the reaction kinetics can be slow at neutral pH, often necessitating optimization of reaction conditions.[3][6][7]

Frequently Asked Questions (FAQs)

Q1: My this compound dihydrochloride salt won't dissolve in my aqueous reaction buffer. What should I do?

A1: This is a common issue. While the hydrochloride salt form is generally more stable, its solubility in neutral pH buffers can be limited. Here's a systematic approach to address this:

  • Prepare a Concentrated Stock Solution: First, attempt to dissolve the this compound dihydrochloride in a small volume of a polar solvent. Options include water, ethanol, or methanol. From this concentrated stock, you can add the required volume to your reaction mixture. This often overcomes initial solubility hurdles.

  • Adjust the pH of the Stock Solution: If the compound still doesn't dissolve, the pH of your stock solution may need adjustment. Since it is a salt of a weak base, lowering the pH will increase its solubility. You can add a small amount of dilute acid (e.g., 0.1 M HCl) to your stock solution to facilitate dissolution. Remember to account for this pH change when adding the stock to your main reaction, which may require re-adjustment of the final reaction pH.

  • Consider Cosolvents: If working with hydrophobic molecules, the overall polarity of the reaction mixture might be too high. The addition of a water-miscible organic solvent (a cosolvent) can enhance the solubility of your crosslinker.

CosolventRecommended Starting ConcentrationConsiderations
Dimethyl sulfoxide (DMSO)5-10% (v/v)Can affect protein conformation at higher concentrations.
Dimethylformamide (DMF)5-10% (v/v)Similar to DMSO, can impact protein stability.
Ethanol5-10% (v/v)Generally well-tolerated by many biomolecules.
Propylene glycol5-20% (v/v)A cryoprotectant that can also enhance solubility.

Important Note: Always assess the compatibility of your biomolecules with the chosen cosolvent to avoid denaturation or loss of activity.[8]

Q2: I've dissolved the crosslinker, but now my protein is precipitating out of solution. What's happening?

A2: This suggests that the addition of the crosslinker or the change in solvent conditions is destabilizing your protein. Here are several factors to investigate:

  • Local pH Changes: The addition of a potentially acidic stock solution of the crosslinker could be altering the local pH around your protein, pushing it towards its isoelectric point where it is least soluble. Ensure the final reaction buffer has sufficient buffering capacity to maintain a stable pH.

  • Solvent Effects: The introduction of organic cosolvents can disrupt the hydration shell of proteins, leading to aggregation and precipitation.[8] If you are using a cosolvent, try reducing its concentration or screening different cosolvents.

  • Crosslinking-Induced Aggregation: The crosslinker itself might be causing your protein to aggregate by forming intermolecular crosslinks. This is more likely if your protein has multiple accessible carbonyl groups.

Q3: My oxime ligation reaction is very slow. How can I increase the reaction rate?

A3: The rate of oxime formation is highly pH-dependent and is generally slow at neutral pH.[3][6] Here are proven strategies to accelerate the reaction:

  • Optimize Reaction pH: The optimal pH for oxime ligation is typically between 4 and 5.[3][6] This acidic environment protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the aminooxy group. However, many biomolecules are not stable at this pH. A compromise is often necessary.

  • Utilize a Catalyst: Aniline and its derivatives are effective nucleophilic catalysts for oxime ligation, significantly increasing the reaction rate, even at neutral pH.[3][4][6][9] p-Phenylenediamine has been shown to be a particularly efficient catalyst at neutral pH.[9] A typical starting concentration for aniline is 10-100 mM.[3]


// Nodes Carbonyl [label="Carbonyl\n(Aldehyde/Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminooxy [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Oxime [label="Stable Oxime Bond", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Aniline Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation\n(pH 4-5)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Carbonyl -> Hemiaminal [label="Nucleophilic Attack"]; Aminooxy -> Hemiaminal; Hemiaminal -> Oxime [label="Dehydration"]; Protonation -> Carbonyl [style=dashed, label="Activates"]; Catalyst -> Hemiaminal [style=dashed, label="Accelerates Dehydration"]; }

Figure 1. Catalysis of Oxime Ligation.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving persistent solubility and reaction issues.

Problem 1: Persistent Insolubility of this compound

If the initial steps in the FAQ have not resolved the solubility of the crosslinker, a more systematic approach to solvent screening is necessary.

Step-by-Step Protocol for Solubility Testing:

  • Prepare Small Aliquots: Weigh out small, identical amounts of this compound into several microcentrifuge tubes.

  • Test a Range of Solvents: To each tube, add a precise volume of a different solvent or buffer system. Start with your intended reaction buffer.

  • Systematic Solvent Screening: If solubility is poor in the initial buffer, proceed to test the solvents and cosolvent systems listed in the table below.

  • Vortex and Observe: Vortex each tube thoroughly for 1-2 minutes and visually inspect for complete dissolution.

  • Gentle Heating: If the compound remains insoluble, gentle warming (e.g., 37°C) may aid dissolution. However, be cautious as this can affect the stability of the compound and your biomolecules.

Solvent SystemRationalePotential Issues
Deionized Water (pH adjusted to 4-5)Increased solubility due to protonation of the aminooxy groups.May not be compatible with the final reaction pH.
50% Acetonitrile/WaterA common solvent system for dissolving hydrophobic compounds.Can denature sensitive proteins.
10 mM PBS with 20% GlycerolGlycerol can increase solvent polarity and stabilize proteins.[8]May increase the viscosity of the solution.
Problem 2: Low Yield or Incomplete Reaction

If your reaction is not proceeding to completion, consider the following troubleshooting workflow.


// Nodes Start [label="Low Reaction Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Verify Reaction pH\n(Optimal: 4-5)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust pH with Dilute Acid/Base"]; Add_Catalyst [label="Add Aniline or Derivative\n(10-100 mM)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Conc [label="Increase Reactant\nConcentrations"]; Extend_Time [label="Extend Reaction Time\n(Monitor Progress)"]; Check_Reagents [label="Check Reagent Stability\nand Purity"]; Success [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_pH; Check_pH -> Add_Catalyst [label="pH is Optimal"]; Check_pH -> Adjust_pH [label="pH is Not Optimal"]; Adjust_pH -> Check_pH; Add_Catalyst -> Increase_Conc [label="Catalyst Added"]; Increase_Conc -> Extend_Time; Extend_Time -> Check_Reagents; Check_Reagents -> Success; }

Figure 2. Troubleshooting Workflow for Low Reaction Yield.

Experimental Protocol: Optimizing Reaction Conditions

  • pH Titration: Set up a series of small-scale reactions at varying pH values (e.g., pH 5, 6, and 7.4) to determine the optimal balance between reaction rate and biomolecule stability.

  • Catalyst Screening: If the reaction is slow at a biocompatible pH, test the effect of adding a catalyst. Compare the reaction progress with and without the addition of 10 mM aniline.

  • Concentration Dependence: The reaction is bimolecular, so increasing the concentration of one or both reactants will increase the reaction rate. Double the concentration of the limiting reagent and monitor the effect on yield.

  • Time Course Analysis: Take aliquots from the reaction at different time points (e.g., 1, 4, 12, and 24 hours) and analyze them (e.g., by SDS-PAGE or HPLC) to determine the time required for completion.

Concluding Remarks

Managing the solubility of this compound is a critical first step for its successful application in bioconjugation experiments. By understanding the chemical properties of this crosslinker and systematically addressing potential issues, researchers can optimize their reaction conditions to achieve high yields and reliable results. This guide provides a framework for troubleshooting common problems, but it is important to remember that each experimental system is unique and may require further empirical optimization.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 15(5), 1052–1055. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Bioconjugation. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Dhapare, S. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. DiVA portal. [Link]

  • Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(4), 1148–1151. [Link]

  • Takaoka, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(31), 9079–9085. [Link]

  • López-López, G., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18386–18398. [Link]

  • Takaoka, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]

  • Burke, T. R., Jr., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2807. [Link]

  • Axup, J. Y., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(7), 1268–1273. [Link]

  • Exner, O., & Janák, K. (1998). On the basicity of hydroxylamine and its derivatives. Collection of Czechoslovak Chemical Communications, 63(4), 467-476. [Link]

  • López-López, G., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18386–18398. [Link]

  • G-Biosciences. (n.d.). Hydroxylamine·HCl. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxylamine. PubChem Compound Database. [Link]

  • Sciencemadness.org. (2018, August 19). Hydroxylamine alternatives or synthesis. [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. [Link]

  • G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. [Link]

  • ResearchGate. (n.d.). pH-rate profile for the reaction of 4 (R = Et) with hydroxylamine...[Link]

  • Sciencemadness Wiki. (2023, December 30). Hydroxylamine. [Link]

  • National Center for Biotechnology Information. (n.d.). O-(4-aminophenyl)hydroxylamine. PubChem Compound Database. [Link]

  • J&K Scientific. (n.d.). O-(4-Aminooxybutyl) hydroxylamine, 97%. [Link]

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Technical Support Center: O-(4-aminooxybutyl)hydroxylamine Reaction Kinetics and Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(4-aminooxybutyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols for utilizing this versatile bifunctional linker in your experiments. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your success in achieving efficient and reproducible bioconjugations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism involving this compound?

This compound possesses two nucleophilic aminooxy groups. These groups react with carbonyls (aldehydes or ketones) in a chemoselective manner to form a stable oxime bond.[1][2] This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting linkage under physiological conditions.[1][3] The reaction proceeds via a two-step mechanism: nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by acid-catalyzed dehydration to form the oxime.[4][5]

Q2: What is the optimal pH for oxime ligation and why is it often performed at neutral pH?

The optimal pH for oxime formation is typically around 4.5.[6][7] This is a compromise: acidic conditions are needed to catalyze the dehydration of the hemiaminal intermediate, but a pH that is too low will protonate the aminooxy group, rendering it non-nucleophilic and halting the reaction.[6] However, many biomolecules, such as proteins and antibodies, are sensitive to acidic conditions and may denature or lose activity.[8][9] Consequently, for biological applications, the reaction is often performed at a physiological pH of around 7.0-7.4, despite the slower reaction kinetics at this pH.[6][10]

Q3: How do catalysts like aniline and its derivatives accelerate the reaction, especially at neutral pH?

At neutral pH, the uncatalyzed oxime ligation is often slow.[6][10] Aniline and its derivatives act as nucleophilic catalysts to significantly enhance the reaction rate.[3][8][11] The catalyst first reacts with the carbonyl compound to form a more reactive protonated Schiff base (an iminium ion). This intermediate is more electrophilic and thus more susceptible to attack by the aminooxy group of this compound.[11] This catalytic pathway effectively lowers the activation energy of the reaction, leading to a faster rate of oxime formation.[8][11]

Q4: Are there more effective catalysts than aniline?

Yes, several aniline derivatives have been shown to be more potent catalysts for oxime ligation. Electron-donating groups on the aniline ring can increase catalytic activity.[11] Notably, p-phenylenediamine (PPD) and m-phenylenediamine (mPDA) are significantly more efficient than aniline, particularly at neutral pH.[8][10][11] For instance, p-phenylenediamine has been reported to accelerate protein PEGylation at pH 7 by 120-fold compared to the uncatalyzed reaction, and 19 to 20-fold faster than the aniline-catalyzed reaction.[8][9] The higher efficiency of these diamino compounds is also attributed to their greater aqueous solubility, which allows for the use of higher catalyst concentrations.[10][11]

CatalystRelative Efficiency at Neutral pHKey Advantages
AnilineBaselineTraditional, well-documented catalyst.[12]
m-Phenylenediamine (mPDA)~2.5x more efficient than aniline at the same concentration.[12]Higher aqueous solubility allows for use at higher concentrations, leading to significantly faster reactions.[10][13]
p-Phenylenediamine (PPD)~19-20x more efficient than aniline.[8][9]Highly effective even at low millimolar concentrations.[8][9]

Q5: How stable is the oxime bond formed with this compound?

The oxime bond is generally considered to be highly stable under typical physiological conditions (pH ~7.4).[1][3] While the formation is reversible through hydrolysis, the equilibrium strongly favors the oxime product.[7] Oximes are significantly more stable than corresponding imine or hydrazone linkages at neutral pH.[7][14] The stability can be influenced by the steric and electronic properties of the substituents on both the carbonyl and the aminooxy precursors.[6]

Troubleshooting Guide

This section addresses common issues encountered during oxime ligation with this compound.

Issue 1: Slow or Incomplete Reaction

  • Possible Cause 1: Suboptimal pH.

    • Explanation: As discussed, the reaction rate is highly pH-dependent. At neutral pH, the reaction is inherently slower than at an acidic pH.[6]

    • Solution: If your biomolecule is stable at a slightly acidic pH, consider lowering the pH of your reaction buffer to between 5.5 and 6.5 to increase the rate. If you must work at neutral pH, a catalyst is essential.

  • Possible Cause 2: Inefficient or Insufficient Catalyst.

    • Explanation: The concentration and type of catalyst are critical for achieving a reasonable reaction rate at neutral pH. Aniline's solubility is limited to about 100 mM.[10][11]

    • Solution:

      • Increase the concentration of your aniline catalyst.

      • Switch to a more efficient and soluble catalyst like m-phenylenediamine or p-phenylenediamine.[8][10][11] These can provide a significant rate enhancement.

  • Possible Cause 3: Low Reactant Concentrations.

    • Explanation: Oxime ligation is a second-order reaction, meaning its rate is dependent on the concentration of both the aminooxy and carbonyl reactants.[12] Low concentrations will lead to a slow reaction.[1][9]

    • Solution: If possible, increase the concentration of one or both of your reactants. The use of a slight excess (1.5-5 equivalents) of this compound can help drive the reaction to completion.

  • Possible Cause 4: Low Reactivity of the Carbonyl Group.

    • Explanation: Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic effects.[7][12] Aromatic aldehydes can be more reactive than aliphatic ones.[14]

    • Solution: For ketone-containing molecules, you will likely need more forcing conditions: higher catalyst concentration, longer reaction times, or slightly elevated temperatures (e.g., 37°C), provided your biomolecule is stable.[3]

Issue 2: Formation of Side Products or Poor Yield

  • Possible Cause 1: Instability of Reactants.

    • Explanation: this compound, like other hydroxylamines, can be susceptible to oxidation.[15][16] Your carbonyl-containing molecule may also have stability issues.

    • Solution: Prepare stock solutions of your reactants fresh. If you must store them, do so at -20°C or -80°C and consider degassing buffers to remove oxygen.

  • Possible Cause 2: Non-specific Reactions.

    • Explanation: While oxime ligation is highly chemoselective, at very high concentrations of reactants or with highly reactive impurities, side reactions can occur.

    • Solution: Ensure the purity of your starting materials. Include a thorough purification step for your aldehyde or ketone-functionalized molecule before the ligation reaction.

Issue 3: Difficulty in Purifying the Final Conjugate

  • Possible Cause 1: Unreacted Starting Materials.

    • Explanation: If the reaction has not gone to completion, you will have a mixture of the desired product and unreacted starting materials.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to ensure it has reached completion before proceeding to purification. If the reaction has stalled, refer to the troubleshooting steps for "Slow or Incomplete Reaction."

  • Possible Cause 2: Similar Physicochemical Properties of Product and Reactants.

    • Explanation: The excess this compound or other small molecule reactants may have similar properties to your desired conjugate, making separation by standard techniques like size-exclusion chromatography challenging.

    • Solution:

      • Consider using a purification method that exploits a unique feature of your product, such as affinity chromatography if you have an appropriate tag.

      • For small molecule purifications, reverse-phase HPLC is often effective.[17]

      • For protein conjugates, dialysis or repeated buffer exchange using centrifugal concentrators can effectively remove small molecule impurities.

Experimental Protocols & Visualizations

General Protocol for Aniline-Catalyzed Oxime Ligation

This protocol provides a general starting point. Optimal concentrations and reaction times should be determined empirically for your specific system.

  • Preparation of Solutions:

    • Prepare a stock solution of your aldehyde or ketone-containing molecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Prepare a stock solution of this compound in the same buffer. It is recommended to prepare this solution fresh.

    • Prepare a stock solution of the aniline catalyst (e.g., 1 M aniline in DMSO or a saturated aqueous solution).

  • Reaction Setup:

    • In a microcentrifuge tube, combine your aldehyde/ketone solution and the this compound solution to the desired final concentrations (e.g., 100 µM and 500 µM, respectively).

    • Initiate the reaction by adding the aniline catalyst stock solution to a final concentration of 10-100 mM.[6][11]

    • Gently mix the reaction and incubate at room temperature or 37°C.

  • Monitoring and Quenching:

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE for proteins).

    • Once the reaction is complete, it can often be directly purified without a quenching step. If necessary, the reaction can be quenched by adding a large excess of a small molecule ketone like acetone.

  • Purification:

    • Purify the final conjugate using an appropriate method based on the properties of your molecule (e.g., dialysis, size-exclusion chromatography, HPLC).[17][18][19]

Reaction Mechanism and Catalysis

Oxime_Ligation cluster_reactants Reactants cluster_product Product R1_CO_R2 Aldehyde/Ketone (R-C(=O)-R') SchiffBase Protonated Schiff Base (R-C(=N⁺H-Ph)-R') R1_CO_R2->SchiffBase + Aniline - H₂O Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal AmineOxy This compound (H₂N-O-...) Aniline Aniline (Catalyst) SchiffBase->Hemiaminal + H₂N-O-... - Aniline Oxime Stable Oxime (R-C(=N-O-...)-R') Hemiaminal->Oxime - H₂O (Acid-catalyzed)

Caption: Catalyzed oxime ligation workflow.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Slow or Incomplete Reaction Check_pH Is pH optimal? (5.5-7.4) Start->Check_pH Check_Catalyst Is catalyst efficient and at sufficient concentration? Check_pH->Check_Catalyst Yes Solution_pH Adjust pH if biomolecule is stable. Check_pH->Solution_pH No Check_Concentration Are reactant concentrations high enough? Check_Catalyst->Check_Concentration Yes Solution_Catalyst Increase catalyst conc. or switch to pPDA/mPDA. Check_Catalyst->Solution_Catalyst No Check_Carbonyl Is the carbonyl a ketone? Check_Concentration->Check_Carbonyl Yes Solution_Concentration Increase reactant concentrations. Check_Concentration->Solution_Concentration No Solution_Carbonyl Increase reaction time/temp or use more efficient catalyst. Check_Carbonyl->Solution_Carbonyl Yes End Reaction Optimized Check_Carbonyl->End No Solution_pH->Check_Catalyst Solution_Catalyst->Check_Concentration Solution_Concentration->Check_Carbonyl Solution_Carbonyl->End

Caption: Troubleshooting logic for slow reactions.

References

  • Dirksen, A., & Dawson, P. E. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Wright, T. H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(44), 13265–13271.
  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Molecules, 16(12), 10433–10456.
  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • BenchChem. (2025). Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. BenchChem.
  • ResearchGate. (2025). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • MDPI. (2021). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI.
  • BenchChem. (2025).
  • ResearchGate. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.
  • Rashidian, M., et al. (2012). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • BenchChem. This compound. BenchChem.
  • Google Patents. (2003). Purification method of cyclohexanone-oxime.
  • Google Patents. (2004). Purification method of Cyclohexanone-oxime.
  • PMC. (2014).
  • NEB.
  • ACS Publications. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.
  • YouTube. (2018).
  • Career Henan Chemical Co. This compound CAS NO.66080-74-8. Career Henan Chemical Co.
  • Bitesize Bio. (2021).
  • Semantic Scholar. (2015). Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) ion (A Kinetic and. Semantic Scholar.
  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora.
  • YouTube. (2013). Aldehydes and Ketones nucleophilic addition reaction-2-Addition with Hydoxyl amine. YouTube.
  • CymitQuimica. This compound. CymitQuimica.
  • NeoSynBio.
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  • ResearchGate. The kinetics of the reaction: (a) hydroxylamine formation, (b)....
  • J&K Scientific. O-(4-Aminooxybutyl) hydroxylamine, 97%. J&K Scientific.
  • Wikipedia. Hydroxylamine. Wikipedia.
  • ResearchGate. (2025). (PDF) Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester.
  • YouTube. (2019). Action of Hydroxylamine on Aldehyde and Ketone. YouTube.
  • PubMed. (2012). Chemoselective amide formation using O-(4-nitrophenyl)
  • Testbook. (2021). [Solved] Aldehydes react with hydroxylamine to form. Testbook.
  • PMC. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC.
  • ResearchGate. Relative stability of hydroxylamine (E′) and oxime (E″) derivatives and....
  • Wikipedia. Oxime. Wikipedia.
  • PubMed. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. PubMed.
  • SpringerLink. (2025).
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common pitfalls to avoid when using O-(4-aminooxybutyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(4-aminooxybutyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when using this versatile homobifunctional crosslinker. Here, we combine in-depth scientific principles with practical, field-tested advice to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Conjugation Yield

Question: I am seeing very low or no yield in my conjugation reaction between an aldehyde-modified protein and a ketone-labeled DNA oligonucleotide using this compound. What could be going wrong?

Answer:

Low conjugation yield is a common frustration, often stemming from a few key factors related to reaction conditions and reagent integrity.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Suboptimal pH The formation of an oxime bond between an aminooxy group and a carbonyl (aldehyde or ketone) is pH-dependent. The reaction involves a nucleophilic attack by the aminooxy group, which is most effective when the nitrogen is deprotonated, yet the carbonyl requires acid catalysis for activation. This delicate balance is typically achieved in a slightly acidic environment.[1]1. Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 4.5-6.0. Buffers like MES or acetate are excellent choices.[2] 2. pH Titration: If yields remain low, perform a small-scale pH titration experiment (e.g., pH 4.5, 5.0, 5.5, 6.0) to determine the empirical optimum for your specific biomolecules.
Reagent Degradation This compound is susceptible to oxidation and hydrolysis.[3] Improper storage or repeated freeze-thaw cycles can compromise its reactivity. The presence of moisture is particularly detrimental.1. Aliquot Reagents: Upon receipt, aliquot the crosslinker into single-use volumes and store under an inert gas (argon or nitrogen) at -20°C or lower.[3] 2. Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents like DMSO or DMF.[4] 3. Fresh Stock: If you suspect degradation, use a fresh, unopened vial of the crosslinker.
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) will compete with the aminooxy groups for reaction with your carbonyl-containing molecule, thereby reducing your desired product yield.[5]1. Buffer Exchange: Before starting the conjugation, ensure your biomolecules are in an amine-free buffer. Use dialysis, desalting columns, or diafiltration for buffer exchange.[5]
Slow Reaction Kinetics Especially at low reactant concentrations, the rate of oxime formation can be slow at neutral pH.[1][6]1. Increase Reactant Concentration: If possible, concentrate your protein and oligo solutions before reaction. 2. Add a Catalyst: Aniline and its derivatives can act as nucleophilic catalysts, significantly accelerating the reaction rate at neutral pH.[7][8] Consider adding aniline to a final concentration of 10-100 mM.
Issue 2: Formation of Undesired Products (Polymerization/Aggregation)

Question: After my crosslinking reaction, I'm observing significant sample precipitation and my SDS-PAGE/size-exclusion chromatography shows high molecular weight aggregates. How can I prevent this?

Answer:

This is a classic pitfall of using homobifunctional crosslinkers.[9][10] Because this compound has two identical reactive ends, it can link multiple molecules together, leading to uncontrolled polymerization if not carefully controlled.[11]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incorrect Molar Ratios Adding too much crosslinker relative to your target molecules increases the probability of one crosslinker molecule reacting with two separate target molecules, initiating polymerization.[10]1. Optimize Stoichiometry: Perform a titration of the crosslinker concentration. Start with a 1:1 molar ratio of crosslinker to the less abundant biomolecule and test ratios like 5:1, 10:1, and 20:1 to find the optimal balance between conjugation and aggregation.
Simultaneous Addition of All Reagents Mixing both target molecules and the crosslinker together in a one-pot reaction encourages random crosslinking and polymer formation.[9][12]1. Implement a Two-Step Strategy: First, react one of your biomolecules (e.g., the aldehyde-protein) with a molar excess of the crosslinker. This "activates" the protein by attaching the crosslinker through one of its aminooxy groups. 2. Purify the Intermediate: Remove the excess, unreacted crosslinker using a desalting column. 3. Add the Second Molecule: Introduce the second biomolecule (e.g., the ketone-oligo) to the purified, activated protein to form the final conjugate.
Hydrophobic Interactions Some crosslinkers can be hydrophobic, which can promote non-specific aggregation of proteins.[12]1. Use PEGylated Linkers: If aggregation persists, consider using a crosslinker with a hydrophilic polyethylene glycol (PEG) spacer arm. This can improve the solubility of the resulting conjugate.[12]
Workflow Diagram: Two-Step Conjugation Strategy

To minimize polymerization, a two-step approach is highly recommended.

TwoStep_Conjugation cluster_step1 Step 1: Activation cluster_purification Purification cluster_step2 Step 2: Conjugation Protein_Aldehyde Protein-CHO Activated_Protein Protein-CH=NO-(CH₂)₄-ONH₂ Protein_Aldehyde->Activated_Protein pH 4.5-6.0 Crosslinker H₂NO-(CH₂)₄-ONH₂ (Molar Excess) Crosslinker->Activated_Protein Purify Desalting Column Activated_Protein->Purify Purified_Activated Purified Activated Protein Final_Conjugate Protein-Conjugate-Oligo Purified_Activated->Final_Conjugate pH 6.5-7.5 Oligo_Ketone Oligo-C=O Oligo_Ketone->Final_Conjugate Aniline_Catalysis Reactants R-CHO + R'-ONH₂ Reactants Intermediate Hemiaminal Intermediate R-CH(OH)-NH-OR' Reactants->Intermediate Nucleophilic Attack TransitionState Aniline-Assisted Dehydration Aniline (catalyst) accepts H⁺ from -OH Facilitates H₂O departure Intermediate->TransitionState Rate-Limiting Step (uncatalyzed) Products Oxime + H₂O R-CH=N-OR' TransitionState->Products Fast

Caption: Aniline catalysis of oxime bond formation.

References

  • Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. [Link]

  • Homobifunctional Crosslinkers. Creative Biolabs. [Link]

  • Chapter 5. Homobifunctional Crosslinkers | Request PDF. ResearchGate. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH). [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Royal Society of Chemistry. [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]

  • Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]

  • pH-rate profile for the reaction of 4 (R = Et) with hydroxylamine... ResearchGate. [Link]

  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]

  • The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences. [Link]

  • Pronounced toxicity differences between homobifunctional protein cross-linkers and analogous monofunctional electrophiles. PubMed. [Link]

  • Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

  • Hydroxylamine - Wikipedia. Wikipedia. [Link]

  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. Department of Energy. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. YouTube. [Link]

  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. National Institutes of Health (NIH). [Link]

  • O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Medium. [Link]

  • Hydroxylamine | NH2OH | CID 787. PubChem. [Link]

  • N-Boc-hydroxylamine: A Key Component in Advancing Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (PDF) Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester. ResearchGate. [Link]

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Technical Support Center: Optimizing Oxime Ligation with O-(4-aminooxybutyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the efficiency of oxime ligation reactions, with a specific focus on the versatile bifunctional linker, O-(4-aminooxybutyl)hydroxylamine. Here, we move beyond standard protocols to explore the underlying principles and provide solutions to common challenges encountered in the laboratory.

Introduction to Oxime Ligation

Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that forms a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone).[1][2] This reaction is prized for its reliability under mild, aqueous conditions, making it ideal for creating complex bioconjugates, from antibody-drug conjugates to hydrogels, without the need for potentially problematic metal catalysts.[1] this compound is a particularly useful reagent as its two terminal aminooxy groups allow for the straightforward crosslinking of two different carbonyl-containing molecules.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding oxime ligation with this compound.

Q1: My oxime ligation at neutral pH is extremely slow. What is the primary reason for this, and how can I accelerate it?

This is a frequently encountered issue. The mechanism of oxime formation involves a rate-limiting dehydration of a carbinolamine intermediate. This dehydration step is acid-catalyzed. Consequently, the reaction is most efficient at an acidic pH, typically between 4 and 5. At neutral pH (around 7), the reaction rate is significantly diminished.

To accelerate the reaction at or near physiological pH, the use of a nucleophilic catalyst is highly recommended. Aniline and its derivatives are effective catalysts for this purpose. More potent catalysts, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have been shown to be substantially more effective than aniline, leading to dramatic rate enhancements.

Q2: I am observing incomplete reaction and low yield. What are the likely causes?

Several factors can contribute to incomplete reactions:

  • Suboptimal pH: As mentioned, a neutral pH will slow the reaction considerably. If your biomolecules can tolerate it, lowering the pH to 4.5-5.5 can significantly improve the rate and yield.

  • Insufficient Catalyst: If you are performing the reaction at a neutral pH, the absence or insufficient concentration of a catalyst like aniline or its derivatives will result in a sluggish reaction.

  • Reactant Stability: Ensure the stability of your carbonyl-containing molecule and the this compound. The latter is sensitive to moisture and oxidation and should be stored under an inert gas at -20°C.

  • Steric Hindrance: Bulky groups near the carbonyl or aminooxy functionality can sterically hinder the reaction.

  • Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of the aminooxy reagent may be beneficial, but a large excess can complicate purification.

Q3: I suspect side reactions are occurring. What are the common side reactions with this compound?

The primary side reaction of concern with a bifunctional reagent like this compound is intramolecular or intermolecular crosslinking, leading to undesired oligomers or polymers. This is particularly relevant if you are conjugating it to a molecule that also has multiple carbonyl groups. To mitigate this, you can:

  • Control Stoichiometry: Use a carefully controlled molar ratio of reactants.

  • Use a Stepwise Approach: If possible, react one end of the this compound first, purify the mono-conjugated product, and then proceed with the second ligation.

  • Employ High Dilution: Performing the reaction under high dilution can favor intramolecular reactions over intermolecular crosslinking if that is the desired outcome.

Another potential issue is the reaction of the aminooxy group with trace amounts of carbonyl-containing impurities in solvents, such as acetone. Always use high-purity solvents.

Q4: How can I effectively monitor the progress of my oxime ligation reaction?

Several analytical techniques can be used to monitor the reaction:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most common and effective methods. You can monitor the disappearance of starting materials and the appearance of the product peak.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS are invaluable for confirming the molecular weight of the desired product and identifying any side products.

  • UV-Vis Spectroscopy: If one of your reactants or the product has a unique chromophore, you can monitor the change in absorbance at a specific wavelength over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, NMR can provide definitive structural confirmation of the oxime bond formation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during oxime ligation with this compound.

Problem Potential Cause Recommended Solution
Slow or No Reaction Suboptimal pH: Reaction is being performed at neutral or basic pH.Adjust the pH of the reaction buffer to 4.5-5.5, if the stability of the biomolecules allows.
Lack of Catalyst: No catalyst is being used for a reaction at neutral pH.Add a nucleophilic catalyst such as aniline (10-100 mM) or, for greater efficiency, p-phenylenediamine or m-phenylenediamine (2-50 mM).
Low Temperature: The reaction is being performed at a low temperature (e.g., 4°C).Increase the reaction temperature to room temperature (25°C) or 37°C, provided the reactants are stable at these temperatures.
Degraded Reagents: this compound has been improperly stored and may have degraded.Use a fresh batch of this compound that has been stored under an inert atmosphere at -20°C.
Low Product Yield Incomplete Reaction: See "Slow or No Reaction" above.Address the issues of pH, catalyst, and temperature to drive the reaction to completion.
Hydrolysis of Oxime Bond: Although generally stable, the oxime bond can be susceptible to hydrolysis under very acidic conditions over extended periods.Avoid excessively low pH and prolonged reaction times. Purify the product once the reaction is complete.
Side Reactions: Formation of undesired cross-linked products or reaction with solvent impurities.Use high-purity solvents (e.g., HPLC grade). Optimize stoichiometry and consider a stepwise ligation strategy.
Difficult Purification: The product is difficult to separate from starting materials or byproducts.Optimize your purification method (e.g., size-exclusion chromatography, ion-exchange chromatography, or RP-HPLC).
Presence of Multiple Products Formation of E/Z Isomers: The oxime bond can form as a mixture of E and Z isomers, which may be separable by chromatography.This is an inherent feature of oxime bond formation and often does not impact the biological activity of the conjugate. If separation is necessary, a high-resolution chromatographic method is required.
Intermolecular Crosslinking: The bifunctional nature of this compound can lead to the formation of dimers, trimers, or higher-order oligomers.Adjust the stoichiometry of the reactants. A stepwise addition of the carbonyl-containing molecule can favor the formation of the desired 1:1 adduct. Running the reaction at high dilution can also be beneficial.
Reaction with Multiple Sites: If your target molecule has more than one carbonyl group, ligation can occur at different sites.If site-specific ligation is required, consider protecting other carbonyl groups or using a target molecule with a single, strategically placed carbonyl group.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol provides a starting point for the conjugation of a carbonyl-containing biomolecule with this compound.

  • Preparation of Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to the desired value (e.g., 7.0 for a catalyzed reaction or 4.5 for an uncatalyzed reaction).

  • Dissolving Reactants: Dissolve the carbonyl-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Dissolve this compound in the same buffer to a concentration that will result in a 5-10 fold molar excess over the carbonyl compound.

  • Catalyst Addition (if applicable): If performing the reaction at neutral pH, prepare a stock solution of the catalyst (e.g., 1 M aniline in DMSO). Add the catalyst to the reaction mixture to a final concentration of 50-100 mM.

  • Reaction Incubation: Combine the solutions of the carbonyl-containing molecule, this compound, and catalyst (if used). Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress should be monitored periodically.

  • Monitoring the Reaction: Withdraw small aliquots of the reaction mixture at different time points (e.g., 1, 4, 8, and 24 hours) and analyze by RP-HPLC and/or ESI-MS to determine the extent of product formation.

  • Quenching the Reaction (Optional): Once the reaction has reached completion, it can be quenched by adding an excess of a small molecule containing a carbonyl (e.g., acetone) or an aminooxy group to consume the unreacted starting materials.

  • Purification: Purify the resulting conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography (for large biomolecules), ion-exchange chromatography, or preparative RP-HPLC.

Protocol 2: Monitoring Oxime Ligation by RP-HPLC
  • Set up the HPLC System: Use a C18 column suitable for the analysis of your biomolecule. The mobile phases will typically be:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Develop a Gradient: A typical gradient might be 5-95% B over 30 minutes, but this will need to be optimized for your specific molecules.

  • Prepare Samples: At each time point, take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with Mobile Phase A to a suitable concentration for injection.

  • Analyze Samples: Inject the diluted samples onto the HPLC system and monitor the chromatogram at an appropriate wavelength (e.g., 220 nm or 280 nm for proteins).

  • Interpret Results: Identify the peaks corresponding to the starting materials and the product. The retention time of the product will likely be different from the starting materials. Quantify the peak areas to determine the percentage of conversion over time.

Visualizing Workflows and Mechanisms

General Mechanism of Oxime Ligation

G Reactants Aldehyde/Ketone + this compound Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime Product + Water Intermediate->Product Acid-Catalyzed Dehydration (Rate-Limiting at Neutral pH)

Caption: General mechanism of oxime ligation.

Troubleshooting Workflow for Low Yield

G Start Low Product Yield CheckpH Is pH 4.5-5.5? Start->CheckpH CheckCatalyst Is Catalyst Present (for neutral pH)? CheckpH->CheckCatalyst No CheckTemp Is Temperature Optimal? CheckpH->CheckTemp Yes AdjustpH Adjust pH to 4.5-5.5 AddCatalyst Add Aniline or p-Phenylenediamine CheckCatalyst->AddCatalyst No CheckCatalyst->CheckTemp Yes AddCatalyst->CheckTemp AdjustTemp Increase to RT or 37°C CheckTemp->AdjustTemp No CheckReagents Are Reagents Fresh? CheckTemp->CheckReagents Yes AdjustTemp->CheckReagents UseFresh Use Fresh Reagents CheckReagents->UseFresh No Success Yield Improved CheckReagents->Success Yes UseFresh->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Sources

storage and handling best practices for O-(4-aminooxybutyl)hydroxylamine to maintain activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for O-(4-aminooxybutyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term activity and successful experimental application of this versatile bifunctional linker. Here, we move beyond simple instructions to explain the chemical principles behind our recommended best practices, enabling you to maintain the integrity of your reagent and troubleshoot effectively.

Section 1: Understanding the Molecule - Core Principles of Stability and Reactivity

This compound is a valuable tool in bioconjugation, chemical biology, and drug discovery. Its utility stems from its two distinct reactive termini: a primary hydroxylamine and an aminooxy group. However, the very features that make it reactive also render it susceptible to degradation if not handled with care. The core of its instability lies in the inherent reactivity of the hydroxylamine moiety (-NH-OH), which is susceptible to oxidation. Understanding this is the first step to preserving its activity.

The primary mode of degradation is oxidation, which can be accelerated by exposure to atmospheric oxygen, trace metal contaminants, and elevated temperatures.[1][2][3] Therefore, every handling and storage recommendation is designed to mitigate these three factors.

Section 2: Storage and Handling Best Practices

Proper storage is the most critical factor in maintaining the long-term activity of this compound. The goal is to create an environment that is cold, dry, and inert.

Receiving and Initial Inspection

Upon receipt, inspect the container for a tight seal. The compound is a crystalline solid that should be white to off-white. Any significant discoloration may suggest degradation and the lot should be quarantined pending a quality control check.

Long-Term Storage Protocol

To prevent incremental degradation from repeated exposure to ambient conditions, we strongly recommend aliquoting the material upon first use.

Experimental Protocol: Aliquoting for Long-Term Storage

  • Preparation: Move the sealed manufacturer's vial and all necessary tools (spatula, pre-weighed aliquot vials) into an inert atmosphere glovebox or a desiccator flushed with argon or nitrogen.

  • Equilibration: Allow the sealed vial to equilibrate to the ambient temperature of the controlled atmosphere for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.[4]

  • Aliquoting: Quickly weigh and dispense the desired amount of solid into smaller, inert-gas-flushed vials. Use vials with tight-fitting, PTFE-lined caps.

  • Sealing & Storage: Securely seal each aliquot vial, wrap the cap with parafilm for an extra barrier against moisture, and place them inside a secondary container with a desiccant. Store this container at the recommended temperature.

Storage Conditions Summary
ParameterRecommendationRationale
Temperature -20°CReduces molecular motion and slows the rate of auto-decomposition.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation.[3]
Moisture Desiccated/DryHydroxylamine and its salts are hygroscopic and moisture can accelerate decomposition.[1][4]
Light Amber Vial / DarkProtects from potential light-induced degradation pathways.
Container Glass vial with PTFE-lined capAvoids contact with metals, which can catalyze decomposition.[2]

Below is a workflow diagram illustrating the best practice for handling the reagent from storage to use.

G storage Store at -20°C Inert Atmosphere, Desiccated equilibrate Equilibrate to RT in Desiccator storage->equilibrate Retrieve Aliquot prep_solution Prepare Stock Solution (Use Degassed Solvents) equilibrate->prep_solution Open in Inert Atm. use_exp Immediate Use in Experiment prep_solution->use_exp discard Discard Unused Solution use_exp->discard

Caption: Recommended workflow for handling this compound.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experiments.

Q1: My conjugation reaction yield is very low or zero. What could be the cause?

A1: Low yield is the most common symptom of compromised reagent activity. The root cause is almost always degradation of the hydroxylamine or aminooxy functional groups.

  • Possible Cause 1: Reagent Degradation. Improper storage or handling is the primary suspect. If the compound was exposed to air and moisture at room temperature for extended periods, or if you are using an old stock solution, its activity is likely diminished.

  • Solution: Use a fresh aliquot that has been stored under the recommended conditions. Prepare stock solutions immediately before use with high-purity, degassed solvents.

  • Possible Cause 2: Incorrect Reaction pH. The nucleophilicity of the aminooxy group is pH-dependent. The optimal pH for oxime ligation is typically between 4.5 and 5.5. At higher pH values, hydroxylamine itself can become unstable and undergo degradation.[3][6]

  • Solution: Verify the pH of your reaction buffer. Perform small-scale pH optimization experiments if necessary.

  • Possible Cause 3: Incompatible Reaction Components. The presence of trace metals (e.g., iron, copper) from buffers or other reagents can catalyze the decomposition of your hydroxylamine compound.[1][2]

  • Solution: Use buffers prepared with high-purity water and reagents. Consider adding a chelating agent like EDTA at a low concentration (e.g., 1 mM) to sequester catalytic metal ions.[3]

The following decision tree can help diagnose the cause of low reaction yield.

G start Low Reaction Yield q1 Is the reagent aliquot new and properly stored? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Root Cause: Reagent Degradation Solution: Use a fresh, properly handled aliquot. a1_no->sol1 q2 Is the reaction pH verified to be optimal (e.g., 4.5-5.5)? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Root Cause: Suboptimal pH Solution: Adjust and verify reaction buffer pH. a2_no->sol2 q3 Are buffers/reagents free of metal contaminants? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes sol3 Root Cause: Catalytic Decomposition Solution: Use high-purity reagents or add a chelator (EDTA). a3_no->sol3 end Consult further with Technical Support a3_yes->end

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I am seeing inconsistent results between experiments run on different days.

A2: This issue often points to the degradation of a stock solution or the cumulative effect of improper handling of the solid reagent.

  • Possible Cause 1: Stock Solution Instability. this compound is not stable for long periods in solution, especially in aqueous buffers exposed to air. A solution prepared one day may have significantly lower activity the next.

  • Solution: Always prepare stock solutions fresh for each experiment. Never store aqueous stock solutions for more than a few hours. If you must prepare a stock in advance, use an anhydrous, degassed organic solvent (e.g., DMSO) and store it frozen under an inert atmosphere for a very limited time.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. If you are not using single-use aliquots, repeatedly removing the main vial from the freezer, allowing it to warm, and opening it introduces moisture and oxygen with each cycle, progressively degrading the entire stock.

  • Solution: Implement the aliquoting protocol described in Section 2.2. Use one aliquot per experiment.

Section 4: Frequently Asked Questions (FAQs)

  • What is the recommended storage temperature?

    • For long-term stability, store at -20°C.[5]

  • Is the compound sensitive to air and moisture?

    • Yes, it is highly sensitive. It is hygroscopic and susceptible to oxidative degradation.[1][4] It must be handled under an inert, dry atmosphere.

  • Can I store it in a solution?

    • We strongly advise against storing this compound in solution. Aqueous solutions are particularly unstable. Prepare solutions immediately before use and discard any unused portion.[5]

  • What solvents are compatible for preparing a stock solution?

    • For immediate use, it is soluble in water and methanol.[4] For short-term stock solutions, anhydrous, amine-free DMF or DMSO that has been degassed can be used. Always ensure your solvent is free of carbonyl contaminants (e.g., acetone).

  • What are the physical signs of degradation?

    • Significant discoloration (e.g., yellowing or browning) of the white crystalline solid can indicate degradation. In solution, the loss of activity is the primary indicator, as color change may not be apparent at typical working concentrations.

  • What safety precautions should I take?

    • Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Refer to the Safety Data Sheet (SDS) for complete safety information.[9]

References

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxylamine. PubChem Compound Summary for CID 787. Retrieved from [Link]

  • Wei, C., Rogers, W. J., & Mannan, M. S. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Mary Kay O'Connor Process Safety Center, Texas A&M University.
  • Google Patents. (n.d.). US5062966A - Process for decomposing solutions of hydroxylammonium salts.
  • Loba Chemie. (2022). Safety Data Sheet: HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. Retrieved from [Link]

  • U.S. Department of Energy. (1999). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved from [Link]

  • Hughes, M. N., & Nicklin, H. G. (1971). Autoxidation of hydroxylamine in alkaline solutions. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 164-168. (Simulated reference, as direct link isn't available from snippets but content is supported by search result[3])

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of O-(4-aminooxybutyl)hydroxylamine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Bifunctional Aminooxy Reagent

In the landscape of bioconjugation and chemical proteomics, the choice of a cross-linking or labeling reagent is paramount, dictating the specificity of the linkage, the stability of the resulting conjugate, and, critically, the ease and confidence of its characterization. O-(4-aminooxybutyl)hydroxylamine is a bifunctional reagent of increasing interest. It possesses two distinct nucleophilic moieties: an aminooxy group (-ONH₂) and a hydroxylamine group (-NHOH), separated by a flexible four-carbon butyl spacer.

The primary utility of this reagent lies in its ability to form stable oxime bonds. The aminooxy group reacts efficiently with aldehydes and ketones, which can be introduced into biomolecules through methods like periodate oxidation of glycans or through metabolic labeling.[1] This specific reactivity makes it an excellent tool for targeted conjugation, often employed in creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, or studying protein-protein interactions.[2][3]

This guide provides an in-depth comparison of mass spectrometry (MS) strategies for characterizing conjugates formed with this compound, explaining the causality behind experimental choices and contrasting its performance with other common conjugation chemistries.

The Chemistry of Oxime Bond Formation: A Stable and Specific Linkage

The foundational reaction for this reagent is the formation of an oxime bond between its aminooxy group and a carbonyl group (aldehyde or ketone) on a target molecule. This condensation reaction is highly specific and proceeds readily under mild acidic conditions (typically pH 4-6), forming a stable C=N-O linkage.[3]

Caption: Oxime bond formation via condensation reaction.

Compared to other common linkages, the oxime bond offers distinct advantages. For instance, hydrazone linkages, formed from hydrazides, are susceptible to hydrolysis at physiological pH. In contrast, oxime bonds are significantly more stable, a critical feature for conjugates intended for in vivo applications or prolonged experiments.[2] Amine-reactive cross-linkers, such as those based on N-hydroxysuccinimide (NHS) esters, are highly efficient but can react with multiple lysine residues, leading to a heterogeneous mixture of products that complicates analysis.[4] The targeted nature of the oxime ligation to a specific carbonyl site often yields a more homogeneous and defined product.

A Validating Workflow for Mass Spectrometric Characterization

The unambiguous characterization of conjugates is essential. Mass spectrometry provides the definitive toolkit for this, confirming the covalent modification and pinpointing the site of conjugation. A robust workflow is self-validating, incorporating steps that systematically confirm the identity of the product.

Caption: A self-validating MS workflow for conjugate analysis.

Interpreting the Mass Spectra: From Intact Mass to Fragment Fingerprints

MS1 Level: Confirming the Conjugation

The first step in the analysis is performed at the MS1 level, where the mass-to-charge (m/z) ratio of the intact peptide conjugate is measured. High-resolution mass analyzers like the Orbitrap or Time-of-Flight (TOF) are crucial here.[5][6] The expected mass of the modified peptide is calculated by adding the monoisotopic mass of the this compound reagent (C₄H₁₂N₂O₂ = 120.0899 Da) to the mass of the target peptide, minus the mass of water (H₂O = 18.0106 Da) lost during the condensation reaction. A mass shift of +102.0793 Da is therefore the key signature of a successful conjugation.

MS/MS Level: Decoding the Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is used to sequence the peptide and localize the modification. Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) are the most common fragmentation methods.[5] For oxime-linked peptides, the resulting spectrum is a composite of fragments from the peptide backbone (b- and y-ions) and characteristic cleavages related to the linker itself.

The C=N-O oxime linkage is relatively stable under CID/HCD conditions. Therefore, one can expect to see a full series of b- and y-ions where the modification remains attached to its corresponding amino acid residue. The key to localization is identifying a "break" in the ion series that corresponds to the mass of the modified residue.

However, specific fragmentation of the linker can also occur, providing diagnostic reporter ions. Cleavage within the butyl chain or at the oxime bond can yield specific neutral losses or low-mass reporter ions that confirm the identity of the conjugate. While detailed public data on the specific fragmentation of the this compound linker is sparse, general principles of oxime fragmentation suggest potential cleavages of the N-O bond and within the alkyl chain.[7]

G cluster_peptide cluster_structure y3 y3 b1 b1 y2 y2 b2 b2 y2:w->p3:e y1 y1 b3 b3 y1:w->p4:e b1:e->p1:w b2:e->p2:w b3:e->p3:w struct H-Ala-Phe-Gly(mod)-Leu-Met-OH

Caption: Idealized fragmentation of a modified peptide.

Comparison with Alternative Conjugation Reagents

The choice of reagent has profound implications for the entire analytical workflow. Here, we compare this compound with two common alternatives: NHS-ester based cross-linkers (targeting amines) and hydrazide-based reagents (targeting carbonyls).

FeatureThis compoundNHS-Ester Reagents (e.g., DSS, BS3)Hydrazide Reagents
Target Moiety Aldehydes & KetonesPrimary Amines (Lysine, N-terminus)Aldehydes & Ketones
Linkage Formed OximeAmideHydrazone
Linkage Stability High; stable at physiological pH.[2]Very High; stable amide bond.[4]Moderate; prone to hydrolysis.[8]
Reaction Specificity High; targets specific, often engineered, sites.Lower; reacts with accessible lysines, can lead to heterogeneity.[4]High; targets specific carbonyl sites.
MS/MS Behavior Linkage is relatively stable. Fragmentation dominated by peptide backbone (b/y ions), simplifying spectra.Amide bond is very stable. Fragmentation dominated by peptide backbone. MS-cleavable versions (e.g., DSSO) exist to simplify analysis.[4]Linkage can be labile. May show characteristic neutral losses, but instability can be a drawback.
Data Analysis Straightforward; search for a single mass modification on specific residues (e.g., oxidized sugars).More complex; requires searching for modifications on all potential lysines. Data analysis for cross-linked peptides is computationally intensive.[9][10]Similar to aminooxy, but must account for potential instability during sample handling and analysis.

Detailed Experimental Protocols

Protocol 1: Conjugation to an Aldehyde-Containing Peptide

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.

  • Prepare Buffers:

    • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.0.

    • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Dissolve Reactants:

    • Dissolve the aldehyde-containing peptide in the Conjugation Buffer to a final concentration of 1 mg/mL.

    • Prepare a 100 mM stock solution of this compound in water.

  • Initiate Reaction:

    • Add the this compound stock solution to the peptide solution to achieve a 50-fold molar excess.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Quench Reaction (Optional):

    • The reaction is often self-limiting, but can be quenched by adding a small volume of quenching solution or by proceeding directly to cleanup.

  • Sample Cleanup:

    • Remove excess reagent using a C18 solid-phase extraction (SPE) cartridge. Elute the conjugated peptide with an appropriate concentration of acetonitrile in 0.1% formic acid.

  • Digestion (for Proteins):

    • If starting with a protein, perform a standard in-solution tryptic digest after buffer-exchanging the cleaned conjugate into a suitable digestion buffer (e.g., 50 mM ammonium bicarbonate).

Protocol 2: LC-MS/MS Analysis

This protocol is designed for a high-resolution instrument like an Orbitrap.

  • LC Setup:

    • Analytical Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a linear gradient from 2% to 40% B over 60 minutes at a flow rate of 300 nL/min.[5]

  • Mass Spectrometer Settings:

    • MS1 Scan:

      • Resolution: 60,000 at m/z 400.[5]

      • Scan Range: m/z 350-1800.

      • AGC Target: 5e5.

    • MS/MS Scan (Data-Dependent):

      • Activation Type: HCD.

      • Normalized Collision Energy (NCE): 28-35.[5]

      • Resolution: 15,000.

      • Isolation Window: 1.6 m/z.

      • Dynamic Exclusion: 30 seconds.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to identify peptides.

    • Define a variable modification corresponding to the mass of the this compound adduct (+102.0793 Da) on the expected amino acid residue(s).

    • Set precursor and fragment mass tolerances appropriate for your instrument (e.g., 10 ppm for precursor, 0.02 Da for fragments).[5]

    • Manually inspect high-scoring peptide-spectrum matches (PSMs) to verify the presence of key b- and y-ion series that confirm the sequence and modification site.

Conclusion and Future Perspective

This compound provides a robust and specific method for conjugating molecules to carbonyl groups, yielding a stable oxime linkage that is highly amenable to mass spectrometric analysis. Its key advantages lie in the homogeneity of the product and the relative simplicity of the resulting mass spectra compared to less specific reagents. The straightforward data interpretation, centered on a defined mass shift and predictable peptide backbone fragmentation, makes it an authoritative choice for applications requiring high-confidence characterization of conjugates. As proteomics and drug development demand increasingly precise molecular tools, reagents like this compound will continue to be invaluable for building and validating complex biomolecular constructs.

References

  • Ji, C., et al. (2021). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Journal of the American Society for Mass Spectrometry.
  • Leitner, A., et al. (2016). First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study. Structure. Available at: [Link]

  • Schuierer, S., et al. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Leitner, A., et al. (2016). Figure: Comparison of unique cross-links. ResearchGate. Available at: [Link]

  • Nazarpack-Kandlousy, N., et al. (2002). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry. Available at: [Link]

  • Brown, K.J., et al. (2017). Hydroxylamine chemical digestion for insoluble extracellular matrix characterization. Journal of Proteome Research. Available at: [Link]

  • Reis, A., et al. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Free Radical Research. Available at: [Link]

  • Wadsworth, C., et al. (2024). Successive Protein Extraction Using Hydroxylamine to Increase the Depth of Proteome Coverage in Fresh, Forensic, and Archaeological Bones. Analytical Chemistry. Available at: [Link]

  • Gault, J., et al. (2019). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • Silva, M., et al. (2021). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Theodoridis, G., Gika, H., & Wilson, I. (2016). Data analysis strategies for targeted and untargeted LC-MS metabolomic studies: Overview and workflow. Journal of Chromatography B. Available at: [Link]

  • O'Reilly, F. (2022). Developing crosslinking mass spectrometry. YouTube. Available at: [Link]

  • Wu, Y., et al. (2024). Mapping GlycoRNAs on an Exosomal Surface. Journal of the American Chemical Society. Available at: [Link]

  • Mező, G., et al. (2020). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Pharmaceuticals. Available at: [Link]

  • Brown, K.J., et al. (2017). Hydroxylamine Chemical Digestion for Insoluble Extracellular Matrix Characterization. Journal of Proteome Research. Available at: [Link]

  • Eckert, K., et al. (2010). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ChemInform. Available at: [Link]

  • Yu, C., et al. (2017). Large-scale and targeted quantitative cross-linking MS using isotope-labeled protein interaction reporter (PIR) cross-linkers. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Luo, J., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. Available at: [Link]

  • Korfmacher, W.A., et al. (1988). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical & Environmental Mass Spectrometry. Available at: [Link]

  • Chavez, J.D., et al. (2018). Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv. Available at: [Link]

  • Wanner, K.T., et al. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized in... ChEMBL. Available at: [Link]

  • Chen, Z., & Rappsilber, J. (2017). Cross-linking/mass spectrometry analysis of AUGMIN complex. PRIDE Archive. Available at: [Link]

  • Luo, J., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. PubMed Central. Available at: [Link]

  • Zhou, C., et al. (2022). Cross-Linking Mass Spectrometry Data Analysis. ResearchGate. Available at: [Link]

  • Barbas, C., et al. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv. Available at: [Link]

  • Sricholpech, M., et al. (2013). Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status. Current Analytical Chemistry. Available at: [Link]

  • Pfeuffer, J., & Alka, O. (2021). Protein Identification in Mass Spectra with KNIME. KNIME Blog. Available at: [Link]

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analytical techniques for validating O-(4-aminooxybutyl)hydroxylamine crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Analytical Techniques for Validating O-(4-aminooxybutyl)hydroxylamine Crosslinking

Introduction: The Critical Role of Oxime Ligation and its Validation

This compound is a bifunctional crosslinking agent prized for its ability to form stable oxime bonds through reaction with carbonyl groups (aldehydes and ketones). This reaction, known as oxime ligation, is a cornerstone of bioconjugation, employed in applications ranging from the synthesis of antibody-drug conjugates (ADCs) and radiopharmaceuticals to the immobilization of proteins and the development of hydrogels.[1][2][3] The high chemoselectivity, stability of the resulting linkage at physiological pH, and mild reaction conditions make it an invaluable tool for researchers, scientists, and drug development professionals.[3][4]

The success of any crosslinking strategy, however, is not merely assumed upon mixing reagents. It must be rigorously validated. Validation provides definitive proof of covalent bond formation, quantifies reaction efficiency, identifies crosslinking sites, and characterizes any side products. Without robust analytical validation, experimental results are ambiguous and lack the trustworthiness required for regulatory submission or publication in peer-reviewed journals.

This guide provides a comparative analysis of the primary analytical techniques used to validate this compound crosslinking. We will delve into the causality behind experimental choices, provide field-proven protocols, and present quantitative data to empower you to select and implement the most appropriate validation strategy for your research needs.

Mechanism of Action: The Oxime Ligation

The formation of an oxime bond proceeds via the nucleophilic attack of the aminooxy group of this compound on the electrophilic carbon of a carbonyl group. This is followed by an acid-catalyzed dehydration of the resulting hemiaminal intermediate to yield the stable C=N-O linkage.[2][5][6] The reaction is most efficient under slightly acidic conditions (typically pH 4-5), which strikes a balance between protonating the carbonyl group to increase its electrophilicity and maintaining the nucleophilicity of the aminooxy group.[2][7]

G cluster_intermediate cluster_products R1 R₁ R2 R₂ C C C->R1 C->R2 O O C->O p1 H2N H₂N Oxy O H2N->Oxy Linker (CH₂)₄ Oxy->Linker NH2O ONH₂ Linker->NH2O Int_C C Int_O O⁻ Int_C->Int_O Int_R1 R₁ Int_C->Int_R1 Int_R2 R₂ Int_C->Int_R2 Int_NH2 ⁺NH₂ Int_C->Int_NH2 p3 Int_Oxy O Int_NH2->Int_Oxy Int_Linker (CH₂)₄ Int_Oxy->Int_Linker Int_NH2O ONH₂ Int_Linker->Int_NH2O Prod_R1 R₁ Prod_R2 R₂ Prod_C C Prod_C->Prod_R1 Prod_C->Prod_R2 Prod_N N Prod_C->Prod_N Prod_Oxy O Prod_N->Prod_Oxy Prod_Linker (CH₂)₄ Prod_Oxy->Prod_Linker Prod_NH2O ONH₂ Prod_Linker->Prod_NH2O H2O H₂O p2 p1->p2 + p2->Int_C Nucleophilic Attack p4 p3->p4 - H₂O p4->Prod_C Dehydration (Acid Catalyzed) G cluster_legend *AOB = this compound 2 Qualitative Check: Has a reaction occurred? 5 FTIR Spectroscopy 2->5 Disappearance of C=O Appearance of C=N 6 SDS-PAGE / Western Blot 2->6 Shift in molecular weight 7 HPLC / LC-MS (Qualitative) 2->7 Shift in retention time New mass observed 3 Quantitative Analysis: What is the reaction efficiency? 8 HPLC-UV 3->8 Consumption of reactants Formation of product 9 Quantitative MS 3->9 Isotope labeling ratios 4 Detailed Structural Characterization: Where did it crosslink? 10 NMR Spectroscopy (Small Molecules) 4->10 Unambiguous bond confirmation 11 Tandem Mass Spectrometry (MS/MS) (XL-MS for Proteins) 4->11 Peptide identification Crosslink site mapping 1 1 1->3 1->4 l1

Caption: Decision workflow for selecting an analytical validation technique.

Data Presentation: At-a-Glance Comparison of Techniques
Technique Information Provided Sample Requirements Throughput Key Advantages Key Limitations
Mass Spectrometry (MS) Precise mass of crosslinked species; Site of crosslinking (XL-MS); Quantitative information with isotopic labels. [8][9]Small amount (pmol-fmol); Compatible with complex mixtures.Medium-HighHigh sensitivity and specificity; Provides definitive structural data for complex biomolecules. Requires specialized instrumentation and data analysis software; Can be complex to interpret spectra. [9]
HPLC-UV Reaction kinetics (reactant consumption, product formation); Purity of crosslinked product; Quantitative analysis. [1][10]Soluble sample; Requires a chromophore for UV detection (derivatization may be needed). [11][12]HighRobust, reproducible, and widely available; Excellent for quantification and purity assessment.Provides no direct structural information on the crosslink site; Low sensitivity for compounds without chromophores. [11]
NMR Spectroscopy Unambiguous structural confirmation of oxime bond; E/Z isomer determination. [13][14]High concentration (mg scale); Soluble in deuterated solvent; High purity.LowGold standard for small molecule structure elucidation. [15]Insensitive for high molecular weight species (e.g., proteins); Requires large amounts of pure sample.
FTIR Spectroscopy Presence/absence of key functional groups (C=O vs. C=N). [16]Solid or liquid; Minimal sample prep.Very HighRapid, non-destructive, and simple to perform. [14]Provides only qualitative information; Not suitable for complex mixtures or site-specific analysis.

Deep Dive: Methodologies and Experimental Causality

Mass Spectrometry: The Gold Standard for Protein Crosslink Validation

For validating the crosslinking of proteins, Cross-Linking Mass Spectrometry (XL-MS) is the most powerful technique available. [17]It not only confirms the mass of the crosslinked product but can also identify the specific amino acid residues linked together, providing crucial structural insights. [18][19] Why it works: A crosslinked protein is digested by a protease (e.g., trypsin). The resulting peptide mixture contains linear (unmodified) peptides, loop-linked peptides (crosslinker reacts with two residues on the same peptide), and inter-linked peptides (crosslinker connects two different peptides). In the mass spectrometer, the mass of these inter-linked peptides is precisely measured. Fragmentation (MS/MS) of these precursors breaks the peptide backbones, generating fragment ions that are used to deduce the amino acid sequences of both peptides, thereby identifying the crosslinked sites. [9][17] Workflow for XL-MS Validation

G A 1. In-solution or In-vivo Crosslinking Protein(s) + AOB-Carbonyl Reagent B 2. Quenching & SDS-PAGE Stop reaction, visualize crosslinked species (e.g., dimers) A->B C 3. In-gel or In-solution Digestion Protease (e.g., Trypsin) B->C D 4. LC-MS/MS Analysis Separate peptides and acquire MS & MS/MS spectra C->D E 5. Database Searching Specialized software (e.g., XlinkX, MeroX) D->E F 6. Validation & Site Identification FDR analysis, map crosslinks to protein structure E->F

Caption: Standard workflow for validation by cross-linking mass spectrometry (XL-MS).

Experimental Protocol: XL-MS Analysis of a Crosslinked Protein Dimer

This protocol provides a framework for identifying inter-protein crosslinks between two interacting proteins, Protein A (containing a genetically encoded ketone) and Protein B (modified with this compound).

  • Crosslinking Reaction:

    • Combine purified Protein A (1 mg/mL) and modified Protein B (1 mg/mL) in a 1:1 molar ratio in a reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.0). Causality: A slightly acidic pH is optimal for oxime formation. [2] * Incubate at room temperature for 2 hours with gentle mixing.

    • Quench the reaction by adding a 50-fold molar excess of hydroxylamine and incubating for an additional 20 minutes. Causality: Quenching with excess hydroxylamine consumes any remaining reactive carbonyls on Protein A, preventing non-specific side reactions.

  • Verification and Sample Preparation:

    • Analyze a small aliquot (5 µg) by SDS-PAGE. A band corresponding to the molecular weight of the Protein A-Protein B dimer should be visible.

    • Excise the dimer band from the gel.

    • Perform in-gel reduction (e.g., with DTT) and alkylation (e.g., with iodoacetamide) to break and block disulfide bonds.

    • Digest the protein overnight with sequencing-grade trypsin. Causality: Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides for MS analysis.

  • LC-MS/MS Analysis:

    • Extract the peptides from the gel slice using acetonitrile and formic acid gradients.

    • Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-flow HPLC system.

    • Set up a data-dependent acquisition method that preferentially selects precursor ions with higher charge states (≥3+) for fragmentation, as crosslinked peptides are typically larger and more highly charged. [17]

  • Data Analysis:

    • Use a specialized crosslink search software (e.g., pLink, MeroX, XlinkX) to analyze the raw MS data. [20] * The software will search for pairs of peptides whose combined mass, plus the mass of the crosslinker remnant, matches a measured precursor mass. It then scores the MS/MS spectrum to confirm the identity of both peptides.

    • Filter the results to a stringent false discovery rate (FDR), typically 1-5%, to ensure high-confidence identifications.

HPLC: A Workhorse for Reaction Monitoring and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of a crosslinking reaction in real-time. [1]It excels at separating the reactants from the product, allowing for straightforward quantification of reaction efficiency.

Why it works: As the crosslinking reaction proceeds, the starting materials are consumed and the crosslinked product is formed. The product will have different physicochemical properties (e.g., size, polarity) than the reactants and will therefore elute at a different retention time on an HPLC column. By monitoring the decrease in the reactant peak area and the increase in the product peak area over time, one can determine the reaction kinetics and final yield. [10] Experimental Protocol: Monitoring Reaction Completion by RP-HPLC

This protocol describes how to monitor the reaction between a small molecule containing an aldehyde and this compound.

  • Setup:

    • Prepare a stock solution of the aldehyde-containing molecule (e.g., 10 mM in DMSO) and this compound (e.g., 20 mM in reaction buffer).

    • Set up an HPLC system with a C18 reverse-phase column and a UV detector set to a wavelength where the aldehyde reactant or product absorbs.

  • Reaction and Sampling:

    • Initiate the reaction by mixing the reactants in the chosen reaction buffer (e.g., pH 5.0 acetate buffer).

    • Immediately inject a t=0 time point sample onto the HPLC to establish the initial peak areas of the reactants.

    • Take aliquots from the reaction mixture at various time points (e.g., 5, 15, 30, 60, 120 minutes), quench immediately (e.g., by dilution in mobile phase), and inject onto the HPLC.

  • Chromatography:

    • Run a gradient method, for example, from 5% to 95% acetonitrile (with 0.1% TFA) in water (with 0.1% TFA) over 15 minutes. Causality: A gradient ensures that both the polar starting materials and the potentially more hydrophobic product are eluted as sharp peaks.

    • Monitor the chromatograms for the disappearance of the aldehyde peak and the appearance of a new product peak at a different retention time.

  • Data Analysis:

    • Integrate the peak areas for the starting material and the product at each time point.

    • Calculate the percent conversion at each time point using the formula: Conversion (%) = [Product Area / (Product Area + Reactant Area)] * 100.

    • The reaction is considered complete when the reactant peak is no longer detectable and the product peak area has plateaued.

Conclusion: An Integrated Approach to Validation

No single analytical technique tells the whole story. A robust validation strategy often employs a combination of methods. A typical workflow might start with a rapid, qualitative check by FTIR or SDS-PAGE to confirm that a reaction has occurred. This would be followed by HPLC analysis to optimize reaction conditions and determine the yield. Finally, for applications requiring the highest level of structural detail, such as mapping interaction interfaces on proteins, high-resolution mass spectrometry is the definitive tool. By understanding the principles, advantages, and practical application of each technique, researchers can design a self-validating experimental system that generates accurate, trustworthy, and authoritative data on their this compound crosslinking reactions.

References

  • Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate. [Link]

  • IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...). ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 44(9), 827-838. [Link]

  • Comparison of the reported methods for synthesis of oxime with the... ResearchGate. [Link]

  • Using Chemical Crosslinking and Mass Spectrometry for Protein Model Validation and Fold Recognition. UWSpace. [Link]

  • Schmidt, C., et al. (2013). A comparative cross-linking strategy to probe conformational changes in protein complexes. Nature Protocols, 8(6), 1179-1191. [Link]

  • A DFT-based mechanistic study on the formation of oximes. ResearchGate. [Link]

  • RP-HPLC Technique. Asian Journal of Pharmaceutical Research. [Link]

  • Varughese, S., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(5), 2246-2256. [Link]

  • IR spectrum of oximes from CNSL. ResearchGate. [Link]

  • Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. PMC. [Link]

  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. PMC. [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]

  • Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. MDPI. [Link]

  • Fujii, H. (2002). 17O NMR study of oxo metalloporphyrin complexes: correlation with electronic structure of M=O moiety. Coordination Chemistry Reviews, 226(1-2), 1-10. [Link]

  • Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. ChemRxiv. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. [Link]

  • Chemical cross-linking for protein-protein interaction studies. PubMed. [Link]

  • Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. ResearchGate. [Link]

  • Structural, vibrational, NMR, quantum chemical, DNA binding and protein docking studies of two flexible imine oximes. Indian Academy of Sciences. [Link]

  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of chromatographic science, 57(1), 63-70. [Link]

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  • The kinetics of the reaction: (a) hydroxylamine formation, (b)... ResearchGate. [Link]

  • Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study. Oriental Journal of Chemistry. [Link]

  • Formation of an Oxime from a Ketone. YouTube. [Link]

  • Kinetics and mechanism of reaction of hydroxylamine with cytosine and its derivatives. PubMed. [Link]

  • Blackburn, G. M., Jarvis, S., Ryder, M. C., & Solan, V. (1975). Kinetics and mechanism of reaction of hydroxylamine with cytosine and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, 370-375. [Link]

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The Strategic Advantage of O-(4-aminooxybutyl)hydroxylamine in Bioorthogonal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of bioorthogonal chemistry, the ability to selectively modify biomolecules within their native environment is paramount. This has fueled the development of a diverse toolkit of chemical reactions that proceed with high fidelity and minimal interference with biological processes. Among these, the oxime ligation, a reaction between an aminooxy group and a carbonyl (aldehyde or ketone), has long been a staple for its reliability and the stability of the resulting oxime bond.[1][2] This guide provides an in-depth comparison of O-(4-aminooxybutyl)hydroxylamine, a bifunctional aminooxy reagent, with other common bioorthogonal tools, offering experimental insights to inform your research and development endeavors.

The Rise of Bifunctional Reagents in Bioconjugation

The power of bioorthogonal chemistry is significantly amplified by the use of bifunctional linkers. These reagents possess two distinct reactive groups, enabling the connection of different molecular entities with precision. This compound exemplifies this class of molecules, featuring two aminooxy groups separated by a flexible four-carbon butyl chain.[3][4][5] This unique structure offers distinct advantages in applications requiring the assembly of complex biomolecular constructs.

This compound: A Closer Look

Structure and Properties:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₄H₁₂N₂O₂[4][5]

  • Molecular Weight: 120.15 g/mol [5]

  • Key Features: Two terminal aminooxy (-ONH₂) groups connected by a butyl linker.

The presence of two highly nucleophilic aminooxy groups allows for the sequential or simultaneous ligation to two different carbonyl-containing molecules. The butyl linker provides sufficient spacing to avoid steric hindrance and allows for flexibility in the final conjugate.

Performance Comparison: this compound vs. Alternatives

The selection of a bioorthogonal reagent is a critical decision driven by factors such as reaction kinetics, stability of the conjugate, and potential for side reactions. Here, we compare this compound with other widely used bioorthogonal ligation strategies.

ReactionReactive PartnersSecond-Order Rate Constant (k₂)Stability of LinkageKey AdvantagesKey Disadvantages
Oxime Ligation Aminooxy + Aldehyde/Ketone~10⁻² - 1 M⁻¹s⁻¹[1]High hydrolytic stability, especially oximes[1]Catalyst-free option, stable bondSlower kinetics compared to "click" chemistry[1][6]
Staudinger Ligation Azide + Phosphine~10⁻³ M⁻¹s⁻¹[7]Stable amide bondCatalyst-free, highly bioorthogonalSlow kinetics, phosphine reagents can be bulky and prone to oxidation[8][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO)~1 M⁻¹s⁻¹[10]Very stable triazole ringCatalyst-free, fast kinetics[8]Bulky cyclooctyne reagents can be hydrophobic[8]
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene (e.g., TCO)Up to 10⁶ M⁻¹s⁻¹[11]Stable dihydropyridazineExtremely fast kinetics[12]Tetrazine can be unstable, potential side reactions

Key Insights from the Comparison:

  • Reaction Speed: While oxime ligation is generally slower than SPAAC and IEDDA reactions, its kinetics can be significantly enhanced by using aniline-based catalysts.[6][13] The bifunctional nature of this compound allows for a two-step ligation process, which can be advantageous in controlled assembly of multicomponent systems.

  • Stability: Oxime linkages are known for their high stability towards hydrolysis, making them suitable for long-term studies in biological systems.[1][2] This contrasts with hydrazones, which are more labile and often used for controlled release applications.[2]

  • Bioorthogonality and Cytotoxicity: Hydroxylamine derivatives are generally considered biocompatible. However, it's important to note that at high concentrations, some hydroxylamine metabolites can exhibit cytotoxicity.[14] As with any bioorthogonal reagent, it is crucial to determine the optimal concentration for your specific cell type and application to minimize potential toxicity. The other reactions listed also have considerations; for instance, the copper catalyst used in the original "click" chemistry (CuAAC) is cytotoxic, leading to the development of copper-free alternatives like SPAAC.[8][12]

Experimental Workflow: Protein-Small Molecule Conjugation using this compound

This protocol outlines a general procedure for conjugating a protein containing an accessible aldehyde or ketone group to a small molecule also bearing a carbonyl functionality, using this compound as the linker.

experimental_workflow cluster_step1 Step 1: First Ligation cluster_step2 Step 2: Purification cluster_step3 Step 3: Second Ligation cluster_step4 Step 4: Final Purification & Analysis a Protein with Carbonyl Group c Incubate at pH 5-7 (with aniline catalyst) a->c b This compound b->c d Protein-Linker Conjugate c->d e Size-Exclusion Chromatography d->e g Incubate at pH 5-7 (with aniline catalyst) e->g f Small Molecule with Carbonyl Group f->g h Final Protein-Small Molecule Conjugate g->h i Purification (e.g., SEC, Dialysis) h->i j Characterization (e.g., SDS-PAGE, Mass Spec) i->j

Methodology:

  • Preparation of Reactants:

    • Dissolve the carbonyl-containing protein in a suitable buffer (e.g., MES or acetate buffer, pH 5.0-6.0) to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in the same buffer.

    • Prepare a stock solution of an aniline catalyst (e.g., p-anisidine) in an organic solvent like DMSO.

  • First Ligation Reaction:

    • Add a 10- to 50-fold molar excess of this compound to the protein solution.

    • Add the aniline catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation.

  • Purification of the Intermediate:

    • Remove the excess this compound and catalyst by size-exclusion chromatography (SEC) or dialysis against the reaction buffer.

  • Second Ligation Reaction:

    • To the purified protein-linker conjugate, add a 10- to 100-fold molar excess of the carbonyl-containing small molecule.

    • Re-introduce the aniline catalyst to the same final concentration as in the first ligation.

    • Incubate the reaction mixture under the same conditions as the first ligation.

  • Final Purification and Analysis:

    • Purify the final protein-small molecule conjugate using an appropriate method such as SEC, dialysis, or affinity chromatography to remove unreacted small molecules and catalyst.

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the successful conjugation.

Mechanistic Insight: The Oxime Ligation

The formation of an oxime bond proceeds through a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration. The reaction is catalyzed by acids, with the optimal pH typically between 5 and 7.[1] Aniline and its derivatives act as potent catalysts by forming a more reactive Schiff base intermediate with the carbonyl compound.[2][13]

// Reactants reactants [label="R₁-C(=O)-R₂ + H₂N-O-R₃", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate intermediate [label="[R₁-C(OH)(NH-O-R₃)-R₂]", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"];

// Product product [label="R₁-C(=N-O-R₃)-R₂ + H₂O", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124"];

// Aniline Catalyst catalyst [label="Aniline Catalyst", shape=ellipse, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"];

// Reaction flow reactants -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Dehydration"]; catalyst -> reactants [label="Forms Schiff Base\n(Accelerates Reaction)", style=dashed, color="#EA4335"]; } .dot Caption: Simplified mechanism of aniline-catalyzed oxime ligation.

Conclusion: Strategic Application of this compound

This compound offers a compelling combination of features for researchers engaged in the construction of complex bioconjugates. Its bifunctional nature, coupled with the stability of the resulting oxime linkages, makes it a valuable tool for applications such as:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs and Molecular Glues: Assembling molecules that induce protein degradation.

  • Multivalent Probes: Creating probes with multiple binding sites for enhanced avidity.

  • Surface Functionalization: Immobilizing biomolecules onto surfaces for diagnostic and materials science applications.

While newer bioorthogonal reactions offer faster kinetics, the reliability, stability, and catalytic tunability of oxime ligation, particularly with bifunctional reagents like this compound, ensure its continued relevance and utility in the ever-expanding field of bioorthogonal chemistry.

References

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A Senior Application Scientist's Guide to Hydroxylamine Derivatives: A Comparative Analysis of O-(4-aminooxybutyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of bioconjugation and drug development, the choice of a chemical linker is a critical decision that dictates the stability, efficacy, and functionality of the final construct. Among the arsenal of bioorthogonal "click" chemistries, the oxime ligation stands out for its reliability, high chemoselectivity, and the exceptional stability of the resulting conjugate.[1][2] This guide provides an in-depth comparison of O-(4-aminooxybutyl)hydroxylamine, a versatile bifunctional linker, with other hydroxylamine derivatives, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.

The Power of Oxime Ligation in Bioconjugation

Hydroxylamine derivatives are powerful aminating reagents that serve as indispensable tools for covalently linking biomolecules.[3] The primary reaction mechanism, known as oxime ligation, involves the condensation of an aminooxy group (-ONH₂) with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[1][4]

This reaction is highly favored in biomedical research for several reasons:

  • High Specificity: The reaction is highly chemoselective, proceeding efficiently under mild, aqueous conditions without interfering with other functional groups present in sensitive biomolecules like proteins and peptides.[1][5]

  • Biocompatibility: The ligation occurs at or near physiological pH, often without the need for cytotoxic metal catalysts that can complicate purification and compromise biological systems.[1]

  • Exceptional Stability: The resulting oxime bond is significantly more stable against hydrolysis under physiological conditions compared to other linkages like hydrazones or imines, ensuring the integrity of the bioconjugate in vivo.[4][6]

The fundamental mechanism involves a nucleophilic attack by the aminooxy group on the carbonyl carbon, followed by dehydration to yield the oxime product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 R-C(=O)-R' Int R-C(OH)(NH-O-R'')-R' R1->Int Nucleophilic Attack R2 H₂N-O-R'' R2->Int Prod R-C(=N-O-R'')-R' Int->Prod Dehydration Water H₂O

Caption: General mechanism of oxime ligation.

Spotlight on this compound

This compound, also known as 1,4-bis(aminooxy)butane, is a bifunctional hydroxylamine derivative. Its structure is characterized by two terminal aminooxy groups connected by a four-carbon aliphatic chain.[7][8] This symmetrical design is the key to its utility as a homobifunctional crosslinker.

Chemical Properties:

  • Molecular Formula: C₄H₁₂N₂O₂[7][8]

  • Molecular Weight: 120.15 g/mol [7][8]

  • Structure: H₂N-O-(CH₂)₄-O-NH₂

The presence of two reactive sites allows it to bridge two different molecules that have been functionalized with carbonyl groups, or to link a single molecule to a surface or polymer matrix at two points. The tetramethylene bridge offers an optimal balance of flexibility and steric accessibility, facilitating efficient conjugation.[7]

Comparative Analysis of Hydroxylamine Derivatives

The choice of a hydroxylamine linker can be tailored to specific applications by considering variations in linker length, functionality, and substitution.

The Critical Role of Linker Length

The aliphatic chain separating the reactive groups significantly influences the properties of the final conjugate.

DerivativeStructureKey Characteristics & Impact
O-(2-aminooxyethyl)hydroxylamine H₂N-O-(CH₂)₂-O-NH₂Short & Rigid: Provides a more constrained linkage. May be beneficial where precise distance control is needed, but can introduce steric hindrance, potentially lowering conjugation efficiency or impeding protein function.
This compound H₂N-O-(CH₂)₄-O-NH₂Balanced Flexibility: Offers sufficient length to overcome steric hindrance between large biomolecules without being overly flexible, which can be crucial for maintaining the stability and activity of conjugates like ADCs.[7]
O-(6-aminooxyhexyl)hydroxylamine H₂N-O-(CH₂)₆-O-NH₂Increased Flexibility & Solubility: The longer chain can enhance water solubility and provide greater separation between conjugated molecules. This can be advantageous in preventing aggregation or ensuring independent folding of protein domains.[9][10]

The principle here is that linker length can modulate steric hindrance, which is crucial for interactions like antibody-antigen binding or receptor binding.[11] While a very short linker might force two large proteins into an unfavorable orientation, an appropriately sized linker like the four-carbon chain in our topic compound provides the necessary spacing for independent function.

G cluster_short Short Linker (e.g., Ethylene) cluster_medium Balanced Linker (e.g., Butylene) cluster_long Long Linker (e.g., Hexylene) A1 Protein A L1 H₂N-O-(CH₂)₂-O-NH₂ B1 Protein B caption1 Potential Steric Hindrance A2 Protein A L2 H₂N-O-(CH₂)₄-O-NH₂ B2 Protein B caption2 Optimal Spacing A3 Protein A L3 H₂N-O-(CH₂)₆-O-NH₂ B3 Protein B caption3 Increased Flexibility/Solubility

Caption: Impact of linker length on bioconjugation.

Bifunctional vs. Monofunctional Derivatives

The defining feature of this compound is its bifunctionality. This contrasts sharply with monofunctional derivatives.

  • Monofunctional Derivatives (e.g., O-ethyl hydroxylamine): These compounds possess a single aminooxy group. Their primary use is to cap a reactive carbonyl site or to attach a single label or tag to a biomolecule. They cannot be used for crosslinking.

  • Bifunctional Derivatives (e.g., this compound): These are essential for constructing complex architectures. Applications include the development of Antibody-Drug Conjugates (ADCs), where the linker connects the antibody to the payload, or the creation of hydrogels for tissue engineering by crosslinking polymer chains.[7][12]

Performance Metrics and Experimental Considerations

Reaction Kinetics and Catalysis

The formation of an oxime bond is pH-dependent, with optimal rates typically observed between pH 4 and 5.[1] The reaction can be significantly accelerated by nucleophilic catalysts, most notably aniline and its derivatives.

CatalystConcentrationRelative Rate AccelerationKey Considerations
None N/ABaselineReaction can be slow, sometimes requiring hours to days for completion, especially with less reactive ketones.[1]
Aniline 10-100 mM~2.5x (at 100 mM)The classic catalyst, but its use can be limited by its toxicity and solubility.[13]
m-Phenylenediamine (mPDA) 100-750 mM>10x (at 500 mM)A more efficient and soluble catalyst, allowing for significantly faster ligation times, which is critical for applications like PET imaging with short-lived isotopes.[14]

Data adapted from kinetic studies on model systems and may vary depending on substrates.[14]

The causality behind this catalysis lies in the formation of a more reactive protonated Schiff base intermediate, which accelerates the rate-limiting dehydration step.[6] For researchers, this means that for time-sensitive applications or with challenging substrates, incorporating a catalyst like mPDA is a field-proven strategy to ensure high yields in minimal time.

Stability of the Resulting Conjugate

The hydrolytic stability of the linker is paramount for in vivo applications. Oxime bonds exhibit superior stability compared to hydrazone bonds, particularly in the slightly acidic environments found in endosomes and lysosomes (pH 4.5-6.2), which is a key consideration for intracellular drug delivery.[2]

  • Oxime Bonds: Stable for extended periods (>2 weeks) at physiological pH.[6][7]

  • Hydrazone Bonds: Can be reversible under acidic conditions, with half-lives dropping from over 180 hours at pH 7.2 to just over 4 hours at pH 5.[2][5] This acid-lability can be exploited for controlled drug release but makes hydrazones less suitable for applications requiring long-term, stable linkage.

Experimental Protocol: General Oxime Ligation

This protocol provides a self-validating framework for conjugating an aminooxy-containing linker like this compound to an aldehyde-functionalized protein.

Objective: To covalently link a protein to another molecule using this compound as a crosslinker.

Materials:

  • Aldehyde-functionalized Protein (Molecule A): ~1 mg/mL in reaction buffer

  • This compound (Linker): 10-50 molar excess over Molecule A

  • Carbonyl-containing Payload (Molecule B): Stoichiometric equivalent to the linker

  • Reaction Buffer: 100 mM Sodium Acetate or MES buffer, pH 4.5

  • Catalyst (Optional): 100 mM m-Phenylenediamine (mPDA) stock in DMSO

  • Quenching Reagent: 1 M O-ethyl hydroxylamine, pH 7

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis

Workflow Diagram:

Caption: Experimental workflow for a bifunctional oxime ligation.

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde-functionalized protein (Molecule A) in the pH 4.5 reaction buffer. In a separate tube, dissolve the this compound linker and the carbonyl-containing payload (Molecule B).

    • Rationale: A slightly acidic pH is crucial for protonating the carbonyl group, making it more electrophilic, while ensuring a sufficient population of the nucleophilic free aminooxy group.[1]

  • Ligation: Add the linker/payload solution to the protein solution. If using a catalyst, add the mPDA stock to a final concentration of 20-50 mM.

    • Rationale: A molar excess of the linker ensures efficient reaction with the protein's aldehyde sites. The catalyst accelerates the reaction, reducing incubation times.[14]

  • Incubation: Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by taking aliquots and analyzing them via SDS-PAGE (observing a band shift) or LC-MS (detecting an increase in mass).

  • Quenching: (Optional but recommended) Add a quenching reagent like O-ethyl hydroxylamine to react with any remaining unreacted aldehyde groups on the protein.

    • Rationale: This step ensures a homogenous final product and prevents unwanted side reactions during storage.

  • Purification: Remove excess linker, payload, and catalyst from the conjugated protein using Size-Exclusion Chromatography (SEC) or extensive dialysis against a storage buffer (e.g., PBS, pH 7.4).

    • Rationale: Purification is essential to remove small molecule impurities that could interfere with downstream applications or cause toxicity.

  • Characterization: Confirm the final conjugate's identity and purity. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can verify the mass of the final product, and HPLC can assess its purity.

Conclusion

This compound is a highly effective bifunctional linker that leverages the power and stability of oxime chemistry. Its four-carbon chain provides a well-balanced combination of flexibility and defined spacing, making it an excellent choice for a wide range of applications, from creating antibody-drug conjugates to developing complex biomaterials. When compared to derivatives with shorter or longer linkers, it represents a versatile midpoint suitable for many common bioconjugation challenges. By understanding the principles of linker length, catalysis, and bond stability, researchers can confidently select and implement the optimal hydroxylamine derivative to advance their scientific and therapeutic goals.

References

  • This compound | 66080-74-8 | Benchchem.
  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC - NIH.
  • This compound CAS NO.66080-74-8 - Career Henan Chemical Co.
  • This compound - CymitQuimica.
  • US6653326B1 - Hydroxylamine derivatives useful for enhancing the molecular chaperon production and the preparation thereof - Google P
  • Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study.
  • Oxime and Hydrazone Reactions in Bioconjug
  • Hydroxylamine - Wikipedia.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC - NIH.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science - RSC Publishing.
  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions.
  • (PDF)
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  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts - ResearchG
  • Hydrolytic Stability of Hydrazones and Oximes - ResearchG
  • The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC - NIH.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
  • Fusion Protein Linkers: Property, Design and Functionality - PMC - PubMed Central.
  • A Look At: “Fusion Protein Linkers: Property, Design and Functionality”.

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A Senior Application Scientist's Guide to Validating Protein-Protein Interactions: A Comparative Analysis of Targeted Covalent Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Validating Protein-Protein Interactions

Protein-protein interactions (PPIs) are the bedrock of cellular function, orchestrating everything from signal transduction to metabolic regulation. For researchers in basic science and drug development, the accurate identification and validation of these interactions are paramount. While numerous techniques exist to suggest potential PPIs, rigorous validation is essential to distinguish bona fide biological interactions from experimental artifacts. This guide provides an in-depth comparison of various PPI validation methods, with a specialized focus on the principles of targeted covalent crosslinking, exemplified by the chemistry of aminooxy-containing probes. We will dissect the causality behind experimental choices and provide actionable protocols to empower researchers to select and implement the most appropriate validation strategy for their scientific questions.

Deconstructing the Topic: The Concept of O-(4-aminooxybutyl)hydroxylamine and the Rise of Bioorthogonal Chemistry

The specified topic, "validation of protein-protein interactions using this compound crosslinking," prompts a discussion into a nuanced and highly specific area of chemical biology. A direct application of this compound as a conventional homobifunctional crosslinker, which would require both of its distinct reactive groups—an aminooxy group and a hydroxylamine group—to react with common, native amino acid side chains, is not a widely documented strategy in proteomics literature.

Instead, the true innovation lies in the chemistry of one of its key functional groups: the aminooxy moiety . This group is a cornerstone of bioorthogonal chemistry—a class of reactions that occur inside living systems without interfering with native biochemical processes.[1] This guide, therefore, will be structured around the powerful concept of Targeted Carbonyl-Reactive Crosslinking , using the aminooxy group as our primary exemplar. This approach offers a level of specificity and control that traditional crosslinking methods often lack.

The Mechanism of Targeted Carbonyl-Reactive Crosslinking

The power of aminooxy-based crosslinking lies in its highly selective reaction with carbonyl groups (aldehydes and ketones) to form a stable oxime bond.[2][3] Since native proteins are generally devoid of aldehyde or ketone functionalities, this method requires the deliberate introduction of a carbonyl group onto one or both of the interacting proteins. This prerequisite, far from being a limitation, is the source of the technique's precision.

There are several established methods to introduce a reactive carbonyl group site-specifically:

  • Enzymatic Modification: The formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus peptide tag (the "aldehyde tag") into a formylglycine, which bears a reactive aldehyde.[2]

  • Oxidation of N-terminal Residues: Mild oxidation with sodium periodate can selectively convert N-terminal serine or threonine residues into a glyoxylyl aldehyde.[2][4]

  • Incorporation of Unnatural Amino Acids: Advanced genetic code expansion techniques allow for the incorporation of amino acids with ketone or aldehyde side chains directly during protein expression.[3]

Once a carbonyl group is present on the "bait" protein, a homobifunctional crosslinker with two aminooxy groups can be used to covalently trap an interacting "prey" protein that has also been similarly modified. This "freezes" the interaction for subsequent analysis.

G cluster_0 Step 1: Site-Specific Carbonyl Introduction cluster_1 Step 2: Interaction & Crosslinking cluster_2 Step 3: Analysis Bait Bait Protein Enzyme e.g., Formylglycine- Generating Enzyme Bait->Enzyme Modification Prey Prey Protein Prey->Enzyme Modification Bait_mod Bait Protein (with Aldehyde Tag) Interaction Protein Interaction Bait_mod->Interaction Prey_mod Prey Protein (with Aldehyde Tag) Prey_mod->Interaction Enzyme->Bait_mod Enzyme->Prey_mod Crosslinker Bis-Aminooxy Crosslinker Interaction->Crosslinker Addition of Crosslinker Crosslinked_Complex Covalently-Linked Complex Crosslinker->Crosslinked_Complex Analysis SDS-PAGE / Western Blot Mass Spectrometry Crosslinked_Complex->Analysis G P1_CHO Protein 1 (Aldehyde) Complex P1=N-O-R-O-N=P2 (Oxime Bonds) P1_CHO->Complex Crosslinker Aminooxy Crosslinker (H2N-O-R-O-NH2) Crosslinker->Complex P2_CHO Protein 2 (Aldehyde) P2_CHO->Complex

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of O-(4-aminooxybutyl)hydroxylamine and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

For professionals in drug development and chemical research, the synthesis and application of novel compounds are daily activities. However, the lifecycle of a chemical does not end when an experiment is complete. The proper management and disposal of chemical waste are paramount, not only for regulatory compliance but for the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of O-(4-aminooxybutyl)hydroxylamine and similar hydroxylamine derivatives, grounded in established safety principles and best practices.

The First Principle: Hazard Identification and Assessment

Before any disposal procedure begins, a thorough understanding of the chemical's hazards is essential. While specific Safety Data Sheet (SDS) information for this compound may vary by supplier, its hydroxylamine backbone provides a strong basis for hazard assessment. Hydroxylamine and its derivatives are known for their potential as skin and respiratory sensitizers, irritants, and their reactivity.[1][2][3]

Always locate and read the manufacturer-specific SDS for this compound before handling. The SDS is the primary source of authoritative information.

For illustrative purposes, this guide uses data for the closely related compound, Hydroxylamine Hydrochloride, to outline the types of hazards to anticipate.

Table 1: Representative Hazard Profile (Hydroxylamine Hydrochloride)
Hazard CategoryDescriptionSource
Acute Toxicity Harmful if swallowed or in contact with skin.[4][5]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[4][5]
Eye Damage/Irritation Causes serious eye irritation.[4][5]
Carcinogenicity Suspected of causing cancer.[4][5]
Reactivity May be corrosive to metals. Unstable and may decompose on heating, with a risk of explosion.[2][5]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[4][5]

This profile underscores the necessity of treating this compound as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the sink or in regular trash. [6][7][8]

Immediate Safety and Personal Protective Equipment (PPE)

Handling of this compound, both in its pure form and as waste, requires strict adherence to safety protocols to prevent personal exposure.

  • Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to minimize inhalation risk.[1][9]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Chemical safety goggles or a face shield.

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and dispose of contaminated gloves properly.[5]

    • Body Protection : A lab coat must be worn. Change any contaminated clothing immediately.[9]

Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process. The following steps align with guidelines from the Resource Conservation and Recovery Act (RCRA) and best practices for laboratory safety.[10]

Step 1: Waste Collection and Segregation

The cornerstone of safe chemical disposal is proper segregation.[6][10] Incompatible chemicals must never be mixed in the same waste container to prevent violent reactions, fires, or the generation of toxic gases.[7]

  • Action : Collect waste this compound and materials contaminated with it (e.g., pipette tips, wipes) in a dedicated, sturdy, leak-proof container.[6][11]

  • Causality : this compound, as a hydroxylamine derivative, is a reducing agent. It must be kept separate from oxidizing agents.[2][7] It should also be segregated from strong acids and bases.

Step 2: Container Selection and Labeling

Proper containment and labeling are non-negotiable for safety and compliance.[11]

  • Action :

    • Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must have a secure, screw-top cap and be free of damage.[10]

    • Affix a completed Hazardous Waste Label provided by your institution's Environmental Health & Safety (EHS) department.[6]

    • The label must clearly state:

      • The full chemical name: "Waste this compound" (no abbreviations).

      • All components and their approximate percentages if it is a mixture.

      • The relevant hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

      • The date waste accumulation started.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific area for the temporary storage of hazardous waste.[7]

  • Action :

    • Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area (SAA).

    • Ensure the SAA is away from general traffic and incompatible materials.

    • For liquid waste, the container must be placed within a secondary containment bin to catch any potential leaks.[6][10]

    • Crucially, keep the waste container closed at all times except when adding waste. [6][7][8] Evaporation is not an acceptable method of disposal.[7][8]

Step 4: Arranging for Disposal

Waste should not be allowed to accumulate indefinitely.

  • Action : Once the container is full or has been in the SAA for a designated period (typically not exceeding one year for partially filled containers), contact your institution's EHS or a certified hazardous waste disposal company to schedule a pickup.[6][7][11]

Workflow for Disposal of this compound

The following diagram outlines the logical flow of the disposal process, from waste generation to final removal.

G Workflow for this compound Disposal start Waste Generated (Pure compound, solutions, contaminated materials) ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check collect_waste Step 2: Collect Waste in a Dedicated, Compatible Container ppe_check->collect_waste segregate Is waste segregated from incompatibles (oxidizers, acids)? collect_waste->segregate label_container Step 3: Securely Cap and Attach Completed Hazardous Waste Label segregate->label_container Yes correct_segregation Correct Segregation Error segregate->correct_segregation No store_saa Step 4: Place in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa container_full Is container full or ready for pickup? store_saa->container_full schedule_pickup Step 5: Contact EHS to Schedule Waste Pickup container_full->schedule_pickup Yes wait Continue to Accumulate Waste Safely container_full->wait No end_process Waste Removed by EHS for Proper Disposal schedule_pickup->end_process correct_segregation->collect_waste wait->store_saa

Caption: Disposal workflow from generation to EHS pickup.

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key.

  • Minor Spill : For a small spill contained within a fume hood, use a chemical spill kit with an absorbent material appropriate for the substance. Dampen solid material with water to prevent dust generation before sweeping it up.[3][9] Collect all cleanup materials in your hazardous waste container.

  • Major Spill : If a significant spill occurs, evacuate the immediate area, alert colleagues, and contact your institution's emergency response or EHS department immediately.[6]

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.

    • Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

    • Inhalation : Move to fresh air. If you feel unwell, seek medical attention.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated before being discarded as regular trash.

  • Triple Rinse : Rinse the container thoroughly with a suitable solvent (such as water or another solvent in which the compound is soluble) three times.[8]

  • Collect Rinseate : The first rinseate is considered hazardous waste and must be collected and added to your hazardous waste container.[6][8] Subsequent rinseates may also need to be collected depending on local regulations.

  • Deface Label : Completely remove or obliterate the original chemical label on the container.[6][8]

  • Final Disposal : Once rinsed and dried, the container can typically be disposed of with regular laboratory glass or plastic waste.[6]

By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment.

References

  • Daniels Health. (2025, May 21).
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • ACTenviro. (2024, May 21). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Vanderbilt University Medical Center.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of O-Isopropylhydroxylamine Hydrochloride.
  • Apollo Scientific.
  • National Center for Biotechnology Information. (n.d.). Hydroxylamine.
  • Sigma-Aldrich. (2025, November 6).
  • Szabo-Scandic.
  • Fisher Scientific. (2009, September 22).
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (2025, December 22). o-(4-Nitrobenzyl)
  • Sigma-Aldrich. (2024, July 13).
  • National Center for Biotechnology Information. (n.d.). O-ethylhydroxylamine hydrochloride.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Hydroxylamine, O-ethyl-.
  • European Chemicals Agency. (n.d.). ECHA CHEM.
  • Google Patents. (n.d.). US5062966A - Process for decomposing solutions of hydroxylammonium salts.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Hydroxylamine, O-ethyl-.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.